Product packaging for 5-Nitro-2-benzimidazolinone(Cat. No.:CAS No. 93-84-5)

5-Nitro-2-benzimidazolinone

Cat. No.: B1333978
CAS No.: 93-84-5
M. Wt: 179.13 g/mol
InChI Key: DLJZIPVEVJOKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Nitro-2-benzimidazolinone is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10380. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B1333978 5-Nitro-2-benzimidazolinone CAS No. 93-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJZIPVEVJOKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059092
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-84-5
Record name 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-benzimidazolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-5-nitro-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Nitro-2-benzimidazolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF94AM247W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-benzimidazolinone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Nitro-2-benzimidazolinone. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this nitroaromatic heterocyclic compound. All quantitative data is presented in clear, tabular format for ease of comparison, and detailed experimental protocols are provided.

Chemical Properties and Structure

This compound, with the IUPAC name 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, is a solid, yellow to brown powder. Its core structure consists of a benzimidazole ring system with a nitro group substituted at the 5-position and a carbonyl group at the 2-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₅N₃O₃[1]
Molecular Weight 179.13 g/mol [2]
Melting Point >300 °C[2]
Boiling Point 203 °C at 760 mmHg (Predicted)[3]
Appearance Yellow to brown powder[3]
Solubility Insoluble in water[3]
pKa (Predicted) 10.75 ± 0.30[3]
Structural Identifiers

For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.

IdentifierValueSource
CAS Number 93-84-5[2]
InChI 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)[2]
InChIKey DLJZIPVEVJOKHB-UHFFFAOYSA-N[2]
SMILES O=C1NC2=CC=C(C=C2N1)--INVALID-LINK--[O-][4]

Experimental Protocols

Synthesis of this compound via Nitration

A common and effective method for the synthesis of this compound is the nitration of 2-benzimidazolone using nitric acid in an aqueous medium.[5] This method is advantageous as it avoids the use of harsh reagents like concentrated sulfuric acid and allows for high yield and purity.

Materials:

  • 2-Benzimidazolone

  • Nitric acid (e.g., 26% aqueous solution)

  • Water

  • Ice

  • Suction filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel, prepare a 26% aqueous solution of nitric acid.

  • With agitation and cooling (maintaining the temperature at approximately 25-30 °C), slowly add 2-benzimidazolone to the nitric acid solution.[5] The molar ratio of nitric acid to 2-benzimidazolone should be in the range of 2:1 to 4:1.[5]

  • Continue the agitation for 1-2 hours at a temperature between 35 °C and 75 °C.[5] The solution will initially be clear and then become turbid as the product precipitates.

  • To improve filterability, the reaction mixture can be heated to 90 °C for 30 minutes.[5]

  • Cool the mixture to room temperature and then further cool in an ice bath to ensure complete precipitation.

  • Collect the solid product by suction filtration and wash the filter cake with cold water until the filtrate is nearly neutral.

  • Dry the purified this compound in an oven at 105 °C to a constant weight.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: Prepare 26% Nitric Acid add_reactant Add 2-Benzimidazolone (25-30 °C) start->add_reactant reaction Agitate for 1-2 hours (35-75 °C) add_reactant->reaction heating Optional: Heat to 90 °C (30 min) reaction->heating cooling Cool to Room Temperature & Ice Bath heating->cooling filtration Suction Filtration & Washing cooling->filtration drying Dry at 105 °C filtration->drying end_product End Product: This compound drying->end_product

Synthesis Workflow for this compound.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of key functional groups. The spectrum available on PubChem (from Bio-Rad Laboratories, Inc., Catalog Number L16391) shows characteristic absorption bands. While the full spectrum requires access to the database, typical vibrational modes for the functional groups present are:

  • N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected due to the two N-H groups in the imidazolinone ring.

  • C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl group.

  • NO₂ stretch: Two distinct strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=C stretch (aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry data from PubChem (NIST Number: 404805) shows a molecular ion peak (M⁺) at m/z 179, which corresponds to the molecular weight of this compound.[4] The fragmentation pattern would be influenced by the stable benzimidazolinone ring and the nitro group. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (m/z 30) and NO₂ (m/z 46).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons on the benzene ring would appear as a complex multiplet or distinct doublets and doublets of doublets in the downfield region (typically 7.0-8.5 ppm). The two N-H protons of the imidazolinone ring would likely appear as a broad singlet, also in the downfield region.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (around 150-160 ppm). The aromatic carbons would appear in the range of 100-150 ppm. The carbon attached to the nitro group would be significantly deshielded.

Biological Activity and Signaling Pathways

This compound itself is primarily considered a key intermediate in the synthesis of various biologically active molecules.[3] The presence of the nitroaromatic moiety is significant, as this class of compounds often exhibits biological activity through a mechanism of reductive activation.[6][7]

General Mechanism of Action for Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within target cells, such as bacteria or parasites. This process is typically mediated by nitroreductase enzymes.[6][8] The reduction generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as reactive nitrogen species (RNS) and reactive oxygen species (ROS).[3][9] These reactive species can cause cellular damage by reacting with macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[3][10]

The following diagram illustrates the generalized signaling pathway for the bioactivation of nitroaromatic compounds.

G cluster_pathway Generalized Bioactivation of Nitroaromatic Compounds Prodrug Nitroaromatic Prodrug (e.g., this compound derivative) Nitroreductase Nitroreductase (Enzymatic Reduction) Prodrug->Nitroreductase ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductase->ReactiveIntermediates RNS_ROS Reactive Nitrogen/Oxygen Species (RNS/ROS) ReactiveIntermediates->RNS_ROS CellularDamage Cellular Damage (DNA, Proteins, Lipids) RNS_ROS->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Bioactivation of nitroaromatic compounds.

This reductive activation pathway is a key area of interest in drug development, particularly for designing hypoxia-activated prodrugs for cancer therapy and for developing novel antimicrobial and antiparasitic agents.[11] The specificity of nitroreductase enzymes in target organisms compared to host cells can provide a basis for selective toxicity.[7]

References

Physical and chemical properties of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one. This compound, a member of the nitrobenzimidazole class, holds interest for its potential applications in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectroscopic profile, and synthesis protocols to serve as a valuable resource for researchers.

Chemical and Physical Properties

5-Nitro-1H-benzo[d]imidazol-2(3H)-one is a stable organic compound. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O₃[1][2]
Molecular Weight 179.13 g/mol [1]
CAS Number 93-84-5[1][3]
Melting Point >300 °C[2]
308 °C[CA1132582A]
Appearance White or pale yellow powder[ChemicalBook]
Solubility Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO).[4][5][4][5]
pKa (Predicted) 10.75 ± 0.30[6]

Spectroscopic Data

Table 2: Spectroscopic Data for Structurally Related Compounds

SpectrumCompoundKey FeaturesSource(s)
¹H NMR 5-Nitrobenzimidazole (in DMSO-d₆)δ 13.1 (s, 1H, NH), 8.59 (s, 1H), 8.54 (d, 1H), 8.13 (d, 1H), 7.80 (dd, 1H)[7]
¹³C NMR 2-phenyl-1H-benzo[d]imidazole (in DMSO-d₆)δ 155.9, 132.4, 130.2, 127.6, 124.0, 122.6, 118.0, 109.1, 104.1[8]
FT-IR (KBr) 5-Nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole3366 cm⁻¹ (N-H), 1593 cm⁻¹ (C=N)[9]
Mass Spec. (GC-MS) 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-onem/z 193 (M+), 147, 146, 119[10]

Experimental Protocols

Synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

A common and effective method for the synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one involves the nitration of 1H-benzo[d]imidazol-2(3H)-one. The following protocol is adapted from patent literature.

Materials:

  • 1H-benzo[d]imidazol-2(3H)-one

  • Nitric acid (99%)

  • Water

  • Ice bath

  • Reaction vessel with stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and cooled in an ice bath, slowly add 161 parts by weight of 99% nitric acid to 840 parts by weight of water with continuous agitation. This produces a dilute nitric acid solution.

  • Nitration Reaction: Heat the nitric acid solution to 50°C. To this, add 180 parts by weight of 1H-benzo[d]imidazol-2(3H)-one (in the form of an aqueous press cake, if applicable) with agitation. The reaction temperature should be maintained between 50-75°C for approximately 2 hours.

  • Work-up: After the reaction is complete, heat the mixture to 90°C for 30 minutes to improve the filterability of the product. Cool the mixture to room temperature.

  • Isolation and Purification: Filter the precipitate using an acid-proof suction filter. Wash the collected solid with water until the filtrate is nearly neutral. Dry the product at 105°C to obtain 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.

G Synthesis Workflow of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one cluster_0 Preparation of Nitrating Agent cluster_1 Nitration Reaction cluster_2 Product Isolation Nitric Acid Nitric Acid Dilute Nitric Acid Dilute Nitric Acid Nitric Acid->Dilute Nitric Acid Addition with cooling Water Water Water->Dilute Nitric Acid Reaction Mixture Reaction Mixture Dilute Nitric Acid->Reaction Mixture 50-75°C, 2h 1H-benzo[d]imidazol-2(3H)-one 1H-benzo[d]imidazol-2(3H)-one 1H-benzo[d]imidazol-2(3H)-one->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Cooling & Filtration Purified Product Purified Product Crude Product->Purified Product Washing & Drying

Caption: Synthesis workflow for 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one are limited, the broader class of nitroimidazole and benzimidazole derivatives has been extensively investigated for various therapeutic applications.

Nitroimidazoles are known to act as prodrugs, where the nitro group is enzymatically reduced within target organisms or cells to generate reactive nitroso and hydroxylamine intermediates.[11] These reactive species can then interact with and damage critical biomolecules such as DNA, RNA, and proteins, leading to cytotoxic effects. This mechanism is the basis for the use of nitroimidazoles as antimicrobial and antiprotozoal agents.

Derivatives of benzimidazole have shown a wide range of biological activities, including anticancer and antimicrobial properties. The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with various biological targets.

Based on the general mechanism of action for nitroaromatic compounds, a hypothetical signaling pathway for the biological activity of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one can be proposed.

G Hypothetical Signaling Pathway for Nitrobenzimidazole Activity 5-Nitro-1H-benzo[d]imidazol-2(3H)-one 5-Nitro-1H-benzo[d]imidazol-2(3H)-one Enzymatic Reduction Enzymatic Reduction 5-Nitro-1H-benzo[d]imidazol-2(3H)-one->Enzymatic Reduction Reactive Nitro Intermediates Reactive Nitro Intermediates Enzymatic Reduction->Reactive Nitro Intermediates DNA Damage DNA Damage Reactive Nitro Intermediates->DNA Damage Protein Dysfunction Protein Dysfunction Reactive Nitro Intermediates->Protein Dysfunction Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Protein Dysfunction->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothetical mechanism of action for 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.

Conclusion

5-Nitro-1H-benzo[d]imidazol-2(3H)-one is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectroscopic characteristics, and biological activity, and to explore its potential applications.

References

An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Nitro-2-benzimidazolinone is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules and other functional materials. Its strategic importance necessitates a comprehensive understanding of its synthesis for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will delve into the two predominant synthetic strategies: the direct nitration of 2-benzimidazolinone and the cyclization of nitro-substituted phenylenediamines. This document aims to equip researchers with the fundamental knowledge and practical insights required for the efficient and safe laboratory-scale synthesis of this important scaffold.

Introduction: The Significance of this compound

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, anthelmintic, and anticancer properties.[1] The introduction of a nitro group at the 5-position of the 2-benzimidazolinone core significantly influences its chemical reactivity and biological profile. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization to create diverse libraries of compounds for drug discovery.[2][3] For instance, the resulting 5-amino-2-benzimidazolinone is a valuable precursor for azo dyes.[3] Furthermore, this compound and its derivatives are being investigated for their potential as energetic materials and as antagonists for various biological targets, such as the angiotensin II type 1 (AT1) receptor.[2]

This guide will focus on the two most prevalent and practical synthetic routes to this compound, providing a detailed analysis of each method's advantages, limitations, and experimental nuances.

Pathway I: Direct Nitration of 2-Benzimidazolinone

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of the parent 2-benzimidazolinone. This reaction leverages the electron-rich nature of the benzene ring within the benzimidazole system, making it susceptible to attack by a nitronium ion (NO₂⁺).

Mechanistic Insights

The nitration of 2-benzimidazolinone proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺) and water.

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 2-benzimidazolinone. The substitution occurs preferentially at the 5-position due to the directing effects of the fused imidazole ring.

  • Rearomatization: A base (typically water or the bisulfate ion) abstracts a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, this compound.

Nitration_Mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Benzimidazolinone 2-Benzimidazolinone Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzimidazolinone->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ H_plus H⁺

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocols and Optimization

Several variations of the nitration procedure have been reported, with the choice of nitrating agent and reaction conditions influencing the yield and purity of the product.

Protocol 2.2.1: Nitration with Nitric Acid in Water

This method is advantageous due to its use of water as a solvent, which is environmentally benign and simplifies work-up.[3]

  • Materials:

    • 2-Benzimidazolinone

    • Nitric acid (concentrated)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add water.

    • Slowly add concentrated nitric acid to the water with cooling to maintain a controlled temperature.

    • To this aqueous nitric acid solution, add 2-benzimidazolinone portion-wise while monitoring the temperature.

    • The reaction mixture is then heated to a specific temperature (ranging from 20 to 100°C) and stirred for a set duration (e.g., 2-4 hours).[3]

    • After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

    • The product is washed with water to remove residual acid and dried.

Protocol 2.2.2: Nitration with a Mixture of Nitric Acid and Sulfuric Acid

The use of a mixed acid system (HNO₃/H₂SO₄) is a powerful nitrating medium that can lead to higher yields and faster reaction times.[4]

  • Materials:

    • 2-Benzimidazolinone

    • Nitric acid (concentrated or fuming)

    • Sulfuric acid (concentrated)

  • Procedure:

    • In a flask cooled in an ice bath, add concentrated sulfuric acid.

    • Slowly add 2-benzimidazolinone to the sulfuric acid with stirring until it is completely dissolved.

    • Prepare a nitrating mixture by slowly adding nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 2-benzimidazolinone in sulfuric acid, maintaining a low temperature (e.g., 0-10°C).

    • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified time.

    • The reaction is quenched by pouring the mixture onto crushed ice.

    • The precipitated product is filtered, washed thoroughly with water, and dried.

ParameterNitric Acid in WaterMixed Acid (HNO₃/H₂SO₄)
Reagents 2-Benzimidazolinone, Nitric Acid, Water2-Benzimidazolinone, Nitric Acid, Sulfuric Acid
Temperature 20 - 100°C[3]0 - 25°C[4]
Reaction Time 2 - 4 hours[3][4]Varies, typically shorter
Yield High (up to 98%)[3]High
Advantages Environmentally friendlier, avoids strong sulfuric acidMore powerful nitrating system, can be faster
Disadvantages May require higher temperaturesRequires careful temperature control, uses corrosive H₂SO₄

Table 1: Comparison of Nitration Protocols

Causality Behind Experimental Choices:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature, especially with mixed acid, is crucial to prevent over-nitration (formation of dinitro products) and ensure selectivity for the 5-position.

  • Order of Addition: Adding the nitrating agent to the substrate solution allows for better control of the reaction rate and temperature.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to dilute the strong acids, dissipate heat, and precipitate the organic product, which is typically insoluble in water.

Pathway II: Cyclization of 4-Nitro-1,2-phenylenediamine

An alternative and equally important route to this compound involves the cyclization of a pre-functionalized aromatic precursor, 4-nitro-1,2-phenylenediamine. This "bottom-up" approach constructs the imidazole ring onto the nitro-substituted benzene core.

Mechanistic Considerations

This pathway typically involves the reaction of 4-nitro-1,2-phenylenediamine with a one-carbon synthon, such as urea, phosgene, or their equivalents. The reaction with urea is a common and practical choice.

  • Nucleophilic Attack: One of the amino groups of 4-nitro-1,2-phenylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of urea.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the second amino group attacks the newly formed carbonyl group, leading to the formation of the five-membered imidazole ring.

  • Elimination: The reaction proceeds with the elimination of ammonia, resulting in the formation of the stable 2-benzimidazolinone ring system.

Cyclization_Pathway Start 4-Nitro-1,2-phenylenediamine Intermediate Intermediate Adduct Start->Intermediate + Urea Reagent Urea (or other C1 synthon) Product This compound Intermediate->Product Intramolecular Cyclization Byproduct Ammonia (NH₃) Intermediate->Byproduct Elimination

Caption: Cyclization Synthesis Pathway.

Experimental Protocol: Cyclization with Urea

This method is often employed when 4-nitro-1,2-phenylenediamine is readily available or when the direct nitration of 2-benzimidazolinone presents challenges with selectivity or purification.

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • Urea

  • Procedure:

    • In a high-temperature reaction vessel, thoroughly mix 4-nitro-1,2-phenylenediamine and urea.

    • Heat the mixture to a high temperature (e.g., 180°C).[5] The reaction is typically performed neat (without a solvent).

    • Maintain the temperature for a specified period, during which the mixture will melt and then solidify as the reaction progresses.

    • After cooling, the solid product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

ParameterCyclization with Urea
Starting Material 4-Nitro-1,2-phenylenediamine[6]
Reagent Urea[6]
Temperature High (e.g., 180°C)[5]
Solvent Typically neat (solvent-free)
Advantages Good for specific substitution patterns, avoids handling of strong nitrating acids
Disadvantages Requires high temperatures, the starting material may be more expensive

Table 2: Key Parameters for the Cyclization Pathway

Rationale for Experimental Conditions:

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the initial nucleophilic attack and the subsequent cyclization and elimination steps.

  • Neat Reaction: Performing the reaction without a solvent simplifies the process and can drive the reaction to completion by keeping the reactant concentrations high.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with direct nitration and cyclization being the two primary and reliable strategies. The choice between these pathways often depends on the availability and cost of starting materials, desired scale of the reaction, and the specific laboratory safety constraints. For large-scale production, the direct nitration of 2-benzimidazolinone using aqueous nitric acid offers an economically and environmentally attractive option.[3]

Future research in this area may focus on the development of greener and more sustainable synthetic methodologies. This could include the use of solid acid catalysts to replace corrosive liquid acids in the nitration step or the exploration of microwave-assisted synthesis to reduce reaction times and energy consumption. As the demand for novel benzimidazole-based therapeutics continues to grow, the optimization of the synthesis of key intermediates like this compound will remain a critical area of investigation.

References

Nitration of benzimidazolone to yield 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Nitro-2-benzimidazolinone through the nitration of benzimidazolone. This compound serves as a crucial intermediate in the production of various organic molecules, including dyes, pigments, and potentially therapeutic agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway and experimental workflow.

Introduction

This compound, also known as 5-nitro-1H-benzo[d]imidazol-2(3H)-one, is a key chemical intermediate.[1] Its synthesis is primarily achieved through the electrophilic nitration of benzimidazolone. The nitro group at the 5-position makes it a valuable precursor for further chemical modifications, such as reduction to 5-amino-2-benzimidazolinone, a component for azo dyes.[2][3] Furthermore, derivatives of 5-nitrobenzimidazole have been explored for various pharmacological applications, including as antimicrobial, anticancer, and antihypertensive agents.[3][4] Recent research has also investigated its derivatives as potential high-energy materials.[5][6]

Chemical Reaction Pathway

The fundamental reaction involves the introduction of a nitro group (-NO2) onto the benzene ring of the benzimidazolone molecule. This is typically achieved using a nitrating agent, most commonly nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.

Nitration_of_Benzimidazolone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzimidazolone Benzimidazolone nitrobenzimidazolone This compound benzimidazolone->nitrobenzimidazolone + HNO₃ nitric_acid Nitric Acid (HNO₃)

Caption: Nitration of Benzimidazolone to this compound.

Experimental Protocols

Several methods for the nitration of benzimidazolone have been reported. The choice of method can influence the reaction's efficiency, safety, and environmental impact. Below are detailed protocols based on established procedures.

Protocol 1: Nitration using Nitric Acid in an Aqueous Medium

This method is highlighted as a high-yield and environmentally conscious process as it avoids the use of sulfuric acid and allows for the recycling of the mother liquor.[2]

Materials:

  • Benzimidazolone

  • Nitric acid (e.g., 26% aqueous solution)

  • Water

Procedure:

  • Benzimidazolone is added portion-wise to a stirred aqueous solution of nitric acid.

  • The reaction temperature is maintained between 30°C and 35°C.[2] The reaction is exothermic, and cooling may be required.

  • The mixture, initially a clear solution, will become turbid as the this compound precipitates.[2]

  • After the addition is complete, the mixture is stirred for an additional hour at 35°C to ensure complete reaction.[2]

  • The reaction mixture is then diluted with water and stirred for another 30 minutes.[2]

  • The precipitated product is collected by filtration, for example, using an acid-proof suction filter.[2]

  • The collected solid is washed with water until the filtrate is nearly neutral.[2]

  • The final product is dried at 105°C.[2]

Protocol 2: Nitration using a Mixed Acid (Nitric Acid and Sulfuric Acid) System

This is a powerful and common nitrating system, though it requires careful temperature control to avoid the formation of dinitro byproducts.[7][8]

Materials:

  • Benzimidazolone

  • Concentrated Nitric Acid (or Potassium Nitrate)

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve benzimidazolone in concentrated sulfuric acid, maintaining a low temperature (e.g., not exceeding 20°C).[8]

  • Separately, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (or potassium nitrate).

  • Slowly add the nitrating mixture to the benzimidazolone solution with vigorous stirring, ensuring the temperature does not rise above 25°C.[8]

  • After the addition, the reaction mixture is stirred for several hours (e.g., 4 hours) while the temperature is gradually raised to 50-52°C.[8]

  • Upon completion, the reaction mixture is poured onto ice to precipitate the product.

  • The precipitate is filtered, washed thoroughly with water, and dried.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Experimental_Workflow start Start reactants Prepare Reactants (Benzimidazolone, Nitrating Agent) start->reactants reaction Nitration Reaction (Controlled Temperature and Stirring) reactants->reaction precipitation Precipitation of Product (e.g., by adding water/ice) reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying of the Product filtration->drying analysis Product Analysis (e.g., TLC, HPLC, Melting Point) drying->analysis end End analysis->end

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions for the Nitration of Benzimidazolone

MethodNitrating Agent(s)Solvent/MediumTemperature Range (°C)Molar Ratio (Nitric Acid:Benzimidazolone)Reference
Aqueous NitrationNitric AcidWater20 - 1002:1 to 4:1[2]
Mixed Acid (H₂SO₄)Nitric Acid / Sulfuric AcidSulfuric Acid0 - 25 (addition)~1:1[2]
Mixed Acid (KNO₃)Potassium Nitrate / H₂SO₄Sulfuric Acid5 (addition)3.3:1 (KNO₃:Benzimidazolone derivative)[5]
Nitric Acid in ChlorobenzeneNitric AcidChlorobenzene40 - 1201:1 to 5:1[7]

Table 2: Reported Yields and Purity

MethodReported Yield (%)Purity (%)NotesReference
Aqueous Nitration96 - 98HighMother liquor can be recycled.[2][2]
Mixed Acid (H₂SO₄)68.5-Complicated work-up and risk of dinitration.[2][2]
Mixed Acid (KNO₃)89.7-For a derivative (5-methyl-1,3-dihydro-2H-benzimidazol-2-one).[5][9][9]
Polish Patent (PL 154621)~97-Requires low temperature to avoid dinitro formation.[7][7]
Chinese Patent (CN102295605A)High-One-pot method in chlorobenzene.[7]

Applications in Drug Development and Research

While this compound is primarily a synthetic intermediate, the broader class of benzimidazole derivatives exhibits a wide range of biological activities.[10] These include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[3] The 5-nitrobenzimidazole scaffold, in particular, is a component of several compounds with antiprotozoal activity.[11][12] The synthesis of various 2-substituted and N-substituted 5-nitrobenzimidazoles is an active area of research for potential pharmacological applications.[3] For instance, novel 5-nitrobenzimidazole derivatives have been designed and evaluated as angiotensin II type 1 (AT1) receptor antagonists with significant antihypertensive activity.[3][4]

Conclusion

The nitration of benzimidazolone to produce this compound is a well-established and efficient chemical transformation. The choice of synthetic protocol, particularly between aqueous nitric acid and mixed acid systems, allows for a trade-off between environmental considerations, reaction control, and reagent handling. The high yields and purity achievable make this a reliable method for producing a key intermediate for various applications in the chemical and pharmaceutical industries. Further research into the derivatization of this compound holds promise for the development of novel therapeutic agents and other advanced materials.

References

In-Depth Technical Guide: Mechanism of Action of 5-Nitro-2-benzimidazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of 5-Nitro-2-benzimidazolinone derivatives, a class of compounds demonstrating significant therapeutic potential across various diseases. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Pharmacological Activities and Mechanisms

This compound derivatives exhibit a diverse range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The core mechanisms of action identified in the literature include:

  • Antihypertensive and Vasorelaxant Effects: Primarily through the antagonism of the Angiotensin II Type 1 (AT1) receptor.

  • Anticancer Activity: Achieved through the inhibition of Poly(ADP-ribose) polymerase (PARP) and induction of apoptosis.

  • Antimicrobial and Antioxidant Properties: Demonstrating broad-spectrum activity against various pathogens and the ability to scavenge free radicals.

Antihypertensive and Vasorelaxant Mechanism of Action

The antihypertensive effects of this compound derivatives are predominantly linked to their potent antagonism of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a key regulator of blood pressure, exerts its vasoconstrictive effects by binding to the AT1 receptor on vascular smooth muscle cells.

AT1 Receptor Antagonism

This compound derivatives act as competitive antagonists at the AT1 receptor. By binding to the receptor, they prevent Angiotensin II from exerting its biological effects, leading to vasodilation and a subsequent reduction in blood pressure. Molecular docking studies on related benzimidazole derivatives suggest that the benzimidazole core, along with specific substitutions, plays a crucial role in the high-affinity binding to the AT1 receptor. The 5-nitro group is thought to contribute to the electronic properties of the molecule, potentially enhancing its interaction with the receptor's binding pocket.

A study on novel 5-nitro benzimidazole derivatives identified a compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, which displayed a high affinity for the AT1 receptor with an IC50 value of 1.03 ± 0.26 nM[1]. This compound demonstrated a significant and dose-dependent decrease in mean blood pressure in spontaneously hypertensive rats, with a long-lasting effect of over 24 hours[1].

Endothelium-Dependent Vasodilation

The vasorelaxant activity of some this compound derivatives may also involve endothelium-dependent mechanisms. This pathway typically involves the release of nitric oxide (NO) from endothelial cells, which then diffuses to the underlying smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. While direct evidence for this compound derivatives activating this pathway is still emerging, the vasorelaxant effects observed in some studies suggest a potential role for the nitric oxide synthase (eNOS) pathway.

AT1_Receptor_Antagonism cluster_0 Vascular Smooth Muscle Cell cluster_1 Mechanism of this compound Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Gq_Protein Gq Protein AT1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates DAG->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Derivative This compound Derivative Derivative->AT1_Receptor Inhibits Block Blocks Binding

Figure 1: Angiotensin II Type 1 Receptor Antagonism.

Anticancer Mechanism of Action

Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent anticancer activity. The primary mechanism identified is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

PARP Inhibition

PARP enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.

One study reported that compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] was highly active against the A549 cell line with an IC50 of 28 nM. This compound was found to induce apoptosis and arrest the cell cycle in the S phase. Furthermore, it was identified as a potent PARP inhibitor. Another compound, 3 , displayed even better PARP inhibitory activity with an IC50 value of 0.05 µM.

Molecular docking studies have provided insights into the binding mode of benzimidazole-based PARP inhibitors. These studies suggest that the benzimidazole scaffold interacts with key amino acid residues in the active site of PARP-1, preventing its catalytic activity. The interactions often involve hydrogen bonding and π-π stacking.

PARP_Inhibition cluster_0 DNA Damage and Repair cluster_1 Effect of this compound Derivative DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP DSB_Formation Double-Strand Break (DSB) Formation DNA_Damage->DSB_Formation Leads to pADPr Poly(ADP-ribose) Synthesis (pADPr) PARP->pADPr Repair_Proteins Recruitment of DNA Repair Proteins pADPr->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Derivative This compound Derivative Derivative->PARP Inhibits PARP_Inhibition PARP Inhibition Apoptosis Apoptosis (Cell Death) DSB_Formation->Apoptosis Induces in HR-deficient cells

Figure 2: PARP Inhibition by this compound Derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Vasorelaxant and AT1 Receptor Antagonist Activity

Compound IDSubstitution PatternEC50 (µM) for Vasorelaxant ActivityIC50 (nM) for AT1 Receptor BindingReference
BDZ3, BDZ6, BDZ12, BDZ18, BDZ20Various substituted aromatic aldehydes<30Not Reported[2]
Compound 32-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidNot Reported1.03 ± 0.26[1]

Table 2: Anticancer and PARP Inhibitory Activity

Compound IDStructureCell LineIC50 for CytotoxicityIC50 for PARP Inhibition (µM)Reference
6 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA54928 nMNot explicitly quantified but identified as a PARP inhibitor
3 Not fully specified in abstractNot specifiedNot Reported0.05

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound derivatives Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End Analyze_Data->End

Figure 3: MTT Assay Experimental Workflow.
Radioligand Binding Assay for AT1 Receptor

This assay measures the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver or transfected cell lines).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II), and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common method is an ELISA-based assay.

Protocol:

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Reaction Setup: Add PARP enzyme, biotinylated NAD⁺ (the substrate for ADP-ribosylation), and varying concentrations of the this compound inhibitor to the wells.

  • Incubation: Incubate the plate to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones to occur.

  • Detection: Add streptavidin-HRP conjugate, which will bind to the biotinylated ADP-ribose chains on the histones.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value of the compound.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential in drug discovery. Their mechanisms of action, primarily as AT1 receptor antagonists and PARP inhibitors, provide a solid foundation for the development of novel therapeutics for cardiovascular diseases and cancer. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of this important chemical class.

References

The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The presence of the nitro group at the 5-position significantly influences the electron distribution within the benzimidazole ring system, bestowing upon its derivatives a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 5-nitrobenzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular interactions.

General Synthesis and Experimental Workflow

The synthesis of 5-nitrobenzimidazole derivatives and their subsequent biological evaluation typically follows a structured workflow, from initial design and synthesis to in vitro and in vivo testing.

A common synthetic route involves the condensation of 4-nitro-o-phenylenediamine with various substituted aldehydes or acids.[1] The synthesized compounds are then purified and characterized using techniques such as TLC, melting point, UV, IR, 1H NMR, and mass spectroscopy.[2] Following characterization, the compounds undergo a battery of in vitro biological assays to determine their activity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization & In Vivo Studies synthesis Synthesis of 5-Nitrobenzimidazole Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization invitro In Vitro Biological Assays (Anticancer, Antimicrobial, Antiparasitic) characterization->invitro data_analysis Data Analysis (IC50 / MIC Determination) invitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Compound Optimization sar->lead_opt invivo In Vivo Animal Models lead_opt->invivo tox Toxicity Studies invivo->tox

Caption: General workflow for the development of 5-nitrobenzimidazole-based therapeutic agents.

Anticancer Activity

Derivatives of 5-nitrobenzimidazole have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3] The primary mechanisms often involve direct interaction with DNA and inhibition of key enzymes like Poly(ADP-ribose) polymerase (PARP).[3][4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 5-nitrobenzimidazole derivatives against various human cancer cell lines.

Compound ID/DescriptionCell LineAssayIC₅₀ (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)MTT0.028[4]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Non-neoplastic)MTT22.2[4]
2-(2-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 3)K562 (Leukemia)PARP Inhibition0.05[4]
3-aminobenzamide (Positive Control)K562 (Leukemia)PARP Inhibition28.5[4]
Pyrazole-benzoimidazole-5-carboxylatesLeukemia PanelNot Specified1.15-7.33
Pyrazole-benzoimidazole-5-carboxylatesNon-small cell lung cancerNot Specified0.167-7.59
Pyrazole-benzoimidazole-5-carboxylatesMelanomaNot Specified0.167-7.59
2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidAngiotensin II type 1 receptorRadioligand binding0.00103[5]
Mechanism of Action: Induction of Apoptosis

A key mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the subsequent activation of a caspase cascade.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Cellular Disassembly stimulus 5-Nitrobenzimidazole Derivative bcl2 Bcl-2 Family (Bax/Bak activation) stimulus->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 (Initiator Caspase) apoptosome->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp blebbing Membrane Blebbing cas3->blebbing dna DNA Fragmentation parp->dna dna->blebbing

Caption: The intrinsic apoptosis signaling pathway induced by 5-nitrobenzimidazole compounds.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the 5-nitrobenzimidazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[6]

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity

5-Nitrobenzimidazole derivatives exhibit significant activity against a range of pathogenic microbes, including bacteria and fungi. The mechanism of action is generally believed to involve the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage cellular macromolecules like DNA.[4]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 5-nitrobenzimidazole derivatives against selected microorganisms.

Compound ID/DescriptionMicroorganismAssayMIC (µg/mL)Reference
5-nitro-2-phenyl-1H-benzoimidazoleBacillus cereusCup-plate18 mm (zone of inhibition)[1]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolEscherichia coliCup-plate17 mm (zone of inhibition)[1]
5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexesE. coli, S. aureus, C. albicans, A. nigerSerial dilutionSignificant activity
1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazolesBacteria and FungiNot Specified7.3-125[8]
1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazolesFungiNot Specified3-25[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Compound Dilutions: Prepare a stock solution of the 5-nitrobenzimidazole compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[9] The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[3]

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined visually or by using a plate reader. A redox indicator like Resazurin can be added to aid in the visualization of microbial growth.[10]

Antiparasitic Activity

The 5-nitroimidazole scaffold is a well-established pharmacophore in the development of antiparasitic agents. Derivatives have shown efficacy against a variety of protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium species.

Quantitative Antiparasitic Data

The table below highlights the in vitro activity of some 5-nitrobenzimidazole derivatives against different parasites.

Compound ID/DescriptionParasiteAssayIC₅₀ (µM)Reference
Quinoline-5-nitroimidazole hybridPlasmodium falciparum (K1, pyrimethamine-resistant)Not Specified<0.654 - 6.31 (nM)[12]
2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative (54a)Leishmania donovani (amastigotes)Not Specified<1[12]
2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative (54b)Leishmania donovani (amastigotes)Not Specified<1[12]
2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative (54g)Leishmania donovani (amastigotes)Not Specified<1[12]
Benzimidazole derivative K1 (3-Cl phenyl)Leishmania major (promastigotes)Not Specified0.6787 (µg/mL)[13]
Amphotericin B (Reference drug)Leishmania major (promastigotes)Not Specified0.2742 (µg/mL)[13]
Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol outlines a method for assessing the activity of compounds against the promastigote stage of Leishmania species.

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640 supplemented with fetal calf serum) until they reach the logarithmic growth phase.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.[13]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess parasite viability using a method such as the MTT assay, Resazurin reduction, or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. The selectivity index (SI), which is the ratio of the cytotoxic concentration against a mammalian cell line (CC₅₀) to the antiparasitic IC₅₀, is often calculated to assess the compound's therapeutic potential.[13]

Conclusion

The 5-nitrobenzimidazole scaffold continues to be a highly valuable framework in medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, and antiparasitic effects, underscore the therapeutic potential of its derivatives. The ability to modify the core structure at various positions allows for the fine-tuning of activity and selectivity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel 5-nitrobenzimidazole-based therapeutic agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising in vitro findings into clinical applications.

References

5-Nitro-2-benzimidazolinone: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-benzimidazolinone is a key chemical intermediate with significant applications in the pharmaceutical industry. Its benzimidazole core structure is a prevalent motif in a variety of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, chemical properties, and critical role of this compound as a precursor in the synthesis of prominent pharmaceutical agents.

Chemical and Physical Properties

This compound is a yellow to brown powder.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 93-84-5[1]
Molecular Formula C₇H₅N₃O₃[1]
Molecular Weight 179.13 g/mol
Melting Point >300 °C (decomposes)
Appearance Yellow to brown powder[1]
Solubility Insoluble in water

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of 2-benzimidazolinone. A well-established method utilizes nitric acid in an aqueous medium, which offers high yield and purity.

Experimental Protocol: Nitration of 2-Benzimidazolinone

This protocol is adapted from a patented industrial process.

Materials:

  • 2-Benzimidazolinone

  • Concentrated Nitric Acid (68%)

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling system, prepare a dilute nitric acid solution by adding a calculated amount of concentrated nitric acid to water. The final concentration of nitric acid should be in the range of 10-45% by weight.

  • Cool the nitric acid solution to 20-30°C.

  • Slowly add 2-benzimidazolinone to the stirred nitric acid solution. The molar ratio of nitric acid to 2-benzimidazolinone should be between 2:1 and 4:1.

  • Control the temperature of the reaction mixture between 20°C and 100°C. A typical procedure involves maintaining the temperature at 30-80°C for several hours.

  • After the reaction is complete (monitored by TLC), the precipitated this compound is collected by filtration.

  • The solid product is washed with water until the filtrate is neutral.

  • The product is dried under vacuum to yield this compound as a yellow to brown powder.

Expected Yield: 96-98%

Role as a Pharmaceutical Intermediate

This compound is a crucial precursor for the synthesis of 5-Amino-2-benzimidazolinone, a versatile intermediate in the production of various pharmaceuticals. The reduction of the nitro group to an amino group is a key transformation that opens up avenues for further molecular elaboration.

Synthesis of 5-Amino-2-benzimidazolinone

The reduction of this compound is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on Carbon (Pd/C) catalyst (5-10%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation reactor, suspend this compound in ethanol.

  • Add the Pd/C catalyst to the suspension. The catalyst loading is typically 1-5% by weight of the substrate.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the reactor to a pressure of 1-1.5 MPa.

  • Heat the reaction mixture to 60-100°C with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate, containing the dissolved product, is concentrated under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent to yield pure 5-Amino-2-benzimidazolinone.

Application in the Synthesis of Marketed Drugs

The derivative, 5-Amino-2-benzimidazolinone, serves as a key building block in the synthesis of several important drugs, including the antihypertensive agent Telmisartan and the inotropic agent Pimobendan.

Synthesis Pathway to a Benzimidazole Core for Telmisartan

Telmisartan is an angiotensin II receptor blocker. Its synthesis involves the construction of a substituted benzimidazole backbone. 5-Amino-2-benzimidazolinone can be utilized as a starting material to construct a similar core structure. A generalized synthetic pathway is illustrated below.

G A This compound B 5-Amino-2-benzimidazolinone A->B Reduction (e.g., H2/Pd-C) C Diamino Intermediate B->C Further Functionalization (e.g., protection, activation) D Substituted Benzimidazole Core (Telmisartan Precursor) C->D Cyclization with a Carboxylic Acid Derivative G cluster_0 Renin-Angiotensin System cluster_1 Target Cell Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction & Aldosterone Secretion Ca2->Vasoconstriction Telmisartan Telmisartan Telmisartan->AT1R Blocks G A This compound B N-Substituted Nitrobenzimidazolone A->B Alkylation/ Substitution C Reduced Amino Intermediate B->C Nitro Group Reduction D Pimobendan Core Structure C->D Coupling with Pyridazinone Moiety G cluster_0 Cardiac Myocyte cluster_1 Vascular Smooth Muscle Cell Ca2 Intracellular Ca2+ TroponinC Troponin C Ca2->TroponinC Contraction Increased Myocardial Contraction TroponinC->Contraction Pimobendan_Ca Pimobendan Pimobendan_Ca->TroponinC Sensitizes cAMP cAMP AMP AMP cAMP->AMP PDE3 Relaxation Vasodilation cAMP->Relaxation PDE3 Phosphodiesterase III Pimobendan_PDE Pimobendan Pimobendan_PDE->PDE3 Inhibits G Start Raw Material (this compound) Sampling Representative Sampling Start->Sampling Visual Visual Inspection (Color, Appearance) Sampling->Visual SolubilityTest Solubility Test Sampling->SolubilityTest MeltingPoint Melting Point Determination Sampling->MeltingPoint HPLC HPLC Analysis (Purity Assay and Impurity Profiling) Sampling->HPLC Spectroscopy Spectroscopic Identification (FTIR, NMR, MS) Sampling->Spectroscopy Decision Pass/Fail Decision Visual->Decision SolubilityTest->Decision MeltingPoint->Decision HPLC->Decision Spectroscopy->Decision Release Release for Production Decision->Release Meets Specifications Reject Reject and Quarantine Decision->Reject Does Not Meet Specifications

References

Solubility Profile of 5-Nitro-2-benzimidazolinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-2-benzimidazolinone, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound. It includes a detailed experimental protocol for solubility determination via the equilibrium shake-flask method, a structured table for data presentation, and visual diagrams to illustrate the experimental workflow and the significance of solubility in the drug development pipeline.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in the design of novel therapeutic agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. A thorough understanding of the solubility profile of this compound is therefore essential for its effective utilization in research and development.

Quantitative Solubility Data

The following table is designed for the systematic recording of experimentally determined solubility data for this compound in a range of common organic solvents at various temperatures. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile.

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Polar Protic Solvents
MethanolAlcohol25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
EthanolAlcohol25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
IsopropanolAlcohol25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
Polar Aprotic Solvents
AcetoneKetone25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
AcetonitrileNitrile25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
N,N-Dimethylformamide (DMF)Amide25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
Dimethyl Sulfoxide (DMSO)Sulfoxide25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
Non-Polar Solvents
TolueneAromatic Hydrocarbon25Equilibrium Shake-Flask
40Equilibrium Shake-Flask
HexaneAliphatic Hydrocarbon25Equilibrium Shake-Flask
40Equilibrium Shake-Flask

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This section details a standard operating procedure for determining the equilibrium solubility of this compound in organic solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC or solvent for UV-Vis analysis

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve of known concentrations of this compound is required for this quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

    • To calculate molar solubility (mol/L), use the molecular weight of this compound (179.13 g/mol ).

3.3. Data Reporting

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Add excess this compound to solvent in a vial B Securely cap the vial A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute filtered solution E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H I Solubility Data H->I Report Data

Caption: Experimental workflow for solubility determination.

Role of Solubility in Drug Development

This diagram illustrates the logical relationship and critical importance of solubility at various stages of the drug development process.

G cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials discovery Compound Synthesis screening In Vitro Screening (Requires Solubilization in DMSO) discovery->screening formulation Formulation Development (Aqueous & Co-solvent Solubility) screening->formulation Promising Candidate adme ADME Studies (Absorption is Solubility-Dependent) formulation->adme bioavailability Bioavailability Assessment (Directly Impacted by Solubility) adme->bioavailability Safety & Efficacy solubility_node Solubility solubility_node->screening solubility_node->formulation solubility_node->adme solubility_node->bioavailability

Caption: The central role of solubility in drug development.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins its successful application in both synthetic chemistry and pharmaceutical development. While comprehensive quantitative data is not widely published, this technical guide provides researchers with the necessary framework to generate reliable and reproducible solubility data. The detailed experimental protocol for the equilibrium shake-flask method, coupled with the structured data table, will enable the systematic characterization of this important compound. The provided diagrams offer a clear visual representation of the experimental process and the critical role of solubility in the broader context of drug discovery and development. By following the methodologies outlined in this guide, researchers can build a robust understanding of the solubility profile of this compound, thereby facilitating its effective use in their scientific endeavors.

Spectroscopic and Synthetic Profile of 5-Nitro-2-benzimidazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-2-benzimidazolinone, tailored for researchers, scientists, and professionals in drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is directly available for the target compound, the NMR and IR data have been inferred from closely related analogs, such as 5-nitrobenzimidazole and other substituted benzimidazole derivatives, due to the limited availability of specific experimental data for this compound in the public domain.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0 - 11.5Singlet (broad)-N-H (x2)
~8.0 - 8.2Doublet~2.0H-4
~7.8 - 8.0Doublet of Doublets~8.5, 2.0H-6
~7.2 - 7.4Doublet~8.5H-7

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~155 - 160C=O (C-2)
~145 - 150C-5
~135 - 140C-3a
~130 - 135C-7a
~120 - 125C-6
~110 - 115C-4
~105 - 110C-7

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data
Wavenumber (cm-1)IntensityAssignment
3300 - 3100Strong, BroadN-H Stretching
~1700StrongC=O Stretching
~1520 and ~1340StrongAsymmetric and Symmetric NO2 Stretching
~1620, ~1480MediumC=C Aromatic Ring Stretching
~830StrongC-H Out-of-plane Bending (para-substituted like)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
179100[M]+ (Molecular Ion)
149~40[M - NO]+
133~30[M - NO2]+
105~60[M - NO2 - CO]+

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited. These protocols are based on standard laboratory practices for the analysis of aromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used.

  • 1H NMR Acquisition: Proton NMR spectra are acquired at room temperature. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. The spectral width is set to around 220 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm-1. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and subsequent ionization. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetone) is injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Synthesis Workflow

The synthesis of this compound is typically achieved through the nitration of 2-benzimidazolinone. The following diagram illustrates this chemical transformation.

Synthesis_of_5_Nitro_2_benzimidazolinone Benzimidazolinone 2-Benzimidazolinone Reaction Benzimidazolinone->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Reaction Product This compound Reaction->Product Nitration

Caption: Synthesis of this compound via nitration.

The Benzimidazolinone Core: A Journey from Chemical Curiosity to Therapeutic Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a versatile platform for medicinal chemists to build upon. The benzimidazolinone core, a bicyclic heterocyclic system, stands as a testament to this principle. From its early, unassuming synthesis to its current status as the central pharmacophore in a multitude of marketed drugs, the story of the benzimidazolinone ring system is a compelling narrative of chemical innovation and therapeutic evolution. This guide aims to provide a comprehensive technical overview of the discovery, history, and key developmental milestones of benzimidazolinone compounds, offering valuable insights for researchers and scientists engaged in the pursuit of new medicines.

I. The Genesis of a Scaffold: Early Synthesis and Discovery

The history of the benzimidazolinone core is intrinsically linked to the broader exploration of benzimidazole chemistry. The benzimidazole ring system itself, a fusion of benzene and imidazole, was first described by Hobrecker in 1872.[1] However, the introduction of the carbonyl group at the 2-position, creating the 1,3-dihydro-2H-benzimidazol-2-one structure, marks a distinct chapter in the annals of heterocyclic chemistry.

While the precise first synthesis of the unsubstituted benzimidazolinone core is not definitively attributed to a single "discovery" moment in the readily available literature, early methods for its preparation laid the groundwork for its future significance. One of the foundational methods involves the reaction of ortho-phenylenediamine with a carbonyl-containing reagent. A widely employed and illustrative method is the condensation of o-phenylenediamine with urea.[2] This reaction, typically carried out under heating in the presence of an acid catalyst, provides a straightforward and efficient route to the benzimidazolinone scaffold.

The parent benzimidazolinone compound can be prepared by the carbonylation of 1,2-diaminobenzene.[3] This can be achieved using reagents like carbonyldiimidazole.[3]

Key Developmental Milestones:

The journey from the initial synthesis of the benzimidazolinone core to its establishment as a valuable pharmacophore was a gradual process, marked by several key milestones:

  • Early 1950s: The post-war era saw a surge in the exploration of new chemical entities for potential therapeutic applications. The benzimidazole scaffold, due to its structural resemblance to purines, garnered significant interest.

  • Mid-20th Century: The discovery of the antipsychotic properties of chlorpromazine in the 1950s spurred extensive research into other heterocyclic compounds with central nervous system (CNS) activity. This exploration paved the way for the investigation of benzimidazolinone derivatives.

  • 1960s-1970s: The pioneering work at Janssen Pharmaceutica led to the discovery of the potent antipsychotic and antiemetic properties of several benzimidazolinone derivatives. This period marked a turning point, establishing the therapeutic potential of this scaffold. Pimozide, a diphenylbutylpiperidine derivative of benzimidazolinone, was discovered in 1963.[4]

  • Late 20th Century to Present: The versatility of the benzimidazolinone core has been further demonstrated by the development of drugs targeting a wide array of receptors and enzymes, leading to treatments for conditions ranging from gastrointestinal disorders to female sexual dysfunction.

II. Synthetic Strategies: Building the Benzimidazolinone Core

The construction of the benzimidazolinone ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Classical Synthesis from o-Phenylenediamine and Urea

This is one of the most fundamental and widely used methods for the synthesis of the unsubstituted benzimidazolinone core.

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Intermediate1 Phenylurea Intermediate OPD->Intermediate1 Urea Urea Urea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Benzimidazolinone Benzimidazolinone Intermediate2->Benzimidazolinone Elimination of Ammonia

Figure 1: General reaction pathway for the synthesis of benzimidazolinone from o-phenylenediamine and urea.

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

Materials:

  • o-Phenylenediamine

  • Urea

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mole equivalent) and urea (1.1 mole equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add ethanol to the flask to create a slurry that can be stirred effectively.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 130°C) for 2-4 hours. The reaction of o-phenylenediamine with urea in hydrochloric acid at 130°C for 2 hours can yield up to 95% of 2(3H)-benzimidazolone.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any remaining impurities.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 1,3-dihydro-2H-benzimidazol-2-one.

  • Dry the purified product in a vacuum oven.

B. Alternative Synthetic Routes

While the urea-based synthesis is common, other methods offer advantages in terms of functional group tolerance and reaction conditions.

  • From o-Phenylenediamine and Phosgene Derivatives: The use of phosgene or its less hazardous derivatives, such as triphosgene or carbonyldiimidazole (CDI), provides a clean and efficient method for the synthesis of benzimidazolinones.[3]

  • Intramolecular Cyclization of N-(2-aminophenyl)ureas: Pre-formed N-(2-aminophenyl)urea derivatives can undergo intramolecular cyclization to yield benzimidazolinones. This approach is particularly useful for the synthesis of asymmetrically substituted derivatives.

  • Reductive Carbonylation of 2-Nitroanilines: This method involves the simultaneous reduction of the nitro group and introduction of the carbonyl function, offering a one-pot approach to substituted benzimidazolinones.

III. Therapeutic Applications and Key Drug Classes

The benzimidazolinone scaffold is at the heart of a diverse range of therapeutic agents, each with a distinct mechanism of action and clinical application.

A. Antipsychotics: Dopamine Receptor Antagonists

The discovery of the antipsychotic properties of benzimidazolinone derivatives was a pivotal moment in the history of this scaffold. These compounds primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.

  • Pimozide: A potent D2 receptor antagonist, pimozide is used in the treatment of schizophrenia and Tourette's syndrome.[2] Its ability to suppress motor and phonic tics is attributed to its dopaminergic blocking activity.[5]

  • Droperidol and Benperidol: These butyrophenone-related benzimidazolinones also exhibit potent D2 receptor antagonism and have been used as antipsychotics and antiemetics.

Mechanism of Action:

Psychotic symptoms, particularly the "positive" symptoms of schizophrenia such as hallucinations and delusions, are associated with hyperactivity of dopaminergic pathways in the brain. Benzimidazolinone-based antipsychotics bind to D2 receptors without activating them, thereby blocking the binding of dopamine and reducing dopaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Activates Signal_Transduction Signal Transduction (leading to psychotic symptoms) D2_Receptor->Signal_Transduction Benzimidazolinone_Antagonist Benzimidazolinone Antagonist Benzimidazolinone_Antagonist->D2_Receptor Blocks Binding

Figure 2: Simplified signaling pathway illustrating the mechanism of action of benzimidazolinone-based antipsychotics.

B. Antiemetics and Prokinetics: Peripheral Dopamine Antagonists
  • Domperidone: This benzimidazolinone derivative is a peripheral D2 and D3 dopamine receptor antagonist.[6][7] It is widely used as an antiemetic to treat nausea and vomiting, and as a prokinetic agent to enhance gastrointestinal motility.[6] A key advantage of domperidone is that it does not readily cross the blood-brain barrier, thus minimizing the risk of central nervous system side effects.[8]

Mechanism of Action:

Domperidone's antiemetic effects are mediated by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ), located outside the blood-brain barrier.[7] Its prokinetic activity results from the blockade of dopamine receptors in the upper gastrointestinal tract, which increases esophageal and gastric peristalsis.[7]

C. Serotonergic Agents: Modulators of Mood and Desire
  • Flibanserin: This compound represents a significant development in the therapeutic application of the benzimidazolinone scaffold, targeting the serotonergic system. Flibanserin is a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[9] It is approved for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).

Mechanism of Action:

Flibanserin's mechanism of action is thought to involve the modulation of neurotransmitter levels in brain regions associated with sexual desire. By acting as a 5-HT1A agonist and a 5-HT2A antagonist, it is believed to decrease serotonin levels while increasing dopamine and norepinephrine levels in the prefrontal cortex.

IV. Structure-Activity Relationships (SAR): Fine-Tuning Therapeutic Efficacy

The therapeutic success of benzimidazolinone derivatives is a direct result of extensive structure-activity relationship (SAR) studies. Medicinal chemists have systematically modified the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for Antipsychotic Activity:

  • Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is crucial for D2 receptor affinity. The diphenylbutyl moiety, as seen in pimozide, is a key feature for high-potency antagonism.

  • Substitution on the Benzimidazolinone Ring: Halogen substitution on the benzene ring of the benzimidazolinone core can significantly impact the duration of action. For example, chloro- and bromo-substituents have been shown to prolong the neuroleptic activity compared to the unsubstituted parent compound.[3]

  • N1- and N3-Substitution: Alkylation or arylation at the N1 and N3 positions of the benzimidazolinone ring can modulate the compound's physicochemical properties and its interaction with the target receptor.

V. Quantitative Data and Comparative Analysis

To provide a quantitative perspective on the potency of benzimidazolinone derivatives, the following tables summarize key pharmacological data.

Table 1: Dopamine D2 Receptor Binding Affinities of Selected Antipsychotics

CompoundKi (nM) at Dopamine D2 Receptor
Pimozide1.4
Droperidol1.5
Benperidol0.2
Haloperidol (Reference)1.2

Data compiled from publicly available pharmacological databases.

Table 2: Duration of Action of Substituted Benzimidazolinone Derivatives (Pimozide Analogs)

R1, R2, R3 SubstituentsDuration of Action (single oral dose of 0.04 mg/kg)
H, H, H (Pimozide)16 hours
5-Cl, H, H216 hours
5-F, H, H48 hours
5-Me, H, H24 to 32 hours
6-Cl, H, H48 hours
5,6-(Cl)2, H120 hours
5-Br, H, H168 hours

Data adapted from U.S. Patent 3,989,707.[3]

VI. Future Directions and Emerging Applications

The versatility of the benzimidazolinone scaffold continues to inspire the development of new therapeutic agents. Current research is exploring the potential of these compounds in a variety of other therapeutic areas, including:

  • Oncology: Certain benzimidazolinone derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of key kinases involved in tumor growth and proliferation.

  • Neurodegenerative Diseases: The modulation of dopaminergic and serotonergic pathways by benzimidazolinone compounds makes them attractive candidates for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

  • Inflammatory and Metabolic Diseases: The anti-inflammatory and metabolic-modulating properties of some benzimidazolinone derivatives are being investigated for the treatment of conditions like rheumatoid arthritis and diabetes.

VII. Conclusion

The journey of benzimidazolinone compounds from their initial synthesis to their current role as a cornerstone of modern pharmacotherapy is a powerful illustration of the synergy between organic chemistry and medicinal science. The inherent "drug-likeness" of this privileged scaffold, coupled with the ingenuity of medicinal chemists in modifying its structure, has yielded a remarkable array of life-changing medications. As our understanding of disease biology continues to evolve, it is certain that the benzimidazolinone core will remain a fertile ground for the discovery and development of the next generation of innovative therapeutics.

VIII. References

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.

  • CN102285924A - Synthesis method of benzimidazolone - Google Patents. (n.d.).

  • US3989707A - Benzimidazolinone derivatives - Google Patents. (n.d.).

  • Domperidone: review of pharmacology and clinical applications in gastroenterology. (2007). PubMed.

  • What is the mechanism of Domperidone? (2024). Patsnap Synapse.

  • Domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

  • Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder. (2015). CNS Spectrums.

  • Domperidone: Mechanism of Action and Clinical Use. (1998). Ovid.

  • What is the mechanism of Flibanserin? (2024). Patsnap Synapse.

  • Pimozide - Wikipedia. (n.d.).

  • What is the mechanism of Pimozide? (2024). Patsnap Synapse.

  • Pimozide | C28H29F2N3O | CID 16362 - PubChem. (n.d.).

  • Flibanserin - Wikipedia. (n.d.).

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate.

  • Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. (2014). Scientific Research Publishing.

  • Benzimidazolinone - Wikipedia. (n.d.).

  • (PDF) Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regression. (2025). ResearchGate.

  • THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.).

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.).

  • Quantitative structure–activity relationship - Wikipedia. (n.d.).

  • Synthesis, Dopamine D2 Receptor Binding Studies and Docking Analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. (2005). PubMed.

  • Dopamine Receptor Affinity for Antagonists | Download Table. (n.d.). ResearchGate.

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PMC - NIH.

  • (PDF) Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2025). ResearchGate.

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (n.d.). PMC.

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.

References

A Technical Guide to the Safety and Handling of 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling precautions for 5-Nitro-2-benzimidazolinone (CAS No. 93-84-5), intended for researchers, scientists, and professionals in drug development. The information compiled is based on available safety data sheets and chemical databases.

Physicochemical Properties

This compound is an organic synthesis intermediate, often appearing as a yellow to brown powder.[1][2] It is widely used in the synthesis of dyes, pigments, and other specialty chemicals.[3] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueCitations
CAS Number 93-84-5[1]
Molecular Formula C₇H₅N₃O₃[1]
Molecular Weight 179.13 g/mol [1][4]
Appearance Yellow to brown powder[1][2]
Melting Point >300 °C[1][5]
Boiling Point 203 °C (Predicted)[1][2]
Flash Point 76.5 °C[1][2]
Solubility Insoluble in water[1][5][6]
Density ~1.506 g/cm³ (Predicted)[1][2]
Storage Temperature Room Temperature[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[7][8] It is important to note that while it is classified as hazardous, some aggregated notifications to the ECHA C&L Inventory indicate that the chemical does not meet GHS hazard criteria in a majority of reports, suggesting potential variations based on impurities or other factors.[4]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Acute Toxicity, DermalCategory 4Harmful in contact with skinH312
Acute Toxicity, InhalationCategory 4Harmful if inhaledH332
Serious Eye Damage/IrritationCategory 2Causes serious eye irritationH319
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Specific Target Organ ToxicityCategory 3May cause respiratory irritationH335

Citations for all data in the table:[7][8][9][10]

Exposure Controls and Personal Protection

Effective control of exposure is critical. This is achieved through a combination of engineering controls, administrative controls, and the use of Personal Protective Equipment (PPE). The hierarchy of controls illustrates the preferential order of implementation for mitigating risks.

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Hierarchy of Controls for Mitigating Exposure.

Engineering Controls:

  • Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9][10][11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][11]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

Protection TypeSpecificationCitations
Eye/Face Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[7][9][11]
Skin Wear impervious protective gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[9][11][12]
Respiratory If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved N95 particulate respirator or equivalent.[7][13]

Safe Handling, Storage, and Emergency Procedures

Adherence to strict protocols for handling, storage, and emergencies is essential for maintaining a safe laboratory environment.

Handling:

  • Avoid all contact with skin and eyes.[8][9]

  • Do not breathe dust; minimize dust generation and accumulation.[11][14]

  • Use only in a well-ventilated area or under a chemical fume hood.[10][11]

  • Wash hands thoroughly after handling and before breaks.[9][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10][12]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8][10]

  • Store in a dark place, away from direct sunlight.[1][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[8][10][11]

First Aid Measures: Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProcedureCitations
Inhalation Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9][11]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[8][9][11]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][11]
Ingestion Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Seek immediate medical attention.[8][9][12]

Fire and Spill Procedures:

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11] Hazardous combustion products include toxic oxides of carbon and nitrogen.[8][11][12]

  • Spills: Evacuate personnel to a safe area. Wear full PPE. Avoid dust formation. Sweep or shovel the material into a suitable, labeled container for disposal.[9][11] Do not allow the chemical to enter drains or waterways.[9]

Toxicological Information

Generalized Experimental and Handling Workflows

While specific experimental protocols for this compound are not detailed in the provided search results, a generalized workflow for chemical safety assessment and laboratory handling is applicable.

Chemical Safety Assessment: For compounds with limited toxicological data, a structured safety assessment is crucial before extensive use.

cluster_workflow Generalized Chemical Safety Assessment Workflow A 1. Literature Review (Existing Data, Analogs) B 2. In Silico Prediction (Toxicity Modeling) A->B C 3. Physicochemical Hazard Testing (Flammability, Reactivity) B->C D 4. In Vitro Assays (e.g., Mutagenicity, Cytotoxicity) C->D E 5. In Vivo Acute Toxicity (If necessary & ethically approved) D->E F 6. Data Analysis & Risk Assessment E->F G 7. Formulate Safety Data Sheet (SDS) & Standard Operating Procedures (SOPs) F->G

Generalized Workflow for Chemical Safety Assessment.

Safe Laboratory Handling Workflow: A logical flow of operations in the lab minimizes risk at each step.

A Receive & Inspect Chemical B Store in Designated Cool, Dry, Dark Area A->B C Weigh/Handle in Ventilated Enclosure (Wear Full PPE) B->C D Conduct Experiment C->D E Decontaminate Glassware & Surfaces D->E F Segregate & Label Hazardous Waste E->F

General Workflow for Safe Laboratory Handling.

References

An In-depth Technical Guide on the Thermostability and Decomposition of Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the thermal stability and decomposition characteristics of various nitrobenzimidazole derivatives. The information presented is collated from recent studies and is intended to serve as a valuable resource for professionals engaged in the research and development of these compounds, particularly in the context of energetic materials and pharmaceuticals.

Quantitative Thermal Analysis Data

The thermal stability of nitrobenzimidazole derivatives is a critical parameter, especially for their application as energetic materials. The decomposition temperature is a key indicator of this stability. Below is a summary of thermal analysis data for selected compounds.

Compound NameAbbreviationDecomposition Temperature (°C)
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-oneTriNBO339
5-methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one5-MeN(NO₂)DNBO278 (deflagration)
5-[2′-(nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one5-O₂NO(CH₂)₂N(NO₂)DNBO199–201 (deflagration)
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one5-Me-TriNBO285-287

Table 1: Summary of Decomposition Temperatures for Selected Nitrobenzimidazole Derivatives. Data sourced from thermal analysis (TGA/DSC) studies.[1][2]

Experimental Protocols

The characterization of the thermal properties of nitrobenzimidazole derivatives is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide crucial information on mass loss and heat flow as a function of temperature.

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This is a common technique for characterizing energetic materials, providing simultaneous data on mass change (TGA) and heat flow (DSC).

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is typically used. An example is the PerkinElmer Pyris STA 9 or similar instrumentation.[3]

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and placed into an appropriate crucible, often made of alumina ceramic.[3][4]

  • Atmosphere: The analysis is conducted under a controlled atmosphere. For decomposition studies, an inert gas such as dry nitrogen is used with a typical flow rate of 20-50 mL/min to prevent oxidative processes.[3]

  • Temperature Program: The sample is subjected to a linear heating ramp. A common heating rate for initial screening and analysis is 5-10 °C/min.[1][3] The temperature range is set to cover the expected decomposition of the material, for instance, from room temperature (e.g., 30 °C) up to 350-400 °C.[3]

  • Calibration: The instrument's temperature, heat flow, and balance are calibrated prior to analysis using certified reference materials (e.g., indium for temperature and heat flow).[3]

  • Data Analysis:

    • The TGA curve plots the percentage of mass loss versus temperature. The onset and completion temperatures of decomposition are determined from this curve.

    • The DSC curve plots the heat flow (in mW or W/g) against temperature. Endothermic events (like melting) and exothermic events (like decomposition or deflagration) are identified as peaks. The peak temperature of an exotherm is often reported as the decomposition temperature.[1][3]

Isoconversional Kinetic Analysis

To understand the kinetics of the decomposition process, multiple TGA/DSC experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min). Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are then applied to the data to determine the activation energy (Ea) of the decomposition as a function of the conversion rate.[5][6] This provides deeper insight into the complexity of the decomposition mechanism.[5]

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Thermal Analysis

The following diagram outlines the typical workflow for assessing the thermostability of nitrobenzimidazole derivatives using TGA/DSC.

G cluster_prep 1. Preparation cluster_analysis 2. TGA/DSC Analysis cluster_data 3. Data Acquisition & Analysis Sample Synthesized Nitrobenzimidazole Derivative Weighing Weigh 1-5 mg of Sample Sample->Weighing Crucible Place in Alumina Crucible Weighing->Crucible STA Load into STA Instrument Crucible->STA Program Heat at 5-10 °C/min under N2 atmosphere STA->Program Acquire Record Mass Loss (TGA) & Heat Flow (DSC) Program->Acquire Plot Plot Data vs. Temperature Acquire->Plot Analyze Determine Onset Temp, Peak Temp (Td), Mass Loss % Plot->Analyze Report Final Report: - Td Values - Thermal Profile - Kinetic Parameters Analyze->Report

Caption: General workflow for TGA/DSC analysis of nitrobenzimidazole derivatives.

Influence of Functional Groups on Thermostability

The chemical structure of substituents on the benzimidazole core significantly impacts the thermal stability of the molecule. Studies have shown a clear relationship between the type of functional group and the decomposition temperature.[1] Nitro groups generally decrease thermal stability compared to methyl groups.[7][8]

The diagram below illustrates the logical relationship of decreasing thermostability based on the substitution pattern observed in a series of 1,3-dihydro-2H-benzimidazol-2-one derivatives.[1]

G node_high Highest Stability TriNBO (Td = 339 °C) node_mid Intermediate Stability 5-MeN(NO₂)DNBO (Td = 278 °C) node_high->node_mid  -61°C node_low Lowest Stability 5-O₂NO(CH₂)₂N(NO₂)DNBO (Td = 199-201 °C) node_mid->node_low  -78°C label_high_mid Substitution with Methylnitramino Group Decreases Stability label_mid_low Substitution with Nitratoethylnitramino Group Further Decreases Stability

Caption: Effect of substituents on the thermal stability of benzimidazol-2-ones.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-benzimidazolinone is a key chemical intermediate used in the synthesis of various pharmacologically active compounds and dyes. This document outlines a reliable and high-yield laboratory protocol for the synthesis of this compound via the nitration of 2-benzimidazolinone in an aqueous medium. This method is advantageous due to its high efficiency, purity of the final product, and reduced environmental impact by minimizing organic solvent waste.

Physicochemical Properties and Data

The key properties and expected outcomes of the synthesis are summarized in the table below for quick reference.

ParameterValueReference(s)
IUPAC Name 5-nitro-1,3-dihydro-2H-benzimidazol-2-one
CAS Number 93-84-5[1][2]
Molecular Formula C₇H₅N₃O₃[1][2][3]
Molecular Weight 179.13 g/mol [1][2][3]
Appearance Yellow to brown powder[1]
Melting Point 308 °C (>300 °C)[1][2][4]
Expected Yield ~97%[4]
Purity Chromatographically uniform (TLC)[4]
Solubility Insoluble in water[1][5]

Reaction Scheme

The synthesis proceeds via the electrophilic nitration of the benzene ring of the 2-benzimidazolinone precursor.

G r1 2-Benzimidazolinone r2 Nitric Acid (HNO₃) p1 This compound r1:e->p1:w H₂O 25-35°C

Figure 1. Reaction scheme for the nitration of 2-benzimidazolinone.

Detailed Experimental Protocol

This protocol is based on an established method for the aqueous nitration of 2-benzimidazolinone.[4]

4.1 Materials and Reagents

  • 2-Benzimidazolinone (1.0 mol, 134.1 g)

  • Concentrated Nitric Acid (99%, d=1.51 g/mL)

  • Deionized Water

  • 1000 mL Beaker or Reaction Vessel with stirring

  • Ice Bath

  • Buchner Funnel and Filter Paper

  • Drying Oven

4.2 Procedure

  • Preparation of Nitrating Solution: In a 1000 mL reaction vessel equipped with a magnetic stirrer, add 600 mL of deionized water. Place the vessel in an ice bath to cool. Slowly and carefully add 150 mL of concentrated nitric acid to the cooled water with continuous stirring. This will produce approximately 750 mL of a ~26% nitric acid solution.

  • Addition of Reactant: While maintaining the temperature of the nitric acid solution at 25-35°C, begin adding 134.1 g (1.0 mol) of 2-benzimidazolinone in portions. Note: If using a hydrated press cake, adjust the weight accordingly to add 1.0 mol of the dry compound.[4]

  • Reaction: The solution, initially clear, will become turbid as the this compound product begins to precipitate. After all the 2-benzimidazolinone has been added, continue stirring the mixture for 1 hour at 35°C.[4]

  • Precipitation and Isolation: Dilute the reaction mixture by adding 1000 mL of deionized water and continue to stir for an additional 30 minutes to ensure complete precipitation of the product.[4]

  • Filtration and Washing: Isolate the solid product by suction filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is nearly neutral (check with pH paper).

  • Drying: Dry the purified this compound in an oven at 105°C to a constant weight.[4]

4.3 Characterization The identity and purity of the final product should be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FTIR, ¹H-NMR, and Mass Spectrometry).

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis protocol.

G prep Reagent Preparation (Aqueous Nitric Acid) add Reactant Addition (2-Benzimidazolinone) prep->add Maintain 25-35°C react Nitration Reaction (1 hr @ 35°C) add->react dilute Dilution & Precipitation (Add H₂O, stir 30 min) react->dilute filtrate Filtration & Washing (Isolate solid, wash until neutral) dilute->filtrate dry Drying (105°C to constant weight) filtrate->dry product Final Product (this compound) dry->product

References

The Versatility of 5-Nitro-2-benzimidazolinone: A Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-benzimidazolinone is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is structurally analogous to naturally occurring nucleotides, enabling it to interact with various biopolymers in biological systems. The presence of the nitro group at the 5-position not only influences the electronic properties of the molecule but also provides a handle for further chemical modifications, such as reduction to an amino group, which can then be derivatized. This opens up possibilities for creating diverse libraries of compounds for drug discovery programs. Derivatives of this compound have shown promise in various therapeutic areas, exhibiting activities such as antimicrobial, antioxidant, antihypertensive, and anticancer properties.

This document provides a summary of applications and detailed protocols for utilizing this compound as a synthetic intermediate.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize quantitative data for key synthetic transformations starting from this compound and its precursors.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldReference
2-BenzimidazolinoneNitric acid, water, 20-100°CThis compoundHigh[1]
2-Benzimidazolinone26% Nitric acid, 35°C, 1 hourThis compound97%[1]
2-Benzimidazolinone16% Nitric acid, 50-75°C, 2 hoursThis compound96%[1]

Table 2: N-Alkylation of this compound

Alkylating AgentBase and CatalystSolventReaction Time & Temp.ProductYieldReference
Phenoxyethyl bromideK₂CO₃DMF14 h, 45°C6-Nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-oneNot Specified
Propargyl bromideK₂CO₃, TBABDMF6 h, Room Temp.5-Nitro-1,3-bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one82%[2]
Various (benzyl chloride, picolyl chloride, etc.)K₂CO₃, TBABDMF6 h, Room Temp.1,3-Dialkylated-5-nitrobenzimidazol-2-onesNot Specified[3][4]

Table 3: Synthesis of 2-Substituted-5-nitrobenzimidazoles

Starting MaterialReagents and ConditionsProductYieldReference
4-Nitro-1,2-phenylenediamine, Aromatic aldehydesSodium metabisulfite, Dimethoxyethane, Reflux, 48h2-Aryl-5-nitrobenzimidazolesModerate to Good[5]
4-Nitro-o-phenylenediamine, Substituted phenoxyacetic acids6N HCl, 100°C, 3-4 h2-Aryloxymethyl-5-nitro-1H-benzimidazoles58-75%[6]
4-Nitro-o-phenylenediamine, Substituted phenoxyacetic acidsHCl, Microwave (400W), 2.5-3.5 min2-Aryloxymethyl-5-nitro-1H-benzimidazoles82-92%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Benzimidazolinone[1]

This protocol describes the nitration of 2-benzimidazolinone in an aqueous medium.

Materials:

  • 2-Benzimidazolinone

  • Nitric acid (99%)

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, add 600 parts by volume of water.

  • With cooling and agitation, slowly add 150 parts by volume of 99% nitric acid to obtain a 26% nitric acid solution.

  • At 25°C, add 180 parts by weight of a 75% aqueous press cake of 2-benzimidazolinone (equivalent to 134 parts by weight of dry 2-benzimidazolinone, 1 mol).

  • Maintain the temperature below 35°C during the addition. The initially clear solution will become turbid as the product precipitates.

  • After the addition is complete, continue stirring for 1 hour at 35°C.

  • Dilute the reaction mixture with 1000 parts by volume of water and stir for an additional 30 minutes.

  • Collect the precipitated product by suction filtration using an acid-proof filter.

  • Wash the product with water until the filtrate is nearly neutral.

  • Dry the this compound at 105°C. The expected yield is approximately 97%.

Protocol 2: N,N'-Dialkylation of this compound[2]

This protocol details the synthesis of 5-Nitro-1,3-bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one using phase transfer catalysis.

Materials:

  • 5-Nitro-1H-benzo[d]imidazol-2(3H)-one (0.2 g, 1.1 mmol)

  • Potassium carbonate (0.30 g, 2.2 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (0.07 g, 0.2 mmol)

  • Propargyl bromide (2.2 mmol)

  • N,N-Dimethylformamide (DMF) (15 ml)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 5-nitro-1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate and tetra-n-butylammonium bromide.

  • Add propargyl bromide to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (2/1) mixture as the eluent to obtain the desired product.

Protocol 3: Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation with Aldehydes[5]

This protocol describes the synthesis of 2-aryl-5-nitrobenzimidazoles from 4-nitro-1,2-phenylenediamine and various aromatic aldehydes.

Materials:

  • 4-Nitro-1,2-phenylenediamine (0.004 moles)

  • Substituted aromatic aldehyde (1.01 equivalent)

  • Sodium metabisulfite (1.01 equivalent)

  • Dimethoxyethane

  • Ice-cold water

  • Methanol for recrystallization

Procedure:

  • In a suitable flask, dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane and cool to 0°C in an ice bath.

  • Add the aromatic aldehyde and stir at 0°C for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • To the reaction mixture, add more dimethoxyethane and sodium metabisulfite.

  • Stir the mixture under reflux for 48 hours.

  • Monitor the reaction completion by TLC (chloroform:methanol 9:1).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol.

Visualizations

Synthesis_of_5_Nitro_2_benzimidazolinone 2-Benzimidazolinone 2-Benzimidazolinone Reaction Nitration (20-100°C) 2-Benzimidazolinone->Reaction Nitrating Agent HNO₃ / H₂O Nitrating Agent->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

N_Alkylation_Workflow start 5-Nitro-2- benzimidazolinone reaction N-Alkylation (DMF, RT, 6h) start->reaction reagents Alkylating Agent (R-X) Base (K₂CO₃) Catalyst (TBAB) reagents->reaction product 1,3-Dialkylated-5-nitro- benzimidazolinone reaction->product

Caption: N-Alkylation of this compound.

Synthesis_of_2_Substituted_5_nitrobenzimidazoles cluster_reactants Reactants 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine Schiff Base Formation Stir at 0°C, then reflux 4-Nitro-1,2-phenylenediamine->Schiff Base Formation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Formation Intermediate Schiff Base Schiff Base Formation->Intermediate Cyclization Add Na₂S₂O₅, Reflux 48h Intermediate->Cyclization Product 2-Aryl-5-nitrobenzimidazole Cyclization->Product

Caption: Synthesis of 2-Substituted-5-nitrobenzimidazoles.

References

Application Notes and Protocols for the Nitration of 2-Benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzimidazolinone and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. The introduction of a nitro group onto the benzimidazolone scaffold via electrophilic aromatic substitution is a key synthetic step for creating a variety of intermediates used in drug development and the synthesis of dyes.[1][2] The position and number of nitro groups can be controlled by the choice of nitrating agent and reaction conditions. These nitrated derivatives serve as precursors for further functionalization, such as reduction to amino groups, which can then be used to build more complex molecules.[3] This document provides detailed experimental protocols for the controlled nitration of 2-benzimidazolinone.

Experimental Protocols

Several methods have been established for the nitration of 2-benzimidazolinone, ranging from mono-nitration to poly-nitration. The choice of method depends on the desired product.

Protocol 1: Synthesis of 5-Nitro-2-benzimidazolinone using Nitric Acid in Water

This protocol is suitable for the synthesis of mono-nitrated 2-benzimidazolinone with high yield and purity, avoiding many side reactions.[2]

Materials:

  • 2-Benzimidazolinone

  • Concentrated Nitric Acid (e.g., 99% industrial grade)[2]

  • Deionized Water

  • Ice

Procedure:

  • Prepare the nitrating solution by adding concentrated nitric acid to water. For example, to obtain a 16% nitric acid solution, add 161 parts by weight of 99% nitric acid to 840 parts by weight of water with agitation and cooling.[2]

  • In a reaction vessel equipped with a stirrer, heat the nitric acid solution to the desired reaction temperature (e.g., 50°C).[2]

  • Gradually add 2-benzimidazolinone to the heated solution with continuous agitation. The molar ratio of nitric acid to benzimidazolone should be between 2:1 and 4:1.[2]

  • Maintain the reaction temperature between 50°C and 75°C for approximately 2 hours.[2]

  • To improve the filterability of the product, heat the mixture to 90°C for 30 minutes.[2]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.[2]

  • Filter the precipitate using a suction filter.[2]

  • Wash the collected solid with cold water to remove residual acid.

  • Dry the product in an oven. The expected product is this compound.[2]

Protocol 2: Synthesis of 4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one (TriNBO)

This method achieves the introduction of three nitro groups in a single synthetic step using a potassium nitrate/sulfuric acid system.[4]

Materials:

  • 1,3-dihydro-2H-benzimidazol-2-one

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)[4]

  • Ice/water bath

  • 50% cold H₂SO₄

  • Cold distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice/water bath, add 100 mL of concentrated H₂SO₄ (98%).[4]

  • Slowly add 33.3 g (0.33 mol) of KNO₃ in small portions to the sulfuric acid while stirring and maintaining a low temperature.[4]

  • Once the KNO₃ is fully dissolved, add 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one in small portions, ensuring the temperature is controlled.[4]

  • After the addition is complete, slowly warm the reaction mixture to 60°C over 1 hour.[4]

  • Maintain the reaction mixture at 50-60°C for an additional 4 hours.[4]

  • Cool the mixture to room temperature and then place it in a freezer (4°C) for 12 hours to facilitate crystallization.[4]

  • Filter the resulting yellow crystalline product using a porous glass filter.[4]

  • Wash the product several times with cold 50% H₂SO₄, followed by cold distilled water.[4]

  • Dry the final product at 100°C overnight. The yield is approximately 83%.[4]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Nitration of 2-Benzimidazolinone
ProductNitrating AgentMolar Ratio (Nitrating Agent:Substrate)Temperature (°C)Time (h)Yield (%)Reference
This compoundHNO₃ in water2-4 : 150-75296-98[2]
4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-oneKNO₃ / H₂SO₄3.3 : 160483[4]
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-oneKNO₃ / H₂SO₄3.3 : 160, then 902, then 489.7[4]
Table 2: Physicochemical and Spectroscopic Data for 4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one (TriNBO)[4][5]
PropertyValue
Appearance Yellow crystalline product
Melting Point 314–315 °C (sublimation with decomposition)
Yield 83%
FT-IR (KBr, cm⁻¹) 3209 (NH), 1741 (C=O), 1612, 1541 (NO₂), 1488, 1354, 1330 (NO₂)
¹H NMR (400MHz, d6-DMSO, δ ppm) 12.66 (s, 1H, 3-NH), 12.29 (s, 1H, 1-NH), 7.96 (s, 1H, 7-H-Ar)
¹³C NMR (100 MHz, d6-DMSO, δ ppm) 155.75 (C-2), 134.52 (C-6), 134.08 (C-5), 132.83 (C-8), 131.73 (C-9), 122.56 (C-4), 107.82 (C-7)
LC-MS (m/z) [M-H]⁻ = 268
Table 3: Physicochemical Data for this compound
PropertyValueReference
CAS Number 93-84-5[5]
Molecular Formula C₇H₅N₃O₃[5]
Molecular Weight 179.14 g/mol [5]
Melting Point 308 °C[2]

Visualizations

Experimental Workflow for Nitration

The following diagram illustrates the general workflow for the nitration of 2-benzimidazolinone.

Nitration_Workflow General Workflow for Nitration of 2-Benzimidazolinone start Start prep_nitrating_agent 1. Prepare Nitrating Agent (e.g., KNO3 in H2SO4 or HNO3/H2O) start->prep_nitrating_agent cool_reaction 2. Cool Reaction Vessel (Ice Bath) prep_nitrating_agent->cool_reaction add_substrate 3. Add 2-Benzimidazolinone (Portion-wise) cool_reaction->add_substrate reaction 4. Controlled Reaction (Monitor Temperature & Time) add_substrate->reaction quench 5. Quench Reaction (Pour onto Ice/Water) reaction->quench filtration 6. Isolate Product (Vacuum Filtration) quench->filtration wash 7. Wash Product (Cold Water / Dilute Acid) filtration->wash dry 8. Dry Product (Oven / Vacuum) wash->dry analysis 9. Characterize Product (MP, NMR, IR, MS) dry->analysis end End analysis->end

Caption: General workflow for the nitration of 2-benzimidazolinone.

References

Application of 5-Nitro-2-benzimidazolinone in Synthesizing Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents derived from 5-nitro-2-benzimidazolinone and related 5-nitrobenzimidazole scaffolds. The protocols are based on established synthetic methodologies and include procedures for antimicrobial susceptibility testing.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The incorporation of a nitro group at the 5-position of the benzimidazole ring has been shown to be a key pharmacophore for potent antimicrobial effects. These compounds are of significant interest for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance. The general mechanism of action for nitroimidazole-based antibiotics involves the intracellular reduction of the nitro group, primarily under anaerobic conditions, to form reactive cytotoxic radicals that induce damage to microbial DNA and other critical cellular components.[][2][3] Some newer derivatives may also exhibit a dual mechanism of action, including the inhibition of essential enzymes like topoisomerase IV.[4]

This guide details the synthesis of two distinct classes of 5-nitrobenzimidazole derivatives and provides a standardized protocol for evaluating their in vitro antimicrobial activity.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 5-nitrobenzimidazole derivatives against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenolEscherichia coli>100[6][7]
Staphylococcus aureus>100[6][7]
Candida albicans50[6][7]
Aspergillus niger50[6][7]
Co(II) complex of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenolEscherichia coli50[6][7]
Staphylococcus aureus25[6][7]
Candida albicans25[6][7]
Aspergillus niger25[6][7]
Cu(II) complex of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenolEscherichia coli50[6][7]
Staphylococcus aureus>100[6][7]
Candida albicans25[6][7]
Aspergillus niger25[6][7]
Ni(II) complex of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenolEscherichia coli50[6][7]
Staphylococcus aureus50[6][7]
Candida albicans25[6][7]
Aspergillus niger25[6][7]
Fe(II) complex of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenolEscherichia coli25[6][7]
Staphylococcus aureus25[6][7]
Candida albicans25[6][7]
Aspergillus niger25[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-5-nitro-1H-benzimidazoles via Phillips-Ladenburg Condensation

This protocol describes the synthesis of 2-substituted-5-nitro-1H-benzimidazoles through the condensation of 4-nitro-o-phenylenediamine with various carboxylic acids, a classic method known as the Phillips-Ladenburg reaction.[8][9][10]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted carboxylic acid (e.g., acetic acid, benzoic acid)

  • 4N Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Activated carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (0.1 mol) and the desired carboxylic acid (0.1 mol).

  • Add 4N HCl (100 mL) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with 10% NaOH solution until it is just alkaline to litmus paper.

  • Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-substituted-5-nitro-1H-benzimidazole. Activated carbon can be used to decolorize the solution during recrystallization if necessary.

  • Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol

This protocol details a multi-step synthesis of a specific antimicrobial benzimidazole derivative.[6][7][11]

Step 1: Synthesis of p-N,N-diethyl amino salicylaldehyde

  • Perform a Vilsmeier-Haack reaction on m-(N,N-diethylamino)phenol using a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

  • Maintain the reaction temperature at 60°C.

  • Purify the resulting p-N,N-diethyl amino salicylaldehyde.

Step 2: Synthesis of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol

  • React the p-N,N-diethyl amino salicylaldehyde from Step 1 with 4-nitrobenzene-1,2-diamine in ethanol.

  • Use phosphorus trichloride (PCl₃) as a cyclizing agent.

  • Maintain the reaction temperature at 60°C.

  • Purify the final product, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, by recrystallization.

Protocol 3: Synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

This protocol outlines the synthesis of N-substituted benzimidazole derivatives.[12][13][14][15]

Step 1: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine

  • React 4-nitro-1,2-phenylenediamine with cyanogen bromide.

  • The reaction is typically carried out in a mixture of diglyme and water at elevated temperatures (e.g., 90°C).

Step 2: Synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

  • React the 5(6)-nitro-1H-benzimidazol-2-amine from Step 1 with a series of 2-chloroacetamides.

  • The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like acetonitrile.

  • The reaction typically yields a mixture of 5-nitro and 6-nitro regioisomers, which may be separable by chromatography.

  • Purify the final products by recrystallization or column chromatography.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes a standard method for determining the in vitro antimicrobial susceptibility of the synthesized compounds.[5][16][17][18]

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final required concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include a positive growth control (medium and inoculum) and a negative sterility control (medium only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Substituted-5-Nitrobenzimidazoles cluster_testing Antimicrobial Susceptibility Testing start Starting Materials (4-Nitro-o-phenylenediamine, Carboxylic Acid/Aldehyde) reaction Condensation Reaction (e.g., Phillips Method) start->reaction Acid Catalyst Heat workup Neutralization & Precipitation reaction->workup purification Recrystallization/ Chromatography workup->purification product Purified 2-Substituted-5-Nitrobenzimidazole purification->product mic_start Synthesized Compound product->mic_start dilution Serial Dilution in 96-well plate mic_start->dilution inoculation Inoculation with Microbial Culture dilution->inoculation incubation Incubation inoculation->incubation mic_end MIC Determination (Visual Inspection) incubation->mic_end

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 5-nitrobenzimidazole derivatives.

Mechanism_of_Action cluster_cell Microbial Cell Nitrobenzimidazole 5-Nitrobenzimidazole (Prodrug) Activation Nitroreductase-mediated Reduction Nitrobenzimidazole->Activation Enters cell Radicals Reactive Nitroso & Hydroxylamine Radicals Activation->Radicals DNA Bacterial DNA Radicals->DNA Interacts with Damage DNA Strand Breakage & Damage DNA->Damage Causes CellDeath Cell Death Damage->CellDeath

Caption: Proposed mechanism of antimicrobial action for 5-nitroimidazole derivatives.

References

Application Note: HPLC Analysis for Purity Determination of 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 5-Nitro-2-benzimidazolinone. The method is suitable for quality control and routine analysis in research, development, and manufacturing environments. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, ensuring a robust separation of the main analyte from potential impurities and degradation products.

Introduction

This compound is a key chemical intermediate used in the synthesis of various organic compounds, including dyes and pigments.[1] Ensuring the purity of this starting material is critical for the quality and yield of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This document provides a detailed protocol for an isocratic HPLC method for the purity analysis of this compound.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance with a readability of 0.01 mg.

  • pH meter.

  • Solvent filtration apparatus.

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

  • HPLC autosampler vials.

2.2. Reagents and Solvents

  • This compound reference standard (99%+ purity).[2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (ACS grade).

  • Methanol (HPLC grade).

2.3. Solution Preparation

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • The final mobile phase is a mixture of the aqueous phosphoric acid solution and acetonitrile. A typical starting ratio is 70:30 (v/v) aqueous to acetonitrile.[3][4]

    • Filter the mobile phase components through a 0.45 µm membrane filter and degas prior to use.

  • Diluent Preparation:

    • Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent. Mix thoroughly.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent. Mix thoroughly.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.4. Chromatographic Conditions

The instrumental parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (30:70, v/v)[3][4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C[5]
Detection UV at 275 nm and 350 nm[6]
Run Time 15 minutes

Data Presentation

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

3.1. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)

3.2. Purity Calculation

The purity is calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data Table:

Peak NameRetention Time (min)Peak Area (mAU*s)% Area
Impurity 12.515000.15
This compound 5.8 995000 99.50
Impurity 28.235000.35
Total 1000000 100.00

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject Inject Standard & Sample dissolve_std->inject filter_sample Filter Sample Solution dissolve_sample->filter_sample filter_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject acquire_data Data Acquisition inject->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks system_suitability System Suitability Check integrate_peaks->system_suitability calculate_purity Calculate % Purity system_suitability->calculate_purity Pass generate_report Generate Report calculate_purity->generate_report

Caption: HPLC analysis workflow for this compound purity determination.

Conclusion

The HPLC method described in this application note is demonstrated to be a suitable and reliable approach for determining the purity of this compound. The method is simple, accurate, and can be readily implemented in a quality control laboratory for routine analysis.

References

Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-substituted-5-nitrobenzimidazole derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The presence of the nitro group at the 5-position and the variable substituent at the 2-position allow for extensive modulation of their biological activity, which spans antimicrobial, anticancer, anthelmintic, and antiviral applications.[1][2][3][4]

This document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic process, empowering researchers to troubleshoot and adapt these protocols to their specific needs.

Foundational Principles and Strategic Considerations

The synthesis of 2-substituted-5-nitrobenzimidazoles predominantly relies on the condensation reaction between 4-nitro-o-phenylenediamine and a suitable electrophilic partner, typically an aldehyde or a carboxylic acid (or its derivative).[1][5] The choice of the electrophile directly determines the nature of the substituent at the 2-position of the benzimidazole ring.

Expertise-Driven Rationale:

  • Choice of Starting Materials: 4-nitro-o-phenylenediamine is the standard precursor for introducing the 5-nitrobenzimidazole core. The selection of the aldehyde or carboxylic acid is dictated by the desired 2-substituent. Aromatic aldehydes are commonly used to introduce 2-aryl groups, which have shown significant biological activities.[6]

  • Catalyst Selection: Acid catalysts, such as hydrochloric acid (HCl), are frequently employed to activate the carbonyl group of the aldehyde or carboxylic acid, facilitating nucleophilic attack by the amino groups of the diamine.[1][5] In some protocols, an oxidizing agent is also required to facilitate the final cyclization and aromatization step, especially when starting with aldehydes.[7]

  • Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation.[5] Microwave-assisted synthesis often offers advantages such as shorter reaction times and higher yields.[5] The choice of solvent is also critical; ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[2][8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the synthesis of 2-substituted-5-nitrobenzimidazole derivatives.

Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Characterization 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation_Reaction Condensation Reaction (Conventional Heating or Microwave) 4-nitro-o-phenylenediamine->Condensation_Reaction Aldehyde/Carboxylic_Acid Aldehyde/Carboxylic_Acid Aldehyde/Carboxylic_Acid->Condensation_Reaction Neutralization Neutralization Condensation_Reaction->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, Mass Spec) Recrystallization->Characterization

Caption: General experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

Detailed Synthesis Protocols

Two primary protocols are presented here, utilizing either an aromatic aldehyde or a carboxylic acid as the electrophile.

This protocol is adapted from a method utilizing sodium metabisulfite as an oxidizing agent.[2][9]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Absolute ethanol

  • Ethyl acetate

  • Hexane

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-o-phenylenediamine and 1.0 equivalent of the desired aromatic aldehyde in absolute ethanol (approximately 10 mL per gram of diamine).

  • Add 4.0 equivalents of sodium metabisulfite to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add approximately 100 mL of ethyl acetate to the mixture to induce precipitation of the product.

  • Filter the solid product and wash it with a mixture of hexane and ethyl acetate (1:1 ratio) to remove impurities.

  • Dry the purified product in a desiccator.

Trustworthiness Check: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The final product's purity can be initially assessed by its melting point and confirmed by spectroscopic methods.[2]

This protocol employs conventional heating with a strong acid catalyst.[1][5]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted carboxylic acid (e.g., phenoxyacetic acid)

  • 6N Hydrochloric acid (HCl)

  • Aqueous ammonia

  • Ethanol

  • Deionized water

  • Ice

Step-by-Step Procedure:

  • In a round-bottom flask, combine 0.01 mole of 4-nitro-o-phenylenediamine and 0.01 mole of the desired carboxylic acid.

  • Add 15 mL of 6N HCl to the flask.

  • Heat the mixture at 100 °C for 3-4 hours. Monitor the reaction's completion via TLC.

  • Once the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing ice-cold water.

  • Stir the mixture for several minutes and then neutralize it with aqueous ammonia until a precipitate forms.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified 2-substituted-5-nitrobenzimidazole.

Authoritative Grounding: The use of a strong acid like HCl is crucial for the condensation of a carboxylic acid with the diamine, a well-established method known as the Phillips-Ladenburg synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-substituted-5-nitrobenzimidazole derivatives.

ParameterProtocol 1 (from Aldehyde)[2]Protocol 2 (from Carboxylic Acid)[5]
Starting Materials 4-nitro-o-phenylenediamine, Aromatic aldehyde4-nitro-o-phenylenediamine, Carboxylic acid
Key Reagents Sodium metabisulfite, Absolute ethanol6N Hydrochloric acid, Aqueous ammonia
Reaction Time 4 hours3-4 hours
Reaction Temperature 80-85 °C (Reflux)100 °C
Typical Yields 48-72%58-75%
Reaction Mechanism

The formation of the benzimidazole ring proceeds through a cyclocondensation reaction. The following diagram illustrates the plausible mechanism when starting from an aldehyde.

Reaction Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Oxidation and Aromatization Reactants 4-nitro-o-phenylenediamine + R-CHO Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Nucleophilic attack -H₂O Cyclized_Intermediate Cyclized Intermediate (Dihydrobenzimidazole) Schiff_Base->Cyclized_Intermediate Intramolecular nucleophilic attack Product 2-Substituted-5-nitrobenzimidazole Cyclized_Intermediate->Product Oxidation (-2H)

Caption: Plausible reaction mechanism for the synthesis of 2-substituted-5-nitrobenzimidazoles from an aldehyde.

Mechanistic Explanation:

  • Schiff Base Formation: One of the amino groups of 4-nitro-o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.

  • Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon, resulting in the formation of a cyclized dihydrobenzimidazole intermediate.

  • Oxidation and Aromatization: The final step involves the oxidation of the dihydrobenzimidazole intermediate to form the stable, aromatic benzimidazole ring. This step is facilitated by an oxidizing agent, such as sodium metabisulfite in Protocol 1, or can occur via air oxidation under certain conditions.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized 2-substituted-5-nitrobenzimidazole derivatives should be confirmed using a combination of spectroscopic and physical methods.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.[2]

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1340 cm⁻¹, respectively) should be observed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the arrangement of protons and carbons in the molecule.[2][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5]

Safety and Handling Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-nitro-o-phenylenediamine and many aromatic aldehydes are toxic and may be carcinogenic. Handle with care and avoid inhalation or skin contact.

  • Strong acids like HCl are corrosive. Handle with extreme caution.

  • Reactions should be performed with appropriate containment and quenching procedures in place.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely synthesize a variety of 2-substituted-5-nitrobenzimidazole derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Use of 5-Nitro-2-benzimidazolinone in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antioxidant potential of 5-Nitro-2-benzimidazolinone using common in vitro assays. While direct antioxidant data for this compound is limited, the provided methodologies are based on established protocols for structurally related benzimidazole derivatives. Additionally, a putative signaling pathway involved in the indirect antioxidant effects of nitro-heterocyclic compounds is described.

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties. The presence of a nitro group can influence the electronic properties and biological activity of the molecule. This document outlines key in vitro methods to characterize the antioxidant capacity of this compound.

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Table 1: DPPH Radical Scavenging Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives

CompoundIC50 (µg/mL)[1]
2-(4-chlorophenyl)-5-nitrobenzimidazole3.17
2-(4-bromophenyl)-5-nitrobenzimidazole4.28
2-(4-fluorophenyl)-5-nitrobenzimidazole5.94
2-(4-methoxyphenyl)-5-nitrobenzimidazole7.59
Butylated Hydroxytoluene (BHT)18.42

Experimental Protocols

The following are detailed protocols for widely used antioxidant assays that can be adapted for the evaluation of this compound.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL). Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the standard to the wells.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective sample concentration and 100 µL of methanol (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to Wells prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_sample Add 100 µL Sample/Standard to Wells prep_sample->add_sample prep_std Prepare Standard (e.g., Ascorbic Acid) Dilutions prep_std->add_sample incubate Incubate 30 min in Dark add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent and prepare serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the standard to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.

  • TEAC Determination: The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock Solution prep_abts_working Prepare ABTS•+ Working Solution prep_abts_stock->prep_abts_working add_abts Add 190 µL ABTS•+ to Wells prep_abts_working->add_abts prep_sample Prepare this compound Dilutions add_sample Add 10 µL Sample/Standard to Wells prep_sample->add_sample prep_std Prepare Standard (e.g., Trolox) Dilutions prep_std->add_sample incubate Incubate 6 min in Dark add_sample->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_teac Determine TEAC Value calc_inhibition->det_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Principle: The CAA assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model. Cells are co-incubated with the test compound and a fluorescent probe (e.g., DCFH-DA). ROS generation is then induced, and the antioxidant capacity is determined by the reduction in fluorescence compared to control cells.

Materials:

  • This compound

  • Human hepatoma HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other ROS inducer

  • Phosphate-buffered saline (PBS)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) in serum-free medium containing 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add a solution of AAPH (e.g., 600 µM) in PBS to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence at time zero and then at 5-minute intervals for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.

Putative Signaling Pathway: Nrf2 Activation

Some studies suggest that nitro-heterocyclic compounds may exert their antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant defense system. It is plausible that this compound could act as an Nrf2 activator.

Putative Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response NBE This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBE->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Detoxification Detoxification & Cytoprotection Antioxidant_Enzymes->Detoxification leads to

Caption: Putative Nrf2 signaling pathway activation.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Nitro Benzimidazole Derivatives as Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, a major risk factor for a variety of cardiovascular diseases, necessitates the ongoing development of novel therapeutic agents.[1] Benzimidazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including antihypertensive effects.[1][2] The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with the angiotensin II type 1 (AT1) receptor being a key therapeutic target.[3] This document provides detailed protocols for the synthesis and evaluation of 5-nitro benzimidazole derivatives as potential antihypertensive agents, primarily acting as AT1 receptor antagonists.[4][5]

Synthesis of 5-Nitro Benzimidazole Derivatives

A general procedure for the synthesis of 5-nitro benzimidazole derivatives involves the condensation of 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes.[1]

Protocol: General Synthesis of 2-Substituted-5-Nitro Benzimidazoles[1]
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Initial Stirring: Stir the reaction mixture at 0°C in an ice bath for 2 hours.

  • Schiff Base Formation: Reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Cyclization: Add an additional volume of dimethoxyethane and 1.01 equivalents of sodium metabisulfite, which acts as an oxidizing agent.

  • Reflux: Stir the reaction mixture under reflux for 48 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) solvent system.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-5-nitro benzimidazole derivative.

  • Characterization: Characterize the synthesized compounds using techniques such as melting point determination, UV-Vis spectroscopy, IR spectroscopy, 1H NMR, and mass spectrometry.[1]

Pharmacological Evaluation Protocols

The antihypertensive potential of the synthesized 5-nitro benzimidazole derivatives can be assessed through a combination of in vitro, ex vivo, and in vivo assays.

Protocol 1: In Vitro AT1 Receptor Binding Assay[5]

This assay determines the affinity of the synthesized compounds for the angiotensin II type 1 (AT1) receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the AT1 receptor.

  • Radioligand Binding: In a multi-well plate, incubate the membrane preparation with a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Ex Vivo Vasorelaxant Activity Assay[1]

This assay evaluates the ability of the compounds to relax pre-contracted arterial rings, indicating a vasodilatory effect.

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.

  • Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the half-maximal effective concentration (EC50) value.

Protocol 3: In Vivo Antihypertensive Activity in Hypertensive Rat Models[5]

This assay assesses the blood pressure-lowering effect of the compounds in live animal models of hypertension.

  • Animal Models: Use spontaneously hypertensive rats (SHRs) or renal hypertensive rats.[4]

  • Blood Pressure Measurement: Measure the mean blood pressure (MBP) of the conscious rats using a non-invasive tail-cuff method or via a catheter implanted in the carotid artery for direct measurement.

  • Compound Administration: Administer the test compound orally (p.o.) or intravenously (i.v.) at different doses.

  • Monitoring: Monitor the MBP at various time points after drug administration (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: Compare the reduction in MBP in the treated group with that of a control group (vehicle-treated) and a positive control group (e.g., Losartan).[4]

Data Presentation

The quantitative data from the pharmacological evaluations of various 5-nitro benzimidazole derivatives are summarized in the table below.

Compound IDIn Vitro AT1 Receptor Affinity (IC50)Ex Vivo Vasorelaxant Activity (EC50)In Vivo Antihypertensive Activity (Dose & Effect)Reference
Compound 3 1.03 ± 0.26 nMNot Reported5 mg/kg (oral): ↓30 mmHg MBP; 10 mg/kg (oral): ↓41 mmHg MBP in SHRs and renal hypertensive rats. Effect lasted >24h.[4]
BDZ3 Not Reported<30 µMNot Reported[1]
BDZ6 Not Reported<30 µMNot Reported[1]
BDZ12 Not Reported<30 µMNot Reported[1]
BDZ18 Not Reported<30 µMNot Reported[1]
BDZ20 Not Reported<30 µMNot Reported[1]

MBP: Mean Blood Pressure; SHRs: Spontaneously Hypertensive Rats

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of 5-nitro benzimidazole derivatives as antihypertensive agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Pharmacological Evaluation start 4-Nitro-1,2-phenylenediamine + Substituted Aromatic Aldehyde schiff_base Schiff Base Formation (Reflux) start->schiff_base cyclization Cyclization with Sodium Metabisulfite schiff_base->cyclization crude_product Crude 5-Nitro Benzimidazole Derivative cyclization->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure Compound purification->pure_product characterization Characterization (Spectroscopy, etc.) pure_product->characterization in_vitro In Vitro Assay (AT1 Receptor Binding) pure_product->in_vitro ex_vivo Ex Vivo Assay (Vasorelaxant Activity) pure_product->ex_vivo in_vivo In Vivo Assay (Hypertensive Rat Models) pure_product->in_vivo data_analysis Data Analysis (IC50, EC50, Blood Pressure Reduction) in_vitro->data_analysis ex_vivo->data_analysis in_vivo->data_analysis

Caption: Workflow for Synthesis and Evaluation.

Signaling Pathway

The primary mechanism of action for many of the described 5-nitro benzimidazole derivatives is the blockade of the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin System (RAS).

signaling_pathway cluster_ras Renin-Angiotensin System (RAS) cluster_cellular Cellular Effects cluster_drug Drug Action angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i catalyzed by renin Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii catalyzed by ace ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure nitro_benzimidazole 5-Nitro Benzimidazole Derivative nitro_benzimidazole->at1_receptor blocks

Caption: AT1 Receptor Antagonist Mechanism.

References

5-Nitro-2-benzimidazolinone as a Precursor for Azo Dye Components: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Nitro-2-benzimidazolinone as a key precursor in the synthesis of azo dye components. Azo dyes derived from this precursor belong to the high-performance class of benzimidazolone pigments, known for their excellent stability and fastness properties.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, most notably azo pigments. The synthesis pathway involves the reduction of the nitro group to a primary amine, yielding 5-amino-2-benzimidazolinone. This amino derivative serves as a diazo component, which, upon diazotization and subsequent coupling with various aromatic nucleophiles, produces a range of high-performance pigments with applications in plastics, coatings, and inks. These pigments are characterized by their bright colors, high thermal stability, and excellent light and weather fastness.

Synthesis Pathway Overview

The overall synthesis of azo dyes from this compound is a two-step process following the initial preparation of the amino precursor.

  • Reduction of this compound: The nitro group is reduced to an amino group to form 5-amino-2-benzimidazolinone.

  • Diazotization and Azo Coupling: The resulting 5-amino-2-benzimidazolinone is diazotized and then coupled with an electron-rich aromatic compound to form the final azo dye.

Synthesis_Pathway This compound This compound 5-Amino-2-benzimidazolinone 5-Amino-2-benzimidazolinone This compound->5-Amino-2-benzimidazolinone Reduction Diazonium Salt Diazonium Salt 5-Amino-2-benzimidazolinone->Diazonium Salt Diazotization Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling_Component Coupling Component Coupling_Component->Azo Dye Azo Coupling Experimental_Workflow cluster_reduction Protocol 1: Reduction cluster_diazotization_coupling Protocol 2: Diazotization & Coupling R1 Dissolve this compound in alcohol R2 Add Catalyst (Pd/C or Ra-Ni) R1->R2 R3 Hydrogenate in Autoclave (1-1.5 MPa H₂, 60-100°C, 3-5h) R2->R3 R4 Filter to remove catalyst R3->R4 R5 Crystallize & Isolate 5-Amino-2-benzimidazolinone R4->R5 DC1 Suspend 5-Amino-2-benzimidazolinone in HCl and cool (0-5°C) DC2 Add cold NaNO₂ solution dropwise DC1->DC2 DC4 Slowly add Diazonium Salt to Coupling Component solution DC2->DC4 DC3 Prepare cold solution of Coupling Component DC3->DC4 DC5 Stir in ice bath DC4->DC5 DC6 Filter, Wash, and Dry Azo Dye DC5->DC6

Application Notes and Protocols for the Analytical Characterization of 5-Nitro-2-benzimidazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-2-benzimidazolinone and its derivatives are an important class of heterocyclic compounds with a wide range of therapeutic applications, including antihypertensive, antiviral, and anticancer activities.[1][2] Thorough analytical characterization is crucial for confirming the identity, purity, and stability of these synthesized compounds, ensuring the reliability of biological and pharmacological studies. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these derivatives.

Application Note 1: Chromatographic Techniques

Chromatographic methods are essential for separating this compound derivatives from reaction mixtures, identifying impurities, and quantifying the compound of interest.

Thin-Layer Chromatography (TLC)
  • Principle: TLC is a planar chromatographic technique used to separate non-volatile mixtures. The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

  • Application: Primarily used for monitoring the progress of synthesis reactions, identifying the number of components in a mixture, and determining the appropriate solvent system for column chromatography.[1][3] The purity of synthesized compounds can be initially confirmed by TLC.[3]

  • Data Interpretation: The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. A pure compound should ideally show a single spot. Visualization is often performed under UV light.[4]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a powerful technique that uses high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

  • Application: HPLC is used for the identification, quantification, and purification of this compound derivatives. Reverse-phase (RP-HPLC) with a C18 column is a common method for separating these compounds.[5][6]

  • Data Interpretation: The output, a chromatogram, shows peaks corresponding to different components. The retention time (the time it takes for a compound to elute from the column) is characteristic of the compound under specific conditions. The area under the peak is proportional to the concentration of the compound, allowing for quantification.

Application Note 2: Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound derivatives by providing information about their functional groups, electronic transitions, and the connectivity of atoms.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. The absorption of light corresponds to the excitation of electrons from lower to higher energy levels.

  • Application: Used to confirm the presence of chromophores (the parts of a molecule responsible for its color) and conjugated systems within the benzimidazole ring structure.[1] It can also be used for quantitative analysis based on the Beer-Lambert law.

  • Data Interpretation: The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound's electronic structure. For example, a UV spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one showed absorption maxima at 228, 275, and 350 nm.[4]

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at specific, characteristic frequencies.

  • Application: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives, such as N-H (amine), C=O (carbonyl in the imidazolinone ring), N-O (nitro group), and C=N bonds.[1]

  • Data Interpretation: The IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The presence of characteristic peaks confirms the presence of specific functional groups. For instance, N-H stretching vibrations are typically observed around 3360-3381 cm⁻¹, while C=N stretching appears near 1614-1624 cm⁻¹.[1] The nitro group (N-O) stretching is often seen around 1510-1521 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H NMR and ¹³C NMR are the most common types.

  • Application: NMR is the most powerful technique for the complete structural elucidation of organic molecules. It helps determine the number and types of protons and carbons, their connectivity, and the overall skeleton of the this compound derivative.[7]

  • Data Interpretation: The NMR spectrum shows signals (resonances) whose chemical shift (δ, in ppm) is indicative of the chemical environment of the nucleus. The integration of ¹H NMR signals reveals the ratio of protons, and splitting patterns (multiplicity) provide information about neighboring protons. For example, in the ¹H NMR spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, signals for the N-H protons were observed at 12.66 and 12.29 ppm, and the aromatic proton appeared at 7.96 ppm.[4]

Application Note 3: Mass Spectrometry (MS)

  • Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

  • Application: MS is used to determine the molecular weight of the synthesized derivatives and can provide information about their structure through fragmentation patterns.[1] It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures.[1][4]

  • Data Interpretation: The mass spectrum plots ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺ or a related ion like [M+H]⁺ or [M-H]⁻, which directly gives the molecular weight of the compound. For instance, the GC-MS analysis of 5-Nitro-2-(3-nitro-phenyl)-1H-benzoimidazole showed a molecular ion peak [M]⁺ at m/z 284.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound derivatives.

Table 1: Summary of Spectroscopic Data

TechniqueFunctional Group / ProtonCharacteristic Range / ValueReference
IR (cm⁻¹) N-H Stretch3360 - 3440[1][7]
C-H Stretch (Aromatic)3099 - 3110[1]
C=O Stretch (in -one ring)~1741[4]
C=N Stretch1614 - 1624[1]
N-O Stretch (NO₂)1510 - 1541[1][4]
C-N Stretch1473 - 1483[1]
¹H NMR (ppm) N-H (Imidazolinone)12.29 - 12.66[4]
C-H (Aromatic)7.96[4]
¹³C NMR (ppm) C=O (C-2)155.75[4]
Aromatic Carbons107.82 - 134.52[4]
UV-Vis (nm) λmax228, 275, 350[4]

Table 2: Summary of Chromatographic and Mass Spectrometry Data

TechniqueParameterValue / SystemReference
TLC Solvent SystemChloroform: Methanol (9:1)[1]
Stationary PhaseSilica gel 60 F254[1][4]
HPLC ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile PhaseAcetonitrile: 0.1% Formic Acid (Gradient)[4]
Flow Rate0.6 - 1.0 mL/min[4][8]
DetectionUV at a specific wavelength (e.g., 300 nm)[6]
Mass Spec. Ionization ModeESI (Electrospray Ionization)[4]
Molecular Ion[M-H]⁻ at 268 for Trinitro-derivative[4]
Molecular Ion[M]⁺ at 284 for Dinitro-derivative[1]

Experimental Protocols

Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount (~1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate (e.g., silica gel 60 F254) about 1 cm from the bottom edge.[1][4]

  • Development: Place the TLC plate in a closed chamber containing the mobile phase (e.g., Chloroform: Methanol 9:1 v/v).[1] Ensure the solvent level is below the spot line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. A single spot indicates a high degree of purity.

Protocol 2: Separation and Analysis by HPLC
  • Mobile Phase Preparation: Prepare the mobile phases. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile.[4] Degas both solvents.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration (e.g., 1 mg/mL).[4] Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Set the column oven temperature to 40 °C.[4]

    • Set the flow rate to 0.6 mL/min.[4]

    • Set the PDA detector to scan a range or monitor a specific wavelength (e.g., 300 nm).[6]

  • Gradient Elution: Program a gradient elution. For example: start with 100% A for 0.5 min, ramp to 60% B over 4.5 min, hold for 0.1 min, then return to initial conditions and equilibrate for 5 min.[4]

  • Injection and Data Acquisition: Inject 10-20 µL of the sample solution and start the data acquisition.

  • Data Analysis: Identify the peak corresponding to the target compound based on its retention time. Determine the purity by calculating the peak area percentage.

Protocol 3: Functional Group Analysis by FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Mix ~1-2 mg of the dried sample with ~100-200 mg of dry, powdered potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrophotometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the this compound derivative.[1]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Monitoring cluster_characterization Structural Characterization cluster_final Final Analysis 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Condensation & Cyclization Condensation & Cyclization Aldehyde/Carboxylic Acid->Condensation & Cyclization TLC TLC Monitoring Condensation & Cyclization->TLC Reaction Mixture Purification Recrystallization or Column Chromatography TLC->Purification IR FT-IR Purification->IR NMR NMR ('H, '³C) Purification->NMR MS Mass Spectrometry Purification->MS UV UV-Vis Purification->UV HPLC Purity & Quantification (HPLC) IR->HPLC NMR->HPLC MS->HPLC UV->HPLC FinalProduct Characterized Derivative HPLC->FinalProduct

Caption: General workflow for synthesis and characterization.

G Product Synthesized Derivative TLC TLC (Purity Check) Product->TLC MS Mass Spectrometry (Molecular Weight) Product->MS IR FT-IR (Functional Groups) Product->IR NMR NMR ('H, '³C) (Full Structure) Product->NMR HPLC HPLC (Final Purity & Quantification) Product->HPLC TLC->HPLC Guides quantification setup MS->NMR Confirms MW for structure IR->NMR Confirms functional groups

Caption: Logical relationship of analytical techniques.

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Nitro Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-nitro benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with significant biological activity.[1][2] The inclusion of a nitro group at the 5-position modifies the electronic properties of the benzimidazole ring, often enhancing the compound's therapeutic potential.[3] Derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiparasitic, and antihypertensive activities.[4][5][6][7][8] This document provides detailed application notes and protocols for key cell-based assays used to evaluate the efficacy of 5-nitro benzimidazole derivatives, targeted at researchers in drug discovery and development.

Part 1: Anticancer Activity

Application Note: Evaluating Anticancer Properties

5-Nitro benzimidazole derivatives have emerged as a promising class of anticancer agents.[9][10][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes crucial for cancer cell survival and proliferation.[9][10][12]

Key mechanisms identified include:

  • PARP Inhibition: Certain compounds act as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9][10] Inhibiting PARP in cancer cells, especially those with existing DNA repair defects, can lead to cell death.

  • Induction of Apoptosis: Many derivatives have been shown to trigger apoptosis, characterized by the activation of caspases and changes in mitochondrial membrane potential.[9][10][12]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as the S phase, preventing cancer cells from replicating.[9][10]

  • Kinase Inhibition: Some derivatives exhibit inhibitory activity against key signaling kinases like EGFR and VEGFR-2, which are often overactive in various cancers.[13]

  • Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are essential for managing DNA topology during replication, is another mechanism by which these compounds can exert their anticancer effects.[11][13]

Cell-based cytotoxicity assays, such as the MTT assay, are fundamental for initial screening and determining the potency of these compounds, typically reported as an IC50 value (the concentration required to inhibit 50% of cell growth).[9][10]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 5-nitro benzimidazole compounds against various human cancer cell lines.

Compound Name/NumberCell LineAssay TypeIC50 ValueReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)A549 (Lung Carcinoma)MTT28 nM[9][10]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)HACAT (Non-neoplastic keratinocytes)MTT22.2 µM[9][10]
Compound 3K562 (Leukemia)PARP Inhibition0.05 µM[9][10]
Benzimidazole-triazole hybrid (Compound 5a)HepG-2 (Liver)Not Specified3.87 µM[13]
Benzimidazole-triazole hybrid (Compound 5a)HCT-116 (Colon)Not Specified8.34 µM[13]
Benzimidazole-triazole hybrid (Compound 5a)MCF-7 (Breast)Not Specified4.25 µM[13]
Benzimidazole-triazole hybrid (Compound 5a)HeLa (Cervical)Not Specified5.14 µM[13]
Benzimidazole-triazole hybrid (Compound 5a)EGFR InhibitionEnzyme Assay0.086 µM[13]
Benzimidazole-triazole hybrid (Compound 5a)Topoisomerase II InhibitionEnzyme Assay2.52 µM[13]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of 5-nitro benzimidazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[14]

Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Sterile 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-nitro benzimidazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-nitro benzimidazole compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells (medium only).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells 1. Seed Cells (5,000 cells/well) incubate_24h 2. Incubate 24h (Allow attachment) seed_cells->incubate_24h add_compound 3. Add Compound (Serial Dilutions) incubate_24h->add_compound incubate_48h 4. Incubate 48-72h (Drug Exposure) add_compound->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h dissolve 7. Add DMSO (Dissolve Crystals) incubate_4h->dissolve read_plate 8. Read Absorbance (570 nm) dissolve->read_plate calculate 9. Calculate % Viability read_plate->calculate plot 10. Determine IC50 calculate->plot

Workflow for the MTT Cytotoxicity Assay.

Anticancer_MoA cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes compound 5-Nitro Benzimidazole Derivative parp PARP compound->parp Inhibits kinases Signaling Kinases (EGFR, VEGFR-2) compound->kinases Inhibits topo Topoisomerase II compound->topo Inhibits bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest Induces dna_repair DNA Repair parp->dna_repair Required for cytotoxicity Cytotoxicity proliferation_pathway Proliferation & Angiogenesis kinases->proliferation_pathway Promotes dna_replication DNA Replication topo->dna_replication Required for caspases Caspases bax->caspases Activates bcl2->caspases Inhibits apoptosis Apoptosis caspases->apoptosis apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Signaling pathways affected by 5-nitro benzimidazoles.

Part 2: Antimicrobial & Antiparasitic Activity

Application Note: Evaluating Antimicrobial & Antiparasitic Efficacy

Derivatives of 5-nitro benzimidazole are also recognized for their potent activity against a range of pathogens, including bacteria, fungi, and parasites.[6][15][16] Their broad-spectrum activity makes them valuable candidates for the development of new anti-infective agents.

  • Antimicrobial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][17] The mechanism is thought to involve the inhibition of essential microbial enzymes or interference with cellular processes like DNA synthesis.[18]

  • Antiparasitic Activity: Several 5-nitro benzimidazole and related nitroimidazole compounds are effective against parasites such as Entamoeba histolytica and Giardia intestinalis.[15] The nitro group is often crucial for the mechanism of action, which can involve reductive activation within the anaerobic parasite to generate cytotoxic radicals that damage cellular macromolecules.

The effectiveness of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[18] For antiparasitic activity, IC50 values are determined against parasite cultures.[15]

Data Presentation: Antimicrobial & Antiparasitic Activity

The following tables summarize the in vitro activity of selected 5-nitro benzimidazole and related compounds against various pathogens.

Table 2.1: Antiparasitic Activity

Compound Name/NumberParasiteIC50 Value (µM)Reference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Entamoeba histolytica1.47[15]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Giardia intestinalis1.47[15]
Metronidazole (Control)Entamoeba histolytica / Giardia intestinalis~2.94[15]

Table 2.2: Anthelmintic Activity

Compound Name/NumberOrganismConcentrationTime to Paralysis (min)Time to Death (min)Reference
5-nitro-2-phenyl-1H-benzimidazole (DP-3)Earthworm100 mg/mL2024[5][19]
Albendazole (Control)Earthworm100 mg/mL1930[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a 5-nitro benzimidazole compound against a bacterial strain.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.[18]

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 5-nitro benzimidazole compound stock solution (in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column.

    • This leaves 100 µL in each well with serially diluted compound concentrations.

    • Designate wells for a positive control (no compound) and a negative control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final inoculum in each well will be ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Determination prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Wells (~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate 2. Prepare Compound Dilutions (96-well plate, 2-fold serial) prep_plate->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

Application Notes and Protocols for In Vitro Anthelmintic Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anthelmintic activity of benzimidazole derivatives. This document outlines the primary mechanism of action, summarizes quantitative efficacy data, and provides detailed experimental protocols for key assays.

Mechanism of Action

Benzimidazole derivatives are a cornerstone in the treatment of helminth infections in both human and veterinary medicine.[1] Their primary mode of action is the inhibition of microtubule polymerization in the cells of parasitic worms.[1][2] These compounds exhibit a high binding affinity for the β-tubulin subunit of the parasite, preventing its polymerization with α-tubulin to form microtubules.[1][3][4] This disruption of the microtubule cytoskeleton leads to several downstream effects detrimental to the parasite, including:

  • Inhibition of cell division: Microtubules are crucial for the formation of the mitotic spindle during cell division.[2]

  • Impaired cellular transport: Microtubules serve as tracks for the intracellular transport of organelles, vesicles, and macromolecules.[2]

  • Reduced nutrient absorption: In intestinal parasites, the disruption of microtubular structures in intestinal cells impairs their ability to absorb nutrients from the host.[2]

  • Inhibition of enzyme activity: Some benzimidazoles have been shown to inhibit parasitic enzymes.[2][3]

The selective toxicity of benzimidazoles is attributed to their higher affinity for parasite β-tubulin compared to mammalian β-tubulin.[3][4]

cluster_0 Parasite Cell cluster_1 Cellular Functions BZD Benzimidazole Derivative beta_tubulin β-tubulin BZD->beta_tubulin Binds to microtubule Microtubule (Polymerized) beta_tubulin->microtubule Inhibits Polymerization alpha_tubulin α-tubulin cell_division Cell Division microtubule->cell_division Disrupts nutrient_uptake Nutrient Uptake microtubule->nutrient_uptake Disrupts transport Intracellular Transport microtubule->transport Disrupts death Paralysis and Death of Parasite cell_division->death nutrient_uptake->death transport->death

Figure 1: Signaling pathway of benzimidazole anthelmintic activity.

Quantitative Efficacy Data

The following table summarizes the in vitro anthelmintic activity of various benzimidazole derivatives against different helminth species. This data provides a comparative overview of their efficacy.

Compound/DerivativeTarget HelminthAssay TypeEfficacy Metric (e.g., IC50)
AlbendazoleHaemonchus contortusEgg Hatch AssayIC50: 119 nM[5]
AlbendazoleBrugia malayi (adult)Motility AssayIC50: 236.2 µM[5]
AlbendazoleToxocara canis (larvae)Motility AssayRelative Mobility at 0.18 µM: 80%[5]
Benzimidazole Derivative (BZ12)Trichuris muris (L1)Motility AssayIC50: 4.17 µM[5][6]
Benzimidazole Derivative (BZ12)Trichuris muris (adult)Motility AssayIC50: 8.1 µM[6]
Benzimidazole Derivative (BZ6)Heligmosomoides polygyrus (adult)Motility AssayIC50: 5.3 µM[6]
ThiabendazoleNecator americanusEgg Hatch AssayMean IC50: 0.10 µg/ml[7][8]
MebendazoleGiardia lambliaGrowth Inhibition AssayIC50: <0.1 µg/ml[9]
2-(3,5-dimethylphenyl)-1H-benzimidazolePheretima posthumaMotility AssayParalysis and death time comparable to Piperazine citrate at 80 mg/ml

Experimental Protocols

Detailed protocols for the in vitro evaluation of the anthelmintic activity of benzimidazole derivatives are provided below.

cluster_assays In Vitro Assays start Start: Synthesized Benzimidazole Derivatives prep_compounds Prepare Stock Solutions (e.g., in DMSO) start->prep_compounds eha Egg Hatch Assay (Ovicidal Activity) prep_compounds->eha lma Larval Motility Assay (Larvicidal Activity) prep_compounds->lma awma Adult Worm Motility Assay (Adulticidal Activity) prep_compounds->awma prep_parasites Prepare Parasites (Eggs, Larvae, or Adults) prep_parasites->eha prep_parasites->lma prep_parasites->awma data_analysis Data Analysis: Calculate IC50/EC50, Determine Paralysis/Death Time eha->data_analysis lma->data_analysis awma->data_analysis results Results: Summarize in Tables, Compare with Controls data_analysis->results

Figure 2: General experimental workflow for in vitro anthelmintic screening.

Protocol 1: In Vitro Egg Hatch Assay (EHA)

This assay is used to evaluate the ovicidal activity of the compounds.[1]

Materials:

  • Helminth eggs (e.g., from feces of infected animals)

  • Saturated salt solution for egg flotation

  • Sieves of appropriate mesh size

  • 96-well microtiter plates[7]

  • Test compounds and reference standard (e.g., Thiabendazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[10][11]

  • Deionized water[10]

  • Incubator

  • Microscope

Procedure:

  • Egg Recovery: Recover helminth eggs from fecal samples using a flotation method with a saturated salt solution.[1]

  • Egg Suspension: Prepare a suspension of the purified eggs in deionized water or a suitable buffer.[1][10]

  • Compound Preparation: Prepare a stock solution of the test compound and a reference standard (e.g., Thiabendazole) in DMSO. Perform serial dilutions to create a range of concentrations.[7]

  • Assay Setup: In a 96-well plate, add a small volume (e.g., 2 µl) of each drug dilution.[7] Then, add a standardized number of eggs (e.g., 50-100) to each well.[12] Include positive (reference drug) and negative (vehicle, e.g., 1% DMSO) controls.[6]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 48 hours to allow hatching.

  • Data Collection: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of egg hatching.

Protocol 2: In Vitro Larval Motility Assay (LMA)

This assay assesses the effect of the compounds on the motility of third-stage (L3) larvae.[13]

Materials:

  • Third-stage (L3) larvae of the target helminth (e.g., Haemonchus contortus, Trichuris muris)[6][14]

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Culture medium (e.g., RPMI-1640)[12]

  • 24-well or 96-well plates

  • Test compounds and reference standard (e.g., Levamisole, Ivermectin)[6][13]

  • Incubator

  • Inverted microscope

Procedure:

  • Larvae Preparation: Recover L3 larvae from fecal cultures. Wash the larvae with PBS to remove fecal debris.[13]

  • Assay Setup: Prepare serial dilutions of the test compounds in the culture medium in a multi-well plate. Ensure the final solvent concentration is consistent and non-toxic (typically ≤1% DMSO).[6] Add approximately 50-100 L3 larvae to each well.[12]

  • Controls: Include a positive control (a known anthelmintic like Levamisole) and a negative control (vehicle only).[6]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 16°C or 37°C, depending on the parasite) for 24 to 72 hours.[12][14]

  • Motility Assessment: At predetermined time points, assess larval motility by visual inspection under an inverted microscope. Larvae are considered motile if they exhibit sinusoidal motion.[12] Motility can be scored on a scale (e.g., 0 = dead/immotile, 1 = sluggish, 2 = active).

  • Data Analysis: Calculate the percentage of larval mortality or inhibition of motility for each compound concentration. Determine the IC50 value.

Protocol 3: In Vitro Adult Worm Motility Assay (AWMA)

This assay evaluates the effect of the compounds on the motility of adult worms.[13] A common model for initial screening is the earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms.[1]

Materials:

  • Adult worms (e.g., Pheretima posthuma, Haemonchus contortus, Hymenolepis diminuta)[1][15][16]

  • Petri dishes or multi-well plates

  • Saline solution or PBS[1][16]

  • Test compounds and reference standard (e.g., Albendazole, Piperazine citrate)[1]

  • Vehicle (e.g., 1% CMC, 5% DMF in saline)[1]

  • Warm water bath (optional, for confirming death)[16]

Procedure:

  • Worm Preparation: Collect adult worms and wash them thoroughly with saline to remove any debris. Select healthy, actively motile worms for the assay.[1][13]

  • Assay Setup: Prepare various concentrations of the test compounds and a reference standard in saline or another suitable medium in petri dishes.

  • Exposure: Release a set number of worms (e.g., 5-10) of approximately equal size into each petri dish.[15]

  • Observation: Observe the worms for paralysis and death at regular intervals. Paralysis is noted when the worms do not move even after gentle prodding. Death is confirmed when the worms show no movement upon being placed in warm water (40-50°C).[16]

  • Data Recording: Record the time taken for paralysis and death of the worms in each concentration.

  • Data Analysis: Compare the time to paralysis and death for the test compounds with the positive and negative controls.

References

Application Notes and Protocols for the Reduction of 5-Nitrobenzimidazolone to 5-Aminobenzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of 5-nitrobenzimidazolone to 5-aminobenzimidazolone is a critical chemical transformation in the synthesis of various pharmaceuticals, pigments, and other specialty chemicals. 5-Aminobenzimidazolone serves as a key building block, and the efficiency and selectivity of the reduction step are paramount for the overall success of the synthetic route. These application notes provide detailed protocols for common reduction methods, a comparative analysis of their performance, and visual diagrams to illustrate the experimental workflow and chemical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The primary methods for this reduction include catalytic hydrogenation and chemical reduction using various reagents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is a clean and efficient method.[1][2] Chemical reduction methods offer alternatives that do not require specialized high-pressure hydrogenation equipment and include reagents such as iron powder in acidic media, sodium dithionite, and stannous chloride (SnCl2) in hydrochloric acid.[3][4][5] The choice of method often depends on factors such as substrate compatibility, desired purity, scalability, and environmental considerations.

Quantitative Data Summary

The following table summarizes quantitative data for various methods used in the reduction of 5-nitrobenzimidazolone. The data has been compiled from various sources to provide a comparative overview of reaction conditions and outcomes.

Reduction MethodReagents and CatalystsSolventTemperature (°C)Reaction Time (h)Pressure (MPa)Yield (%)Purity (%)Reference
Catalytic Hydrogenation 5-nitrobenzimidazolone, Pd/CEthanol9551.092.3>97 (recrystallized)[1]
Catalytic Hydrogenation 5-nitrobenzimidazolone, Raney NickelEthanol9552.0Not specifiedNot specified[1]
Catalytic Hydrogenation 5-nitrobenzimidazolone, Pd/C3-8% Ethanol in Water90-1400.8-20.5-479 (overall)99.93 (of nitro precursor)[6]
Catalytic Hydrogenation 5-nitrobenzimidazole, 10% Pd/CMethanolRoom Temp.20AtmosphericNot specified"Pure product"[7]
Chemical Reduction 5-nitrobenzimidazolone, Iron (Fe) powder, HClWater60-95Not specifiedAtmosphericNot specifiedNot specified[8]
Chemical Reduction 5-nitrobenzimidazoles, SnCl2·2H2O, HClGlacial Acetic AcidNot specifiedNot specifiedAtmospheric55-60Not specified[5]
Chemical Reduction Aromatic nitro compounds, Na2S2O4Aqueous or semi-aqueousNot specifiedNot specifiedAtmosphericHighHigh (chemoselective)[4][9]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a patented synthetic method and is suitable for laboratory-scale synthesis.[1]

Materials:

  • 5-nitrobenzimidazolone (35.8 g)

  • 10% Palladium on carbon (Pd/C) catalyst (1.5 g)

  • Ethanol (100 mL)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation reactor, combine 35.8 g of 5-nitrobenzimidazolone, 1.5 g of 10% Pd/C catalyst, and 100 mL of ethanol.

  • Seal the reactor and purge the system with nitrogen gas three times to remove any residual air.

  • Subsequently, purge the reactor with hydrogen gas twice.

  • Pressurize the reactor with hydrogen gas to 1.0 MPa.

  • Heat the reaction mixture to 95°C with constant stirring.

  • Maintain the reaction at this temperature for 5 hours. Monitor the hydrogen pressure; it will decrease as the reaction proceeds. Add hydrogen as needed to maintain the pressure. The reaction is considered complete when the hydrogen pressure remains constant for at least one hour.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the hot reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from hot water to obtain a white, snowflake-like solid of 5-aminobenzimidazolone.

Method 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This protocol is a general method for the reduction of nitroarenes and has been adapted for 5-nitrobenzimidazolone.[5][10]

Materials:

  • 5-nitrobenzimidazolone

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 5-nitrobenzimidazolone in glacial acetic acid in a round-bottom flask.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the 5-nitrobenzimidazolone solution with stirring. The reaction may be exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and basify with a sodium hydroxide solution to precipitate the tin salts.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-aminobenzimidazolone.

Method 3: Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and effective reducing agent for nitro compounds.[4][9]

Materials:

  • 5-nitrobenzimidazolone

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Methanol or another suitable organic co-solvent

  • Ethyl acetate

Procedure:

  • Suspend 5-nitrobenzimidazolone in a mixture of methanol and water in a round-bottom flask.

  • Prepare an aqueous solution of sodium dithionite.

  • Slowly add the sodium dithionite solution to the suspension of 5-nitrobenzimidazolone with vigorous stirring.

  • Heat the reaction mixture gently (e.g., to 40-50°C) to facilitate the reaction. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it may be the product. Filter the solid and wash with cold water.

  • Alternatively, extract the product from the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-aminobenzimidazolone.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents and Solvents setup_apparatus Set up Reaction Apparatus prep_reagents->setup_apparatus add_reactants Add 5-Nitrobenzimidazolone and Reducing Agent/Catalyst setup_apparatus->add_reactants run_reaction Run Reaction under Specified Conditions (Temp, Pressure, Time) add_reactants->run_reaction monitor_reaction Monitor Reaction Progress (TLC, HPLC) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete quench_reaction Quench Reaction (if necessary) monitor_reaction->quench_reaction Complete filter_catalyst Filter Catalyst (for hydrogenation) quench_reaction->filter_catalyst extraction Extraction with Organic Solvent filter_catalyst->extraction wash_extracts Wash Organic Extracts extraction->wash_extracts dry_extracts Dry Organic Extracts wash_extracts->dry_extracts evaporate_solvent Evaporate Solvent dry_extracts->evaporate_solvent recrystallization Recrystallization evaporate_solvent->recrystallization dry_product Dry Final Product recrystallization->dry_product end End dry_product->end start Start start->prep_reagents

Caption: General experimental workflow for the reduction of 5-nitrobenzimidazolone.

G reactant 5-Nitrobenzimidazolone (Starting Material) product 5-Aminobenzimidazolone (Final Product) reactant->product Reduction (-NO₂ to -NH₂) reagent Reducing Agent (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄) reagent->product

Caption: Chemical transformation from a nitro to an amino group.

References

Troubleshooting & Optimization

Technical Support Center: 5-Nitro-2-benzimidazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to overcoming common challenges in the synthesis of 5-Nitro-2-benzimidazolinone, designed for chemical researchers and drug development professionals.

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the nuances of synthesizing this compound. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Core Synthesis Methodologies: An Overview

The successful synthesis of this compound primarily follows two reliable pathways. The choice between them often depends on the availability of starting materials, desired purity, and scalability.

  • Route A: Nitration of 2-Benzimidazolinone. This is an electrophilic aromatic substitution reaction. It is often favored for its high yields and purity when performed under controlled conditions. A key advantage is the avoidance of harsh conditions like mixed acid (HNO₃/H₂SO₄) nitration, which can lead to over-nitration and the formation of dinitro byproducts.[1] A process using nitric acid in an aqueous medium is particularly effective, yielding a clean product with minimal side reactions.[1][2]

  • Route B: Cyclization of 4-Nitro-o-phenylenediamine (NPD). This route involves forming the heterocyclic ring from a pre-nitrated precursor. The reaction requires a carbonylating agent to provide the C2 carbon of the imidazolinone ring. Common agents include urea, phosgene, or safer phosgene equivalents like triphosgene.[3][4][5] The urea method is cost-effective but often requires high temperatures, which can present challenges in control and potential side reactions.[4]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield & Reaction Failure

Q1: My yield is very low (<50%) when synthesizing this compound from 4-Nitro-o-phenylenediamine (NPD) and urea. What are the most likely causes?

Low yield in the urea cyclization route is a frequent challenge, typically stemming from thermal control and reactant stoichiometry.

  • Causality (Thermal Profile): This reaction is not a simple melt; it proceeds through distinct thermal stages. Insufficient temperature will lead to an incomplete reaction, while excessive temperature can cause decomposition of the starting material or product.

    • Troubleshooting: Implement a staged heating profile. A common industrial method involves heating the solid mixture of NPD and urea to 160-180°C for 1-2 hours, followed by an increase to 200-220°C for an additional 2 hours.[4] This allows for the initial reaction to proceed before pushing it to completion at a higher temperature.

  • Causality (Stoichiometry): An excess of urea is typically required to drive the reaction to completion and act as a solvent/flux for the solid-phase reaction.

    • Troubleshooting: Use a molar ratio of at least 3:1 of urea to NPD.[5] Ensure the reactants are thoroughly and finely ground together before heating to maximize interfacial contact.

  • Causality (Work-up Loss): The product can be lost during the work-up if not precipitated and isolated correctly.

    • Troubleshooting: After cooling the reaction melt to 130-150°C, add hot water (around 60°C) to dissolve unreacted urea and other water-soluble impurities.[4][5] Stir thoroughly before cooling further to allow the product to precipitate. Subsequent washing with ethanol can help remove organic impurities.[4]

Q2: I am attempting the nitration of 2-benzimidazolinone and getting a mixture of products, including what appears to be a dinitro-compound. How can I improve selectivity for the 5-nitro product?

The formation of 5,6-dinitrobenzimidazolinone is a classic side reaction when nitrating conditions are too harsh.[1] Selectivity is controlled by moderating the strength of the nitrating agent and the reaction temperature.

  • Causality (Nitrating Agent): The use of concentrated sulfuric acid with fuming nitric acid dramatically increases the concentration of the highly reactive nitronium ion (NO₂⁺), leading to over-nitration.

    • Troubleshooting: Avoid using sulfuric acid. A highly effective and selective method uses nitric acid in water as the reaction medium.[1] This system generates the necessary nitronium ion concentration for mono-nitration without being aggressive enough to favor di-nitration.

  • Causality (Temperature Control): Nitration is an exothermic reaction. A runaway temperature will accelerate the rate of the second nitration, reducing selectivity.

    • Troubleshooting: Maintain a strict reaction temperature between 50-75°C.[1] Add the 2-benzimidazolinone starting material portion-wise to the nitric acid solution to control the initial exotherm. After the reaction is complete, briefly heating to 90°C can improve the crystallinity and filterability of the product before cooling and isolation.[1]

Purity and Purification Issues

Q3: My final this compound product is off-color (dark green or brown) instead of the expected yellow/light-brown. What causes this and how can I fix it?

Color impurities often arise from oxidation of the starting materials or the formation of polymeric side products, particularly in high-temperature reactions.

  • Causality (Starting Material Quality): o-Phenylenediamine derivatives, including 4-nitro-o-phenylenediamine, are susceptible to air oxidation, which forms highly colored impurities.[6]

    • Troubleshooting: Use high-purity, freshly sourced 4-nitro-o-phenylenediamine. If the purity is suspect, it can be purified by recrystallization. For the nitration route, ensure the starting 2-benzimidazolinone is of high purity.

  • Causality (Thermal Decomposition): The urea cyclization method, if heated too high or for too long, can lead to thermal decomposition and the formation of tar-like substances.

    • Troubleshooting: Adhere strictly to the recommended temperature profile and reaction times.[4] During work-up, washing the crude product with a suitable organic solvent like ethanol or methanol can help remove some of the colored impurities. If significant impurities remain, recrystallization from a solvent like ethanol or DMF may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route generally provides the highest yield and purity?

The nitration of 2-benzimidazolinone in an aqueous nitric acid medium is reported to produce yields of 96-98% with high purity, as it avoids major side reactions.[1] While the urea cyclization is effective, yields can be more variable and dependent on precise temperature control.

Q2: What are safer alternatives to using phosgene for the cyclization of 4-Nitro-o-phenylenediamine?

Phosgene is a highly toxic gas, and its use requires specialized equipment and handling procedures.[7]

  • Triphosgene (BTC): This is a stable, crystalline solid that serves as a safe and easy-to-handle substitute for phosgene.[8] It decomposes in the presence of a catalyst (like triethylamine) to generate phosgene in situ, minimizing risk.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is another safe and effective carbonylating agent that can be used for the cyclization step.[3]

  • Urea: As discussed, urea is a very safe and inexpensive option, though it requires high reaction temperatures.[3][9]

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1) or ethyl acetate and hexane can be effective solvent systems.[10]

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate reaction progression. Visualize the spots under UV light.[10]

Optimized Experimental Protocol: Nitration Route

This protocol is based on a high-yield, high-purity method adapted from established literature.[1]

Materials:

  • 2-Benzimidazolinone (1 mole equivalent)

  • Nitric Acid (26-30% aqueous solution, ~3 mole equivalents)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus.

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add the aqueous nitric acid solution.

  • Reactant Addition: Begin stirring and gently heat the nitric acid solution to approximately 50°C.

  • Controlled Nitration: Slowly add the 2-benzimidazolinone powder in small portions over 30-45 minutes. Monitor the temperature closely, ensuring it is maintained between 50-75°C throughout the addition. The solution will become turbid as the product begins to precipitate.

  • Reaction Completion: Once all the 2-benzimidazolinone has been added, continue stirring at 70-75°C for 2 hours to ensure the reaction goes to completion.

  • Improving Filterability: After 2 hours, increase the temperature to 90°C and hold for 30 minutes. This step helps to increase the particle size of the precipitate, making filtration more efficient.

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature. A thick, yellowish precipitate will form.

  • Filtration and Washing: Filter the product using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the washings are nearly neutral (pH 6-7).

  • Drying: Dry the isolated solid in a vacuum oven at 80-100°C to a constant weight. The expected yield is typically >95%.

Data & Visualization

Table 1: Comparison of Synthesis Parameters
ParameterRoute A: NitrationRoute B: Urea Cyclization
Starting Materials 2-Benzimidazolinone4-Nitro-o-phenylenediamine, Urea
Key Reagents Nitric Acid (in water)Urea (acts as reagent and flux)
Temperature 50-75°C (reaction), 90°C (crystallization)[1]160-180°C (1-2h), then 200-220°C (2h)[4]
Typical Yield 96-98%[1]85-95% (variable)
Key Advantage High purity, high yield, mild conditionsLow cost, readily available materials
Key Drawback Requires 2-benzimidazolinone precursorHigh temperatures, potential for side products
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing low-yield issues in the synthesis.

Troubleshooting_Yield start Low Yield Observed tlc Analyze Reaction by TLC start->tlc sm_present Significant Starting Material Remains tlc->sm_present  Result?   byproducts Multiple Side Products Observed tlc->byproducts no_product Little to No Product Formed tlc->no_product solution1 1. Increase Reaction Time 2. Increase Temperature Moderately 3. Check Molar Ratios sm_present->solution1  Actionable Insights solution2 1. Check Purity of Starting Materials 2. Optimize Temperature Control 3. Purify Crude Product byproducts->solution2  Actionable Insights solution3 1. Verify Reagent Identity & Quality 2. Confirm Stoichiometry 3. Check for Catalyst Inactivation (e.g., moisture) no_product->solution3  Actionable Insights

References

Technical Support Center: 5-Nitro-2-benzimidazolinone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitro-2-benzimidazolinone. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of this compound? A1: this compound is typically a yellow to brown powder.[1] Its purity can affect the color, with purer forms being lighter yellow.

Q2: What are the primary synthesis routes and how do they impact impurities? A2: The two main synthesis routes are:

  • Nitration of 2-benzimidazolinone: This method involves reacting 2-benzimidazolinone with nitric acid.[2][3] A key challenge is controlling the reaction to prevent over-nitration, which can lead to the formation of dinitro compounds, such as the 5,6-dinitro derivative, as a major impurity.[3]

  • Cyclization of 4-nitro-1,2-phenylenediamine with urea: This is a high-temperature condensation reaction.[2] Common impurities from this route include unreacted starting materials (4-nitro-1,2-phenylenediamine and urea) if the reaction does not go to completion.[2]

Q3: What is the solubility profile of this compound? A3: A significant challenge in purification is its low solubility. It is reported to be insoluble in water.[1] While specific quantitative data is scarce in the provided results, its high melting point (>300 °C) suggests strong intermolecular forces, leading to poor solubility in many common organic solvents at room temperature.[1] Purification often requires the use of high-boiling point polar aprotic solvents like DMF or DMAc, or performing recrystallizations at high temperatures.

Q4: How can I monitor the purity of my this compound sample? A4: Purity can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is useful for a quick check of reaction progress and spotting impurities.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] A pure sample should show a single major peak. The product's melting point, which is above 300 °C, can also serve as a purity indicator; impurities typically lower and broaden the melting range.[3]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Initial Synthesis & Wash 1. Incomplete reaction. 2. Product is partially soluble in the wash solvent (e.g., large volumes of hot water).[3] 3. Mechanical loss during filtration of the fine powder.1. Optimize reaction time and temperature to ensure completion. 2. Minimize the volume of wash solvent. Cool the mixture thoroughly before filtration to reduce solubility. 3. Use a fine porosity filter paper or a fritted glass filter. Wash the filter cake carefully.
Product is Dark Brown or Off-Color Presence of colored impurities, possibly from oxidation or side-reactions during synthesis.1. Perform recrystallization from a suitable high-boiling solvent (e.g., DMF, acetic acid). 2. Consider treating the solution with activated charcoal during recrystallization to adsorb colored impurities before hot filtration.
HPLC Analysis Shows Multiple Peaks 1. Unreacted Starting Materials: Peaks corresponding to 2-benzimidazolinone or 4-nitro-1,2-phenylenediamine. 2. Side-Products: A common side-product from nitration is 5,6-dinitro-2-benzimidazolinone.[3]1. If starting material is present, a carefully chosen recrystallization can often remove it. 2. Dinitro compounds have different polarity and may be separated by flash column chromatography. Alternatively, optimizing the nitration reaction conditions (e.g., lower temperature, controlled addition of nitric acid) can prevent its formation.[3]
Compound Fails to Dissolve for Recrystallization The compound has inherently low solubility in most common organic solvents.[1]1. Screen high-boiling point polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP). 2. Use a larger volume of solvent and heat to a higher temperature, ensuring your apparatus is appropriate for high-temperature work. 3. Consider a precipitation method: dissolve the crude product in an acidic solution (like sulfuric acid) or a basic solution and then precipitate the pure compound by neutralizing the solution.

Experimental Protocols

Protocol 1: Purification by Nitric Acid/Water Work-up

This protocol is adapted from a high-yield synthesis process and is excellent for the initial purification of crude product from the nitration of 2-benzimidazolinone.[3]

  • Quenching: After the nitration reaction is complete, dilute the reaction mixture with a significant volume of cold water (e.g., 1000 parts by volume for a 1-mole scale reaction) to precipitate the product completely.[3]

  • Agitation: Stir the resulting slurry for at least 30 minutes to ensure all product has precipitated and is well-suspended.[3]

  • Filtration: Filter the precipitate using an acid-proof suction filter.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is nearly neutral. This step is crucial for removing residual nitric acid.[3]

  • Drying: Dry the purified, pale-yellow product in an oven at approximately 105 °C.[3]

This method can yield a product with 96-98% purity, which is often sufficient for many applications.[3]

Protocol 2: Recrystallization from a High-Boiling Point Solvent
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a few drops of a high-boiling solvent (e.g., DMF, DMAc, or glacial acetic acid).

  • Heating: Gently heat the test tube while stirring. If the solid dissolves completely, it is a suitable solvent.

  • Cooling: Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is good for recrystallization.

  • Procedure: a. Place the crude product in an appropriately sized round-bottom flask. b. Add the minimum amount of the selected solvent required to dissolve the solid at its boiling point. c. Heat the mixture to boiling with stirring until all the solid dissolves. d. Optional: If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. e. Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). f. Allow the clear filtrate to cool slowly to room temperature to form crystals. g. Complete the crystallization by cooling the flask in an ice bath. h. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Quantitative Data Summary

Table 1: Physical and Synthesis Data for this compound

ParameterValueReference
Molecular Formula C₇H₅N₃O₃[1][5]
Molecular Weight 179.13 g/mol [1][5]
Appearance Yellow to brown powder[1]
Melting Point >300 °C[1]
Water Solubility Insoluble[1]
Typical Purity (Optimized Synthesis) 96 - 98%[3]
Typical Yield (Optimized Synthesis) 96 - 97%[3]

Visual Guides

Purification_Workflow Crude Crude Product (from synthesis) Wash Initial Wash (e.g., Water/Acid Removal) Crude->Wash Check1 Purity Analysis (TLC / HPLC) Wash->Check1 Pure Product Meets Specification Check1->Pure Purity > 98% Purify Further Purification Required Check1->Purify Purity < 98% Recryst Recrystallization Purify->Recryst Removes most particulate & polar impurities Chrom Column Chromatography Purify->Chrom Separates compounds of similar polarity (e.g., dinitro) Check2 Final Purity Confirmation (HPLC) Recryst->Check2 Chrom->Check2 Check2->Recryst Impure Final Pure Product Check2->Final Purity OK

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Sample Detected (via HPLC/TLC) ID_Impurity Identify Impurity Type Start->ID_Impurity SM_Present Unreacted Starting Material? ID_Impurity->SM_Present Dinitro_Present Dinitro Side-Product Present? ID_Impurity->Dinitro_Present Color_Issue Product is Dark / Off-Color? ID_Impurity->Color_Issue Sol_Recryst Action: Recrystallize (High polarity difference allows easy separation) SM_Present->Sol_Recryst Yes Sol_Chrom Action: Column Chromatography (Needed for separation of compounds with similar polarity) Dinitro_Present->Sol_Chrom Yes Sol_Revisit Action: Re-evaluate Synthesis (Optimize nitration conditions to prevent side-products) Dinitro_Present->Sol_Revisit Also Consider Sol_Charcoal Action: Recrystallize with Activated Charcoal Treatment Color_Issue->Sol_Charcoal Yes

Caption: Decision tree for troubleshooting common impurity issues.

References

Optimizing reaction conditions for synthesizing benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzimidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzimidazole core?

A1: The foundational approach to building the benzimidazole scaffold is the condensation of an o-phenylenediamine with a one-carbon electrophile.[1] This is primarily achieved through two named reactions:

  • Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives), typically under acidic conditions with heating.[1][2][3][4][5] It is a versatile and widely used method.

  • Weidenhagen Reaction: This method utilizes an aldehyde as the one-carbon source. The reaction proceeds through a Schiff base intermediate, which then undergoes an oxidative cyclization to form the benzimidazole ring.[1][2]

Modern advancements have introduced energy sources like microwave and ultrasound irradiation to accelerate these reactions, often leading to higher yields and significantly shorter reaction times.[1][6]

Q2: My reaction mixture is turning dark brown/black. Is this normal, and what causes it?

A2: This is a very common observation, particularly when working with o-phenylenediamines. These compounds are highly susceptible to oxidation, which can form colored, polymeric impurities.[7] While a slight color change might be unavoidable, a rapid or intense darkening often indicates significant starting material degradation, which can negatively impact your yield and purification.

Preventative Measures:

  • Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can significantly minimize oxidation.[7]

  • Purify Starting Materials: If your o-phenylenediamine has been stored for a long time, it may have already partially oxidized. Consider purifying it by recrystallization or sublimation before use.

  • Use the Hydrochloride Salt: Some protocols suggest using o-phenylenediamine dihydrochloride, which is more stable against oxidation and can reduce colored impurities.[6]

Q3: What is the mechanistic difference between using a carboxylic acid versus an aldehyde?

A3: The key difference lies in the oxidation state of the carbon source and the subsequent cyclization mechanism.

  • With Carboxylic Acids (Phillips-Ladenburg): The reaction is a direct condensation. One amine group of the o-phenylenediamine attacks the carbonyl carbon of the acid, forming an amide intermediate. This is followed by an intramolecular cyclization where the second amine attacks the same carbonyl, eliminating water to form the imidazole ring. This is a dehydration process.

  • With Aldehydes (Weidenhagen): The initial reaction forms a Schiff base intermediate. This intermediate must then be oxidized to form the aromatic benzimidazole ring. This oxidative cyclization is the critical step and often requires an external oxidizing agent or specific catalysts to proceed efficiently.[8]

graph Reaction_Pathways { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define nodes OPD [label="o-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; CA [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ALD [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phillips [label="Phillips-Ladenburg\n(Dehydration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weidenhagen [label="Weidenhagen\n(Oxidative Cyclization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nBenzimidazole", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges OPD -- Phillips; CA -- Phillips; OPD -- Weidenhagen; ALD -- Weidenhagen; Phillips -- Product; Weidenhagen -- Product; }

Caption: Core synthetic pathways to benzimidazole derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

Q: I've run my reaction, but TLC analysis shows mostly unreacted starting material, and my final isolated yield is very low. What should I investigate?

A: Low conversion is a frequent issue that can be traced back to several factors. A systematic approach is the best way to diagnose the problem.

graph Troubleshooting_Workflow { layout=dot; node [shape=record, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Systematic workflow for troubleshooting low reaction yields.

  • Cause A: Poor Quality of Starting Materials

    • Explanation: Impurities in your o-phenylenediamine or carbonyl compound can inhibit the reaction.[7] As mentioned, o-phenylenediamine is prone to air oxidation.

    • Solution: Ensure the purity of your starting materials. If they are old or discolored, purify them via recrystallization or distillation before use.[7]

  • Cause B: Suboptimal Reaction Conditions (Time, Temperature, Solvent)

    • Explanation: Benzimidazole synthesis can be sensitive to reaction parameters. Some reactions are sluggish at room temperature and require heat to proceed efficiently.[9][10] The solvent must be appropriate to dissolve the reactants and facilitate the reaction.[10]

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Do not stop the reaction based on time alone.[1][7]

      • Optimize Temperature: If the reaction is slow, cautiously increase the temperature. Be aware that excessive heat can sometimes promote side reactions.[9]

      • Solvent Screening: The choice of solvent (e.g., ethanol, methanol, acetonitrile) can dramatically affect the outcome.[8] If yields are poor, consider screening a few different solvents.

  • Cause C: Inefficient Catalyst or Incorrect Loading

    • Explanation: Many protocols require a catalyst, such as a Brønsted acid (p-TsOH), Lewis acid (Yb(OTf)₃), or a metal catalyst.[1][10] The absence of a required catalyst, an inactive catalyst, or incorrect loading will result in poor conversion.

    • Solution: Verify that you are using the correct catalyst for your specific transformation. Optimize the catalyst loading; sometimes a small change can lead to a significant improvement in yield.[7][9]

Problem 2: Formation of Multiple Products / Significant Side Products

Q: My crude NMR shows a mixture of products. Besides my desired 2-substituted benzimidazole, I see another major species. What is it and how can I prevent it?

A: The most common side product, especially when using aldehydes, is the 1,2-disubstituted benzimidazole .[7][11] This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.

  • Cause A: Incorrect Stoichiometry

    • Explanation: An excess of the aldehyde reactant provides the opportunity for it to react twice: once to form the ring and a second time to alkylate the nitrogen.

    • Solution: Carefully control the stoichiometry. To favor the formation of the mono-substituted (2-substituted) product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[7][11]

  • Cause B: Reaction Conditions Favoring Di-substitution

    • Explanation: Certain catalysts and conditions can preferentially promote the formation of the 1,2-disubstituted product. For instance, some catalysts like Er(OTf)₃ have been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes.[11]

    • Solution: If di-substitution is a persistent issue, re-evaluate your catalytic system and reaction conditions. In some cases, running the reaction without a catalyst may favor the mono-condensation product.[11] Adjusting temperature and solvent can also influence selectivity.[7]

Problem 3: Difficulty in Product Purification

Q: My crude product is an oily solid that is difficult to handle, and I'm struggling to purify it by column chromatography. What can I do?

A: Purification challenges often arise from the product having a similar polarity to side products or residual starting materials, or from the presence of baseline impurities.

  • Cause A: Similar Polarity of Components

    • Explanation: The desired benzimidazole, unreacted starting materials, and side products may have very close Rf values on TLC, making chromatographic separation inefficient.[7]

    • Solution:

      • Recrystallization: This is the most effective purification method for many benzimidazole derivatives.[1] After the initial work-up (neutralization and filtration), attempt to recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

      • Acid-Base Extraction: Benzimidazoles are basic. You can perform a liquid-liquid extraction by dissolving the crude mixture in an organic solvent, washing with dilute acid (e.g., 1M HCl) to protonate and extract your product into the aqueous layer, and then neutralizing the aqueous layer to precipitate the pure product.

  • Cause B: Persistent Colored Impurities

    • Explanation: As discussed, oxidation of o-phenylenediamine can create colored impurities that are difficult to remove.

    • Solution: During recrystallization, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution to adsorb these colored impurities.[12] Filter the hot solution to remove the carbon before allowing the filtrate to cool and crystallize.

Comparative Data & Key Protocols
Data Presentation

The choice of synthetic methodology can dramatically impact efficiency. Modern energy sources offer significant advantages over conventional heating.

Table 1: Comparison of Synthetic Methods for Benzimidazole Synthesis

Method Typical Reaction Time Typical Yield Range Key Advantages
Conventional Heating 2 - 6 hours[1] 70 - 90% Simple setup, well-established
Microwave-Assisted 1 - 15 minutes[1] 85 - 98% Drastically reduced time, often higher yields[6]

| Ultrasound-Assisted | 30 - 60 minutes | 80 - 95% | Mild conditions, improved efficiency |

Experimental Protocols

Protocol 1: Conventional Phillips-Ladenburg Synthesis [1]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

  • Isolation: Stir the neutralized mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent.

Protocol 2: Microwave-Assisted Synthesis [1]

  • Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0-1.2 eq), and any required catalyst.

  • Sealing: Seal the vessel securely.

  • Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-140 °C) and power for a short duration, typically 1-15 minutes.

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Perform the work-up as described in the conventional protocol (neutralization, precipitation, filtration).

  • Purification: Purify the product by recrystallization.

Protocol 3: Purification by Recrystallization [12]

  • Dissolution: Place the crude, dry product in a flask and add a minimum amount of a suitable boiling solvent (or solvent pair) to dissolve it completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (e.g., 2% by weight) of activated charcoal. Keep the solution hot and digest for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a preheated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

Troubleshooting low solubility of 5-Nitro-2-benzimidazolinone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the low solubility of 5-Nitro-2-benzimidazolinone encountered during in-vitro and in-vivo assays.

Frequently Asked Questions (FAQs): Basic Properties

Q1: What are the basic chemical properties of this compound?

This compound is a yellow to brown crystalline powder.[1] It is characterized by a high melting point, exceeding 300°C, and a molecular weight of approximately 179.13 g/mol .[2] Its chemical structure includes a benzimidazole core with a nitro group at the 5-position, which significantly influences its electronic properties and reactivity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅N₃O₃[2][4]
Molecular Weight 179.13 g/mol
Appearance Yellow to brown powder[1][4]
Melting Point >300 °C[1][2][5]
Predicted pKa 10.75 ± 0.30 (Weakly Acidic)[1]
Predicted LogP 1.28760[4]
Water Solubility Insoluble[2][5]

Q2: Why is this compound so poorly soluble in aqueous solutions?

The low aqueous solubility is a known characteristic of this compound.[2][5] This is attributed to its relatively planar and rigid molecular structure, which can lead to strong crystal lattice energy, and its moderate lipophilicity (LogP > 1).[4][6] Molecules with high crystal lattice energy require more energy to be dispersed into a solvent, resulting in poor solubility.

Troubleshooting Guide: Stock Solution & Assay Issues

Q3: My this compound powder is not dissolving in DMSO. What should I do?

While DMSO is a common solvent for poorly soluble compounds, issues can still arise.[7] If you encounter difficulty, try the following steps:

  • Check Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.

  • Apply Energy: After adding the solvent, vortex the solution vigorously for 1-2 minutes.[8]

  • Gentle Heating: If particles remain, warm the solution in a water bath at 30-40°C for 5-10 minutes.[8] Avoid excessive heat to prevent compound degradation.

  • Sonication: Following warming, sonicate the vial for 5-10 minutes. This uses ultrasonic waves to break apart powder agglomerates and enhance dissolution.[9]

Q4: My compound dissolves in DMSO but precipitates immediately when I add it to my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "crashing out," is a common challenge when a compound's stock solvent is diluted into an aqueous medium where its solubility is much lower.[10][11] The final concentration of the compound in the assay buffer has likely exceeded its maximum aqueous solubility.

Here are strategies to mitigate this:

  • Lower Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to minimize both solvent toxicity and its effect on compound solubility.[10]

  • Use Serial Dilutions in DMSO: Instead of diluting your highest concentration stock directly into the buffer, perform serial dilutions in 100% DMSO first. Then, add a small, equal volume of each DMSO dilution to the assay buffer.[11]

  • Modify the Dilution Method: Add the DMSO stock directly to the final assay medium with vigorous mixing (e.g., vortexing). Avoid creating an intermediate dilution in a purely aqueous solution, as this increases the chance of precipitation.[11] The components in assay media, like proteins or lipids, can help keep the compound in solution.[11]

Q5: Can I modify my assay buffer to improve the solubility of this compound?

Yes, buffer modification can be a highly effective strategy.

  • pH Adjustment: this compound has a predicted pKa of 10.75, indicating it is a weak acid.[1] Increasing the pH of your assay buffer to be more basic (e.g., pH 8.0-9.0) will deprotonate the molecule, forming a more polar and water-soluble anionic salt.[9][12] Always confirm that your biological target and assay components are stable and active at the adjusted pH.

  • Use of Co-solvents or Solubilizers: If pH adjustment is not possible, consider adding solubilizing excipients to your buffer.[13] The choice depends heavily on assay compatibility.

Table 2: Common Solubilizing Agents for In Vitro Assays

Agent TypeExamplesTypical Final Conc.Notes
Co-solvents Polyethylene Glycol (PEG-400), Ethanol1-5%Can affect enzyme activity or cell health at higher concentrations.[13][]
Cyclodextrins HP-β-CD, β-CD1-10 mMEncapsulates the hydrophobic compound, increasing its apparent solubility.[15][16]
Surfactants Tween-20, Triton X-1000.01-0.1%Generally suitable for biochemical assays but can be lytic in cell-based assays.[17]

Diagrams: Workflows and Mechanisms

Below are diagrams to visually guide you through the troubleshooting and experimental processes.

G cluster_legend Legend A Start/End B Decision Point C Action/Process D Recommended Solution start Precipitation Observed in Assay check_dmso Final DMSO Conc. > 0.5%? start->check_dmso reduce_dmso Optimize Dilution Strategy to Lower Final DMSO % check_dmso->reduce_dmso Yes is_ionizable Is Compound Ionizable? check_dmso->is_ionizable No reduce_dmso->is_ionizable ph_adjust Use pH Adjustment is_ionizable->ph_adjust Yes (Acid/Base) assay_compat Can Assay Tolerate Excipients? is_ionizable->assay_compat No/Neutral use_cosolvent Use Co-solvents or Cyclodextrins assay_compat->use_cosolvent Yes measure_sol Formally Measure Kinetic Solubility & Lower Conc. assay_compat->measure_sol No

Caption: Troubleshooting decision tree for addressing compound precipitation.

G stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution (e.g., 200 µM in Assay Buffer) Result: 2% DMSO stock->intermediate Dilute 1:50 serial 3. Perform Serial Dilutions from Intermediate Plate using Assay Buffer intermediate->serial Maintains constant DMSO % final 4. Add to Assay Plate (e.g., 1:10 dilution) Final DMSO < 0.5% serial->final Final transfer

Caption: Recommended workflow for preparing assay-ready solutions.

Caption: Effect of pH on the ionization and solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

  • Preparation: Use an analytical balance to accurately weigh the required amount of this compound (MW: 179.13 g/mol ). For 1 mL of a 10 mM stock, weigh 0.179 mg.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the 10 mM concentration.[9]

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is fully dispersed.[8]

  • Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.[8]

  • Sonication (Optional): Following warming, sonicate the vial for 5-10 minutes in a bath sonicator.[9]

  • Inspection: Visually inspect the solution against a light source. A clear solution with no visible particles indicates complete dissolution. Store appropriately, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

This protocol helps determine the practical solubility limit of your compound in a specific assay buffer.

  • Prepare Compound Plate: In a 96-well clear plate, perform a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO. Prepare 11 dilutions, leaving the last column for a DMSO-only blank.

  • Prepare Buffer Plate: Add your final assay buffer to the wells of a second 96-well plate.

  • Dilution: Transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., containing 98 µL of buffer). This creates a 1:50 dilution. Mix immediately and thoroughly.

  • Incubation: Let the plate sit at room temperature for 1-2 hours to allow any precipitation to form and equilibrate.

  • Measurement: Measure the absorbance (optical density) of the plate at a high wavelength (e.g., 620 nm or 750 nm) where the compound itself does not absorb light.[8]

  • Analysis: Plot the measured absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline indicates the limit of kinetic solubility. Use concentrations below this limit for your assays to ensure the compound remains in solution.

Protocol 3: Solubility Enhancement using pH Adjustment

This protocol describes how to test if increasing the buffer pH improves solubility.

  • Buffer Selection: Prepare several aliquots of your base buffer (e.g., TRIS, PBS).

  • pH Titration: Slowly add a dilute base (e.g., 0.1 M NaOH) to each aliquot to create a pH gradient (e.g., pH 7.4, 8.0, 8.5, 9.0).[9] Ensure the buffer capacity is maintained.

  • Solubility Test: To each pH-adjusted buffer, add your DMSO stock of this compound to the desired final assay concentration.

  • Observation: Vortex each tube and let it stand for 30 minutes. Visually inspect for precipitation or measure turbidity as described in Protocol 2.

  • Optimization: Identify the lowest pH at which the compound remains fully dissolved at the target concentration.

  • Assay Validation: Before proceeding, confirm that the optimized buffer pH does not negatively impact your cells, protein, or other critical assay components.

References

How to avoid dinitro compound formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitro compounds. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nitration reactions, with a specific focus on avoiding the formation of undesired dinitro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the formation of dinitro byproducts during nitration?

A1: The formation of dinitro compounds is primarily influenced by several key reaction parameters:

  • Reaction Temperature: Higher temperatures generally increase the rate of reaction, including the second nitration step, leading to a higher yield of dinitro products.[1][2]

  • Concentration and Reactivity of the Nitrating Agent: Using a high concentration of a strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, thereby promoting multiple nitrations.[3]

  • Stoichiometry: An excess of the nitrating agent relative to the aromatic substrate will favor dinitration once the initial mononitration has occurred.

  • Reaction Time: Longer reaction times can lead to the formation of dinitro byproducts, even under otherwise controlled conditions.

Q2: How can I selectively synthesize a mononitro compound?

A2: Achieving selective mononitration involves carefully controlling the reaction conditions to disfavor the second nitration. Key strategies include:

  • Lowering the Reaction Temperature: Maintaining a low temperature (e.g., 0-5 °C) is a common and effective method to minimize dinitration.[4]

  • Using Milder Nitrating Agents: Employing less reactive nitrating agents can provide better control over the reaction. Examples include nitric acid in acetic anhydride, bismuth subnitrate with thionyl chloride, or zeolite catalysts with iso-propyl nitrate.[5][6]

  • Controlling Stoichiometry: Using a stoichiometric amount or a slight excess of the aromatic substrate relative to the nitrating agent can limit the extent of nitration.

  • Gradual Addition of Nitrating Agent: Adding the nitrating agent dropwise to the reaction mixture helps to maintain a low instantaneous concentration of the nitronium ion, thus favoring mononitration.

Q3: What are some alternative, milder nitrating agents I can use to avoid dinitration?

A3: Several milder nitrating systems have been developed to improve selectivity for mononitration:

  • Bismuth Subnitrate and Thionyl Chloride: This system can selectively mononitrate a variety of aromatic compounds, including phenols and benzene derivatives, with no dinitro products detected.[5]

  • Zeolite Catalysts: Zeolites, such as Hβ, in combination with nitric acid or iso-propyl nitrate can offer high regioselectivity and prevent over-nitration.[6][7] For instance, the dinitration of toluene using nitric acid over zeolite Hβ can achieve a 2,4-:2,6-dinitrotoluene ratio of over 120.[6]

  • N-Nitropyrazole Reagents: These reagents act as a controllable source of the nitronium ion, allowing for mild and scalable mononitration of a broad range of substrates.[8][9]

  • Nitric Acid in Acetic Anhydride: This mixture is a classic milder nitrating agent that can be effective for many substrates.[7]

Q4: How do I remove dinitro impurities from my desired mononitro product?

A4: If dinitro byproducts are formed, several purification techniques can be employed:

  • Recrystallization: This is often the first and most effective method for separating mononitro and dinitro isomers, as they frequently have different solubilities in common solvents.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers with different polarities. A suitable eluent system can be determined by thin-layer chromatography (TLC).[10][11]

  • Distillation: If the mononitro and dinitro compounds have sufficiently different boiling points, fractional distillation can be an effective separation method.[10][11]

Troubleshooting Guides

Issue 1: Significant formation of dinitro byproducts.
Possible Cause Troubleshooting Steps
Reaction temperature is too high. Maintain a lower reaction temperature, typically between 0 °C and 5 °C, using an ice bath. Monitor the internal temperature of the reaction closely.
Concentrated and/or excess nitrating agent used. Use a milder nitrating agent.[5][6][7] Carefully control the stoichiometry, using a 1:1 molar ratio of the substrate to the nitrating agent or a slight excess of the substrate. Add the nitrating agent slowly and dropwise to the reaction mixture.
Prolonged reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.
Issue 2: Low yield of the desired mononitro product.
Possible Cause Troubleshooting Steps
Reaction conditions are too mild. If dinitration is not observed, a slight increase in temperature or a switch to a slightly more reactive nitrating agent may be necessary. Careful optimization is key.
Incomplete reaction. Extend the reaction time, continuing to monitor by TLC to ensure the desired product is forming without significant byproduct formation.
Loss of product during workup and purification. Optimize the extraction and purification procedures. Ensure the correct pH is maintained during aqueous workup to prevent loss of acidic or basic products. For chromatography, select an appropriate solvent system to ensure good separation and recovery.[10]

Quantitative Data

Table 1: Effect of Nitric Acid Concentration on the Nitration of m-Xylene [12]

EntryHNO₃ Concentration (M)Conversion (%)4-nitro-m-xylene (%)2-nitro-m-xylene (%)Dinitro Products (%)
115.83585150
2141085150
312190100

Table 2: Selective Mononitration of Aromatic Compounds using Bismuth Subnitrate and Thionyl Chloride [5]

SubstrateProduct(s)Yield (%)
Toluene2-Nitrotoluene / 4-Nitrotoluene95
Anisole2-Nitroanisole / 4-Nitroanisole92
Chlorobenzene2-Nitrochlorobenzene / 4-Nitrochlorobenzene85
Phenol2-Nitrophenol / 4-Nitrophenol90

Experimental Protocols

Protocol 1: Selective Mononitration of Toluene using Zeolite Hβ

This protocol is adapted from a method demonstrating high selectivity for mononitration.[7]

Materials:

  • Toluene

  • Nitric acid (65%)

  • Acetic anhydride

  • Zeolite Hβ catalyst

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

  • To the flask, add toluene (1 equivalent) and Zeolite Hβ catalyst (e.g., 0.5 g per 10 mmol of toluene) suspended in dichloromethane.

  • Prepare the nitrating agent by slowly adding nitric acid (1 equivalent) to acetic anhydride (1.1 equivalents) in a separate flask cooled in an ice bath.

  • Add the freshly prepared nitrating agent dropwise to the stirred toluene suspension over a period of 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Protocol 2: Purification of a Mononitro Compound from a Dinitro Impurity by Recrystallization

Materials:

  • Crude product containing both mononitro and dinitro compounds

  • A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but will have low solubility for the desired mononitro compound and higher solubility for the dinitro impurity at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Check: Check the purity of the recrystallized product by measuring its melting point and by TLC analysis. A sharp melting point close to the literature value indicates high purity.

Visualizations

Mononitration_Decision_Tree start Goal: Synthesize a Mononitro Compound substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity activated Activated Substrate (e.g., phenol, aniline) substrate_reactivity->activated High deactivated Deactivated Substrate (e.g., nitrobenzene) substrate_reactivity->deactivated Low neutral Neutral/Slightly Activated (e.g., toluene, halobenzene) substrate_reactivity->neutral Moderate mild_conditions Use Mild Nitrating Agent (e.g., Bismuth Subnitrate/Thionyl Chloride, Zeolite Catalyst) activated->mild_conditions forcing_conditions Forcing Conditions May Be Needed (e.g., higher temp, stronger acid) deactivated->forcing_conditions standard_conditions Standard Conditions with Careful Control (e.g., HNO3/H2SO4 at 0-5°C) neutral->standard_conditions control_params Control Key Parameters: - Low Temperature (0-5°C) - 1:1 Stoichiometry - Slow Addition of Nitrating Agent mild_conditions->control_params standard_conditions->control_params forcing_conditions->control_params monitor Monitor Reaction by TLC control_params->monitor workup Workup and Purification monitor->workup

Caption: Decision tree for selecting a nitration strategy to favor mononitration.

Purification_Workflow start Crude Product (Mononitro + Dinitro Impurities) tlc_analysis Analyze by TLC start->tlc_analysis recrystallization Attempt Recrystallization tlc_analysis->recrystallization pure_crystals Pure Mononitro Compound recrystallization->pure_crystals Successful impure_crystals Crystals Still Impure recrystallization->impure_crystals Unsuccessful column_chromatography Perform Column Chromatography impure_crystals->column_chromatography fraction_analysis Analyze Fractions by TLC column_chromatography->fraction_analysis combine_pure Combine Pure Fractions and Evaporate Solvent fraction_analysis->combine_pure combine_pure->pure_crystals

Caption: General workflow for the purification of a mononitro compound.

References

Technical Support Center: Synthesis of 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Nitro-2-benzimidazolinone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully scaling up their synthesis by providing detailed experimental protocols, troubleshooting guides, and frequently asked questions.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Direct Nitration of 2-Benzimidazolinone

This method involves the electrophilic nitration of 2-benzimidazolinone using nitric acid in an aqueous medium. This approach is advantageous as it can avoid the formation of significant side products and allows for the recycling of the mother liquor, minimizing waste.[1]

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: Prepare a dilute solution of nitric acid by adding the appropriate amount of concentrated nitric acid to water. The concentration can range from 10% to 45% by weight.[1]

  • Reaction:

    • Add the 2-benzimidazolinone to the nitric acid solution. The molar ratio of nitric acid to 2-benzimidazolinone should be between 2:1 and 4:1 to ensure complete nitration.[1]

    • Control the temperature of the reaction mixture between 20°C and 100°C. A common approach is to start the reaction at a lower temperature (e.g., 30°C) and then raise it to complete the reaction (e.g., 35-75°C).[1]

    • Stir the mixture vigorously for the duration of the reaction, typically around 1-2 hours.[1] The initially transparent solution will become turbid as the this compound precipitates.[1]

  • Work-up and Purification:

    • After the reaction is complete, dilute the mixture with water and continue stirring for an additional 30 minutes.[1]

    • To improve the filterability of the product, the mixture can be heated to 90°C for 30 minutes before cooling to room temperature.[1]

    • Collect the precipitate by suction filtration using an acid-proof filter.

    • Wash the collected solid with water until the filtrate is nearly neutral.

    • Dry the purified this compound in an oven at 105°C.

Method 2: Cyclization of 4-Nitro-1,2-phenylenediamine with Urea

This alternative route involves the condensation reaction between 4-nitro-1,2-phenylenediamine and urea at high temperatures.

Detailed Protocol:

  • Reactant Preparation: Thoroughly grind 4-nitro-1,2-phenylenediamine and urea together. A typical molar ratio is 1 mole of 4-nitro-1,2-phenylenediamine to 3 moles of urea.

  • Reaction:

    • Transfer the ground mixture to a suitable reaction vessel.

    • Heat the mixture in stages. For example, heat to 145-150°C and stir for 1 hour, then increase the temperature to 170°C for 1.5 hours, and finally maintain a temperature of 200-205°C for 2-2.5 hours.[2]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool.

    • Add hot water (around 60°C) to the solidified mass and boil for 1 hour to dissolve impurities.[2]

    • Cool the mixture and collect the solid product by suction filtration.

    • Wash the filter cake with water.

    • Dry the product to a constant weight.

Data Presentation

Table 1: Reaction Conditions for Direct Nitration of 2-Benzimidazolinone
ParameterCondition 1[1]Condition 2[1]Condition 3[1]
Nitric Acid Concentration ~45% by weight~26% by weight~16% by weight
Reaction Temperature ~20°C30-35°C50-75°C
Yield High97%96%
Table 2: Reaction Conditions for Cyclization of 4-Nitro-1,2-phenylenediamine with Urea
ParameterCondition 1[2]Condition 2[2]
Molar Ratio (Diamine:Urea) 1:2.81:3
Temperature Profile 145°C (1h), 170°C (1.5h), 205°C (2h)150°C (1h), 170°C (1.5h), 200°C (2.5h)
Yield HighHigh

Troubleshooting Guide & FAQs

Here are some common issues that may arise during the synthesis of this compound, along with their solutions.

Q1: The nitration reaction of 2-benzimidazolinone is incomplete, with starting material remaining. What can I do?

A1: An incomplete reaction can be due to several factors:

  • Insufficient Nitric Acid: Ensure that the molar ratio of nitric acid to 2-benzimidazolinone is at least 2:1, and preferably between 2:1 and 4:1, to drive the reaction to completion.[1]

  • Low Reaction Temperature or Short Reaction Time: If using dilute nitric acid, a higher temperature (e.g., 80-85°C) or a longer reaction time may be necessary.[1]

  • Use of a Stronger Nitrating Agent: For a more forceful nitration, a mixture of concentrated nitric acid and sulfuric acid can be used. This is a more powerful nitrating system that can help to complete the reaction.

Q2: I am observing the formation of dinitro byproducts during the nitration reaction. How can I avoid this?

A2: The formation of 5,6-dinitrobenzimidazolinone is a known side reaction, especially when using strong nitrating conditions.[1] To minimize this:

  • Avoid Concentrated Sulfuric Acid if Possible: The use of nitric acid in water is reported to yield the mononitro product with high purity and without significant side reactions.[1]

  • Control the Temperature: If using a mixed acid system, maintain a low temperature (e.g., 0°C) during the addition of the nitrating mixture.

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. An excess of fuming nitric acid, for example, can lead to the formation of the dinitro compound.[1]

Q3: The synthesized this compound is difficult to filter. How can I improve its filterability?

A3: Poor filterability can be due to very fine particle size. To improve this, after the reaction is complete, heat the reaction mixture to 90°C for about 30 minutes and then allow it to cool to room temperature before filtration.[1] This process can help in the growth of larger crystals which are easier to filter.

Q4: What is the best way to purify the crude this compound?

A4: The primary purification method involves washing the crude product.

  • For the nitration method: After filtration, wash the solid with water until the washings are neutral. This removes any residual acid.

  • For the cyclization method: Boiling the crude product in hot water helps to remove unreacted urea and other water-soluble impurities.[2]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent can be performed.

Q5: Can the mother liquor from the nitration reaction be reused?

A5: Yes, a significant advantage of the nitration process using nitric acid in water is that the mother liquor, which contains unreacted nitric acid, can be fortified with concentrated nitric acid to the desired starting concentration and reused in subsequent batches.[1] This makes the process more economical and environmentally friendly.

Visualizations

experimental_workflow_nitration cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Prepare Dilute Nitric Acid (10-45%) start->reagents addition Add 2-Benzimidazolinone to Nitric Acid reagents->addition reaction React at 20-100°C for 1-2 hours addition->reaction dilution Dilute with Water reaction->dilution heating Optional: Heat to 90°C for 30 min dilution->heating filtration Suction Filtration heating->filtration washing Wash with Water until Neutral filtration->washing drying Dry at 105°C washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the direct nitration of 2-benzimidazolinone.

experimental_workflow_cyclization cluster_reaction Reaction cluster_workup Work-up and Purification start Start grinding Grind 4-Nitro-1,2-phenylenediamine and Urea start->grinding heating_stages Heat in Stages (145-205°C) grinding->heating_stages cooling Cool the Reaction Mixture heating_stages->cooling boiling Boil in Hot Water cooling->boiling filtration Suction Filtration boiling->filtration washing Wash with Water filtration->washing drying Dry to Constant Weight washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the cyclization of 4-Nitro-1,2-phenylenediamine with urea.

References

Stability issues of 5-Nitro-2-benzimidazolinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Nitro-2-benzimidazolinone in solution. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in solution. This guide addresses common issues in a question-and-answer format.

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: this compound is known to be insoluble in water.[1][2][3] For other solvents, solubility may be limited.

  • Recommended Actions:

    • Verify Solvent Choice: While specific solubility data is limited, for benzimidazole derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent.[4] Consider using a small amount of your compound to test solubility in various organic solvents such as DMSO, Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

    • Gentle Heating: Gently warming the solution may aid dissolution. However, be aware that this could also accelerate degradation. Monitor for any color changes that might indicate degradation.

    • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

    • pH Adjustment: If using a protic solvent, slight adjustments in pH might improve solubility, but this can also significantly impact stability.

Q2: I observe a color change in my this compound solution over time. What does this indicate?

A2: A color change, such as darkening or the appearance of a new hue, often suggests chemical degradation. The nitro group in the compound can be susceptible to reduction or other reactions, leading to chromophoric degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

    • Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.[2]

    • Inert Atmosphere: If the solution is sensitive to oxidation, preparing and storing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Analyze for Degradants: Use analytical techniques like HPLC or LC-MS to check for the appearance of new peaks, which would confirm the presence of degradation products.

Q3: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?

A3: Yes, inconsistent results are a common consequence of using a degraded or partially degraded compound. The concentration of the active compound may be decreasing over time, or the degradation products may be interfering with your assay.

  • Logical Troubleshooting Workflow:

    A Inconsistent Experimental Results B Prepare a Fresh Stock Solution A->B C Repeat Experiment with Fresh Solution B->C D Results Consistent? C->D E Yes: Original Solution Degraded D->E Yes F No: Investigate Other Experimental Variables D->F No G Implement Stricter Storage and Handling Protocols for Solutions E->G H Perform a Time-Course Stability Study G->H

    Caption: Troubleshooting workflow for inconsistent results.

Q4: How can I proactively assess the stability of this compound in my specific experimental conditions?

A4: Conducting a forced degradation study is the most effective way to understand the stability of your compound.[5][6] This involves subjecting the compound in solution to various stress conditions more severe than your experimental conditions to predict its degradation pathways.

  • Key Stress Conditions to Test:

    • Acidic and Basic Hydrolysis: Expose the solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Oxidation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40 °C, 60 °C).

    • Photostability: Expose the solution to UV and visible light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Store the solid compound in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and protect it from light and strong oxidizing agents.[2][7]

Q2: In which solvents is this compound soluble?

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not well-documented in the available literature, based on its structure, potential degradation pathways could include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or in the presence of certain biological matrices.

  • Hydrolysis of the amide bond: The lactam ring in the benzimidazolinone core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidative degradation: The aromatic ring system can be susceptible to oxidative degradation.

    cluster_0 Potential Degradation Pathways This compound This compound Nitro Reduction Products Nitro Reduction Products This compound->Nitro Reduction Products Reduction Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation

    Caption: Potential degradation pathways for this compound.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method due to its sensitivity and ability to separate the parent compound from potential degradation products.[8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessments.[9][10] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[10]

Data Presentation

The following tables are templates for researchers to systematically record their stability study data.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25Insoluble[1][2]
DMSO25
DMF25
Ethanol25
Acetonitrile25
User-defined

Table 2: Stability of this compound in Solution under Stress Conditions

Stress ConditionSolventConcentration (mg/mL)Duration% Recovery of Parent CompoundNo. of Degradation ProductsObservations (e.g., color change)
0.1 M HCl24h
0.1 M NaOH24h
3% H₂O₂24h
Heat (60 °C)24h
Light (UV/Vis)24h

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%.

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60 °C.

    • Photodegradation: Expose a sample of the stock solution to a photostability chamber.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

    • Observe the formation and growth of any degradation product peaks in the chromatograms.

    A Prepare Stock Solution B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability B->G H Control B->H I Incubate for Set Time Points C->I D->I E->I F->I G->I H->I J Sample at t=0, 2, 4, 8, 24h I->J K Neutralize (if needed) J->K L Analyze by HPLC K->L M Calculate % Recovery and Degradants L->M

    Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Separation for Nitroimidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of nitroimidazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating nitroimidazole isomers by HPLC?

A1: The most frequent challenges include:

  • Poor Resolution/Co-elution: Structurally similar isomers often have very close retention times, leading to overlapping peaks. This is especially common with positional isomers.

  • Peak Tailing: Nitroimidazole compounds, being basic in nature, can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes.

  • Poor Peak Shape (Fronting or Splitting): This can be caused by high sample concentration, sample solvent being stronger than the mobile phase, or column degradation.

  • Retention Time Drift: Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration can cause retention times to shift between injections.

Q2: How does mobile phase pH affect the separation of nitroimidazole isomers?

A2: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like nitroimidazoles. The stability and charge state of nitroimidazoles are pH-dependent. For instance, metronidazole is most stable in acidic to neutral conditions (pH 4-6).[1] Adjusting the pH can alter the ionization of the isomers, which in turn affects their interaction with the stationary phase and can significantly improve selectivity and resolution. It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure reproducible results.

Q3: When should I choose a C8 column over a C18 column for nitroimidazole isomer separation?

A3: The choice between a C8 and a C18 column depends on the hydrophobicity of the isomers and the desired retention time.

  • C18 columns have longer carbon chains and are more hydrophobic, providing stronger retention. They are often a good starting point for method development and can provide excellent separation for a wide range of compounds.[2]

  • C8 columns have shorter carbon chains and are less retentive.[2][3] They are beneficial when you need to reduce analysis time for moderately polar analytes or when dealing with highly hydrophobic compounds that are too strongly retained on a C18 column. For separating complex mixtures, a C18 column may offer better resolution due to its increased surface area and interaction time.[2]

Q4: What are chiral stationary phases (CSPs) and when are they necessary for nitroimidazole isomer separation?

A4: Chiral stationary phases are specifically designed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. Standard achiral columns (like C8 and C18) cannot distinguish between enantiomers. Therefore, if you are working with a racemic mixture of a nitroimidazole drug (e.g., ornidazole or secnidazole) and need to quantify the individual enantiomers, a chiral column is essential.[4][5][6] Common CSPs are based on polysaccharides, proteins, or cyclodextrins.[6][7]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems during the HPLC separation of nitroimidazole isomers.

Issue 1: Poor Resolution or Co-eluting Peaks

Poor_Resolution cluster_P1 cluster_P2 cluster_P3 cluster_P4 Start Poor Resolution / Co-elution P1 Optimize Mobile Phase Start->P1 P2 Adjust Flow Rate Start->P2 P3 Change Column Start->P3 P4 Check Temperature Start->P4 P1_S1 Modify Organic Solvent Ratio P1->P1_S1 Isocratic? P1_S2 Adjust pH P1->P1_S2 Ionizable Isomers? P1_S3 Change Organic Solvent Type (e.g., ACN to MeOH) P1->P1_S3 No Improvement? P1_S4 Adjust Buffer Concentration P1->P1_S4 Ionic Strength Effects? P2_S1 Decrease Flow Rate to Increase Resolution P2->P2_S1 P3_S1 Increase Column Length P3->P3_S1 Need more efficiency? P3_S2 Decrease Particle Size P3->P3_S2 Higher efficiency needed? P3_S3 Switch Stationary Phase (e.g., C18 to Phenyl) P3->P3_S3 Different selectivity? P3_S4 Use Chiral Column for Enantiomers P3->P3_S4 Enantiomers? P4_S1 Optimize Column Temperature P4->P4_S1

Issue 2: Peak Tailing

Peak_Tailing cluster_C1 cluster_C2 cluster_C3 Start Peak Tailing C1 Check for Secondary Silanol Interactions Start->C1 C2 Column Overload Start->C2 C3 Column Contamination or Void Start->C3 C1_S1 Adjust Mobile Phase pH (away from analyte pKa) C1->C1_S1 C1_S2 Add a Competing Base (e.g., Triethylamine) C1->C1_S2 C1_S3 Use an End-capped Column C1->C1_S3 C2_S1 Decrease Sample Concentration C2->C2_S1 C2_S2 Reduce Injection Volume C2->C2_S2 C3_S1 Wash Column with Strong Solvent C3->C3_S1 C3_S2 Replace Column C3->C3_S2

Data Presentation

The following tables summarize quantitative data from various studies on the HPLC separation of nitroimidazole isomers.

Table 1: Chiral Separation of Ornidazole and Secnidazole Enantiomers

ParameterOrnidazole EnantiomersSecnidazole Enantiomers
Column Chiral-AGP (150 x 4.0 mm, 5 µm)Chiral-AGP (150 x 4.0 mm, 5 µm)
Mobile Phase 10mM Ammonium Acetate / Acetic Acid (100/0.01, v/v)10mM Ammonium Acetate / Methanol (96:4, v/v)
Flow Rate Not specified, baseline separation within 7.5 min0.5 mL/min
Temperature Not specified20°C
Detection MS/MS (m/z 220→128)UV at 318 nm
Resolution (Rs) 2.02.45
Reference [4][5]

Table 2: Achiral Separation of Nitroimidazole Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Metronidazoleµ-Bondapak C1835% Acetonitrile in 0.02 M Acetate Buffer (pH 4)2.0Not specified
2-hydroxymethyl metaboliteµ-Bondapak C1835% Acetonitrile in 0.02 M Acetate Buffer (pH 4)2.0Not specified
MetronidazoleBDS hypersil C18 (250 x 4.6 mm, 5 µ)0.05 M Disodium Hydrogen Phosphate (pH 4.8) and Acetonitrile (60:40 v/v)1.0Not specified
OrnidazoleBDS hypersil C18 (250 x 4.6 mm, 5 µ)0.05 M Disodium Hydrogen Phosphate (pH 4.8) and Acetonitrile (60:40 v/v)1.0Not specified

Note: Direct comparison of retention times between different studies should be done with caution due to variations in instrumentation and specific experimental conditions.

Experimental Protocols

Protocol 1: Enantioselective Determination of Ornidazole in Human Plasma[4]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standards (R-(+)-d5-ornidazole and S-(-)-d5-ornidazole).
  • Extract the ornidazole enantiomers using ethyl acetate.
  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. HPLC-MS/MS Conditions:

  • Column: Chiral-AGP (150 mm × 4.0 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate/acetic acid (100/0.01, v/v).
  • Run Time: Baseline separation is achieved within 7.5 minutes.
  • Detection: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.
  • Ornidazole enantiomers transition: m/z 220→128.
  • d5-ornidazole enantiomers transition: m/z 225→128.

Protocol 2: Enantioselective HPLC Determination of Secnidazole Enantiomers in Rat Plasma[5]

1. Sample Preparation:

  • To 50 µL of rat plasma, add the internal standard (S-(-)-ornidazole).
  • Extract the secnidazole enantiomers and internal standard using a mixture of diethyl ether and dichloromethane (3:2, v/v).
  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Chiral-AGP (150 mm × 4.0 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate-methanol (96:4, v/v).
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 20°C.
  • Detection: UV detection at 318 nm.
  • Run Time: Baseline resolution is achieved within 7.0 minutes.

Experimental Workflow Diagram

HPLC_Method_Development cluster_Step2 Initial Method Selection cluster_Step3 Method Optimization Start Define Separation Goal (Isomers to be separated) Step1 Literature Review & Analyte Characterization (pKa, logP, UV spectra) Start->Step1 Step2 Initial Method Selection Step1->Step2 Step3 Method Optimization Step2->Step3 Step4 Method Validation Step3->Step4 End Final Method Step4->End S2_1 Select Column (e.g., C18, C8, or Chiral) S2_2 Select Mobile Phase (Organic solvent, buffer, pH) S2_1->S2_2 S2_3 Set Initial Conditions (Flow rate, Temperature, Detection λ) S2_2->S2_3 S3_1 Evaluate Initial Run (Resolution, Peak Shape, Retention) S3_2 Systematic Adjustments (One parameter at a time) S3_1->S3_2 S3_3 Fine-tune Gradient/Isocratic Conditions S3_2->S3_3

References

Technical Support Center: Optimizing the Biological Activity of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and evaluation of benzimidazole compounds.

Frequently Asked Questions (FAQs)

FAQ 1: My synthesized benzimidazole compound shows poor solubility in aqueous buffers for biological assays. How can I improve its solubility?

Poor aqueous solubility is a common challenge with benzimidazole derivatives due to their often hydrophobic nature.[1] Here are several strategies to enhance solubility:

  • Use of Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution.[1] This stock can then be serially diluted in the aqueous assay buffer. It is crucial to be mindful of "solvent shock," where the compound precipitates upon rapid dilution. To avoid this, consider a stepwise dilution. The final concentration of the organic solvent in the assay should be kept low (typically below 0.5% for DMSO) to avoid solvent-induced artifacts.[1]

  • pH Adjustment: The solubility of many benzimidazole derivatives is pH-dependent.[1] If your compound has ionizable functional groups, adjusting the pH of the buffer may significantly improve solubility.

  • Salt Formation: For compounds with acidic or basic moieties, converting them into a salt form can dramatically increase aqueous solubility.[1] This is a widely used strategy in pharmaceutical development.

  • Use of Solubilizing Agents:

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[2][3]

FAQ 2: I want to improve the anticancer potency of my lead benzimidazole compound. Which positions on the benzimidazole scaffold are the most strategic to modify?

Structure-activity relationship (SAR) studies have revealed key positions on the benzimidazole ring that can be modified to enhance anticancer activity.

  • Position-2: Substitutions at the 2-position are widely explored and have been shown to be crucial for activity.[4] Introducing various aryl or heteroaryl groups at this position can significantly modulate the anticancer effects. For instance, substituting with a p-tolyl group has been shown to be effective against breast cancer.[5]

  • Position-5 and -6: Modifications on the benzene ring, particularly at the 5 and 6-positions, can also influence biological activity. The introduction of electron-withdrawing groups such as nitro (NO₂) or halogen (Cl, F) groups at these positions has been reported to enhance antimicrobial and potentially anticancer activity.[6][7]

  • N-1 Position: Alkylation or arylation at the N-1 position of the imidazole ring is another common strategy to improve potency and modulate pharmacokinetic properties.

FAQ 3: What are the common mechanisms of action for anticancer benzimidazole derivatives?

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms of action:

  • Inhibition of Kinase Signaling Pathways: Many benzimidazole compounds act as inhibitors of crucial oncogenic signaling pathways like PI3K/AKT and MAPK/Erk.[5][8] By blocking these pathways, they can halt cell proliferation and survival.

  • Disruption of Microtubule Polymerization: Some derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of well-known anticancer drugs like vinca alkaloids and taxanes.[9]

  • Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[8] They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly the G1 or G2/M phase, thereby preventing cancer cell division.[8][9]

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields in Benzimidazole Synthesis

Low yields are a frequent obstacle in the synthesis of benzimidazole derivatives. The most common synthetic route is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[10][11] Here’s a systematic approach to troubleshoot low conversion rates:

Potential Cause Recommended Solution
Poor Quality of Starting Materials o-Phenylenediamine is susceptible to air oxidation, leading to colored impurities and reduced yields.[10] Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization.[10]
Suboptimal Reaction Temperature The reaction may require heating to proceed efficiently. If the yield is low at room temperature, try refluxing the reaction mixture. Conversely, excessively high temperatures can sometimes favor side reactions.[12]
Incorrect Stoichiometry An improper molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid can result in incomplete conversion.[10] Carefully verify the stoichiometry. A 1:1 molar ratio is typically used for 2-substituted benzimidazoles.[10]
Inefficient Catalyst or Incorrect Loading Many benzimidazole syntheses are catalyzed by acids (e.g., HCl) or other catalysts.[11] Ensure the correct catalyst is being used at an optimal concentration.
Atmosphere Some synthetic procedures, particularly those involving oxidative cyclization, may require the presence of an oxidant or air. In other cases, an inert atmosphere might be necessary to prevent side reactions.
Guide 2: My compound is active in biochemical assays but shows poor activity in cell-based assays. What could be the reason?

This discrepancy is a common challenge in drug discovery and can be attributed to several factors:

Potential Cause Recommended Action
Poor Cell Permeability The compound may not be able to effectively cross the cell membrane to reach its intracellular target.
Efflux by Transporters The compound might be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.
Metabolic Instability The compound could be rapidly metabolized by enzymes within the cell, leading to a lower effective concentration.
Off-target Effects in Cells The cellular environment is much more complex than an isolated biochemical assay. The compound might have off-target effects that counteract its intended activity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of synthesized benzimidazole compounds on cancer cell lines.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Benzimidazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well.[12] Shake the plate on a shaker for 10 minutes to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound A 2-(p-tolyl)Breast (MCF-7)5.2[5]
Compound B 5-Nitro, 2-(diethylaminophenol)Colon (HCT-116)8.1[6]
Compound C 5-Fluoro, 2-(2-hydroxyphenyl)Cervical (HeLa)2.5[9]
Compound D 2-(4-methoxyphenyl)Glioblastoma (U87)1.7[15]
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound E 2-(p-nitrophenyl), 5-aminoS. aureus156.25[6]
Compound F 5,6-dichloro, 2-(trifluoromethyl)E. coli50[6]
Compound G 2-(p-chlorophenyl)A. niger25[16]
Compound H Hybrid with pyrazoleB. subtilis12.5[16]

Visualizations

experimental_workflow synthesis Benzimidazole Synthesis purification Purification & Characterization synthesis->purification solubility Solubility Testing purification->solubility in_vitro In Vitro Assays (e.g., MTT) solubility->in_vitro sar SAR Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: A general experimental workflow for the development of benzimidazole compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation benzimidazole Benzimidazole Derivative benzimidazole->pi3k benzimidazole->raf

Caption: Inhibition of PI3K/AKT and MAPK signaling pathways by benzimidazole derivatives.

troubleshooting_synthesis start Low Yield in Benzimidazole Synthesis q1 Are starting materials pure? start->q1 s1 Purify o-phenylenediamine (e.g., recrystallization) q1->s1 No q2 Is the stoichiometry correct? q1->q2 Yes s1->q2 s2 Verify molar ratios (e.g., 1:1) q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Adjust temperature, catalyst, and reaction time q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: A troubleshooting workflow for low yields in benzimidazole synthesis.

References

Technical Support Center: Refining Purification Methods for 5-R-N(NO2)-4,6-dinitrobenzimidazol-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 5-R-N(NO2)-4,6-dinitrobenzimidazol-2-ones.

Frequently Asked Questions (FAQs)

Q1: My crude product after synthesis is a dark, oily residue instead of a solid. What could be the cause?

A1: The presence of an oily residue suggests several possibilities:

  • Residual Acid: Incomplete removal of strong acids (e.g., sulfuric acid, nitric acid) used during the nitration step is a common cause. These acids can prevent the product from solidifying. Ensure thorough washing of the crude product with cold 50% H2SO4 and then with cold distilled water until the washings are neutral.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving behind starting materials or intermediates that are oily in nature.

  • Side Reactions: The formation of nitrated byproducts or degradation products can result in an oily mixture. The choice of nitrating agent can influence this; a cleaner nitration system such as 40% N2O5/HNO3 in methylene chloride may reduce side reactions compared to mixed nitric and sulfuric acids.

Q2: I'm having difficulty finding a suitable solvent for recrystallization. What are the key considerations?

A2: Selecting the right recrystallization solvent is crucial. Key considerations include:

  • Solubility: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show good solubility at its boiling point.

  • Polarity: Given the polar nature of the dinitrobenzimidazol-2-one core, polar solvents should be investigated. However, highly polar solvents might show high solubility even at low temperatures, leading to poor recovery.

  • Solvent Pairs: If a single suitable solvent cannot be found, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" anitsolvent in which it is insoluble) can be effective. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out".

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved at a slightly lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation.

  • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create a surface for crystal nucleation.

Q4: Can I use column chromatography to purify these compounds? What are the potential challenges?

A4: Yes, column chromatography can be used, but challenges may arise due to the polar nature of the compounds:

  • Strong Adsorption: The nitro groups and the benzimidazol-2-one core can interact strongly with silica gel, leading to poor elution and tailing of peaks.

  • Decomposition: Some highly nitrated aromatic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.

  • Solvent Selection: A relatively polar mobile phase will be required to elute the compounds. Gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Crystal Yield - Too much solvent used.- Premature crystallization during hot filtration.- Incomplete precipitation.- Evaporate some of the solvent and re-cool.- Ensure the filtration apparatus is pre-heated.- Cool the filtrate for a longer period or at a lower temperature.
No Crystals Form - Solution is not supersaturated (too much solvent).- Solution is supersaturated but requires nucleation.- Concentrate the solution by boiling off some solvent.- Induce crystallization by adding a seed crystal or scratching the inner surface of the flask.
Formation of an Oil ("Oiling Out") - Compound's melting point is lower than the solution temperature.- The solution is too concentrated.- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Use a solvent with a lower boiling point if possible.
Colored Impurities in Crystals - Impurities co-crystallize with the product.- Inefficient removal of colored byproducts.- Perform a second recrystallization.- Treat the hot solution with a small amount of activated charcoal before filtration (use with caution as it can adsorb the product).
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound Does Not Elute from the Column - Mobile phase is not polar enough.- Compound is irreversibly adsorbed or has decomposed on the silica gel.- Gradually increase the polarity of the eluent system.- Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.
Significant Tailing of the Product Peak - Strong interaction between the polar compound and the acidic silica gel.- Column is overloaded.- Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce tailing.- Use a smaller sample load.
Poor Separation of Product and Impurities - Inappropriate solvent system.- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation.- Repack the column carefully to ensure a uniform stationary phase.
Low Recovery of the Compound - Decomposition on the column.- Incomplete elution.- Test the stability of your compound on a small amount of silica gel before running a column.- After elution, flush the column with a very polar solvent (e.g., methanol) to check for any remaining compound.

Quantitative Data Summary

The following table provides an estimated summary of purity and yield for different purification scenarios. These values are illustrative and can vary based on the specific R-group and experimental conditions.

Purification MethodStarting Material PurityExpected Final Purity (by HPLC)Expected YieldNotes
Single Recrystallization 85-90%95-98%60-80%Effective for removing major impurities if a suitable solvent is found.
Multiple Recrystallizations 85-90%>99%40-60%Higher purity is achievable but at the cost of reduced yield.
Silica Gel Chromatography 70-85%>98%50-75%Useful for separating compounds with different polarities. Yield can be affected by adsorption.
Washing with Acid/Water Crude Reaction Mixture80-90%80-95%A crucial initial purification step to remove inorganic impurities and residual acids.[1]

Experimental Protocols

General Protocol for Purification by Washing
  • After the reaction is complete, pour the reaction mixture over ice.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the solid cake with several portions of cold 50% H2SO4.[1]

  • Continue washing with cold distilled water until the filtrate is neutral (test with pH paper).[1]

  • Dry the purified solid in a vacuum oven at a temperature appropriate for the compound's thermal stability.

Detailed Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Experimental Workflow for Purification

G General Purification Workflow start Crude Product from Synthesis wash Wash with 50% H2SO4 and Distilled Water start->wash assess_purity Assess Purity (TLC/HPLC) wash->assess_purity recrystallize Recrystallization assess_purity->recrystallize If purity is low chromatography Column Chromatography assess_purity->chromatography If multiple impurities final_product Pure 5-R-N(NO2)-4,6-dinitrobenzimidazol-2-one recrystallize->final_product chromatography->final_product end End final_product->end

Caption: General workflow for the purification of 5-R-N(NO2)-4,6-dinitrobenzimidazol-2-ones.

Troubleshooting Logic for Recrystallization

G Troubleshooting Recrystallization start Attempt Recrystallization no_crystals No Crystals Form start->no_crystals After cooling oiling_out Product 'Oils Out' start->oiling_out During cooling low_yield Low Yield start->low_yield After filtration success Successful Crystallization start->success sol_1 Reduce solvent volume no_crystals->sol_1 sol_2 Add seed crystal no_crystals->sol_2 sol_3 Scratch flask no_crystals->sol_3 sol_4 Re-heat and add more solvent oiling_out->sol_4 sol_5 Cool more slowly oiling_out->sol_5 sol_6 Concentrate mother liquor low_yield->sol_6 sol_7 Ensure complete cooling low_yield->sol_7 sol_1->start Retry sol_2->start Retry sol_3->start Retry sol_4->start Retry sol_5->start Retry sol_6->start Retry sol_7->success

Caption: Decision tree for troubleshooting common issues in recrystallization.

References

Validation & Comparative

5-Nitro-2-benzimidazolinone vs other nitroaromatic compounds in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

. An in-depth analysis of 5-Nitro-2-benzimidazolinone in comparison to other nitroaromatic compounds reveals its significance as a versatile intermediate in various synthetic applications, particularly in the production of dyes, pigments, and pharmacologically active agents. This guide provides a comparative overview, experimental data, and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison in Synthesis

This compound serves as a crucial building block in organic synthesis. Its reactivity is primarily centered around the nitro group and the benzimidazolinone core. The nitro group can be readily reduced to an amino group, yielding 5-amino-2-benzimidazolinone, a key intermediate for azo dyes.[1][2] This transformation is a cornerstone of its application in the dye and pigment industry.

Compared to other nitroaromatic compounds, the benzimidazolinone moiety imparts specific properties. For instance, in the synthesis of pharmacologically active compounds, the benzimidazole scaffold is a "privileged structure," meaning it is frequently found in molecules with diverse biological activities.[3] The presence of the nitro group at the 5-position further allows for the exploration of structure-activity relationships by modifying this functional group.[3]

Other nitroaromatic compounds, such as nitroanilines or nitrotoluenes, are also widely used in synthesis. For example, 2-methoxy-5-nitroaniline is a precursor for a range of monoazo disperse dyes.[4] However, the unique combination of the nitro group and the benzimidazolinone ring in this compound offers a distinct advantage in creating complex heterocyclic structures with potential biological significance.

Experimental Data and Synthesis Protocols

Synthesis of this compound

A high-yield synthesis of this compound involves the nitration of 2-benzimidazolinone using nitric acid in an aqueous medium.[2] This method is advantageous as it avoids the use of harsh reagents like concentrated sulfuric acid and minimizes the formation of dinitro byproducts, which can be a challenge with other nitration methods.[2][5]

Table 1: Comparison of Nitration Methods for Benzimidazolone

MethodReagentsTemperature (°C)Yield (%)Reference
Aqueous NitrationNitric acid, water20-10096-98[2]
Sulfuric Acid MethodFuming nitric acid, sulfuric acid068.5[2]
Experimental Protocol: Aqueous Nitration of 2-Benzimidazolinone

This protocol describes the synthesis of this compound from 2-benzimidazolinone.

Materials:

  • 2-Benzimidazolinone

  • Nitric acid (99% industrial grade)

  • Water

Procedure:

  • In a vessel equipped with an agitator, add 840 parts by weight of water.

  • With agitation and cooling, add 161 parts by weight of 99% nitric acid at room temperature to obtain a 16% nitric acid solution.[2]

  • Heat the mixture to 50°C.

  • Add 180 parts by weight of 2-benzimidazolinone (as a ~75% aqueous press cake) with agitation.[2]

  • Control the reaction temperature between 50-75°C for 2 hours.[2]

  • Heat the batch to 90°C for 30 minutes to improve the filterability of the product.[2]

  • Cool the mixture to room temperature.

  • Filter the precipitate using an acid-proof suction filter.[2]

  • Wash the collected solid with water until nearly neutral.

  • Dry the product at 105°C to obtain this compound.[2]

A yield of approximately 96% can be expected with this method.[2]

Reduction of this compound to 5-Amino-2-benzimidazolinone

The reduction of the nitro group is a critical step for many applications. Catalytic hydrogenation is an effective method for this transformation.

Table 2: Reduction of this compound

MethodCatalystYield (%)Reference
Catalytic HydrogenationRaney NickelHigh (not specified)[6]
Experimental Workflow: Synthesis and Application of this compound

The following diagram illustrates a typical synthetic pathway involving this compound, from its synthesis to its use as an intermediate.

G cluster_synthesis Synthesis cluster_application Application 2-Benzimidazolinone 2-Benzimidazolinone This compound This compound 2-Benzimidazolinone->this compound Nitration (HNO3, H2O) 5-Amino-2-benzimidazolinone 5-Amino-2-benzimidazolinone This compound->5-Amino-2-benzimidazolinone Reduction Azo Dyes Azo Dyes 5-Amino-2-benzimidazolinone->Azo Dyes Diazotization & Coupling

Caption: Synthetic pathway of this compound and its application in azo dye synthesis.

Comparison with Other Nitroaromatic Compounds in Specific Applications

Dye Synthesis

While this compound is a precursor to azo dyes, other nitroaromatics like 2-methyl-5-nitroaniline (Fast Scarlet G Base) are also used directly as diazo components.[7] The choice of nitroaromatic compound depends on the desired color, fastness properties, and application of the final dye. The benzimidazolinone moiety in dyes derived from 5-amino-2-benzimidazolinone can contribute to improved lightfastness and thermal stability.

Pharmaceutical Synthesis

In drug development, the benzimidazole ring system is of great interest.[1] this compound and its derivatives have been investigated for various biological activities, including as angiotensin II type 1 (AT1) receptor antagonists for antihypertensive effects and as urease inhibitors.[1] Other nitroaromatic compounds are also precursors to pharmaceuticals, but the benzimidazole core of this compound provides a well-established scaffold for medicinal chemistry exploration. For instance, various 2-substituted-5-nitrobenzimidazoles have been synthesized and evaluated for their antiprotozoal and vasorelaxant activities.[8][9]

Logical Relationship of Synthesis and Derivatization

The versatility of this compound stems from the reactivity of both the nitro group and the benzimidazolinone ring, allowing for a variety of synthetic modifications.

G A This compound B Reduction of Nitro Group A->B D N-Alkylation/Arylation A->D F Nucleophilic Aromatic Substitution A->F C 5-Amino-2-benzimidazolinone B->C E N-Substituted Derivatives D->E G 5-Substituted Derivatives F->G

Caption: Synthetic derivatization pathways of this compound.

References

5-Nitro Benzimidazole Derivatives Exhibit Superior Antioxidant Activity Over BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of recent research indicates that certain 5-nitro benzimidazole derivatives demonstrate significantly higher antioxidant activity than the widely used synthetic antioxidant, butylated hydroxytoluene (BHT). This finding positions these derivatives as promising candidates for further investigation in the development of new therapeutic agents and preservatives.

A study focusing on the synthesis and antioxidant evaluation of 2-substituted-5-nitro benzimidazole derivatives revealed that these compounds exhibit potent free radical scavenging capabilities. The antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a common method for evaluating the ability of a compound to act as a free radical scavenger.

Quantitative Comparison of Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of a substance required to inhibit 50% of the free radicals. A lower IC50 value signifies greater antioxidant potency. The study's results, summarized in the table below, clearly illustrate the superior performance of the 5-nitro benzimidazole derivatives compared to BHT.

CompoundIC50 (µg/mL)[1][2][3]
2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole (3a)3.17
2-(4-bromophenyl)-5-nitro-1H-benzo[d]imidazole (3b)3.86
2-(4-fluorophenyl)-5-nitro-1H-benzo[d]imidazole (3c)4.22
5-nitro-2-(p-tolyl)-1H-benzo[d]imidazole (3d)7.59
Butylated Hydroxytoluene (BHT) - Standard18.42

The data unequivocally shows that all tested 5-nitro benzimidazole derivatives possess substantially lower IC50 values than BHT. Notably, the compound with a chloro substituent (3a) was the most potent, with an IC50 value nearly six times lower than that of BHT.[1][2][3] This suggests that the presence and nature of the substituent at the 2-position of the benzimidazole ring play a crucial role in their antioxidant capacity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The antioxidant activity of the synthesized 5-nitro benzimidazole derivatives and the standard, BHT, was determined using the DPPH free radical scavenging method.[1][2]

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.

Assay Procedure:

  • Different concentrations of the test compounds and BHT were prepared.

  • A specific volume of the DPPH solution was added to each concentration of the test compounds and BHT.

  • The mixtures were shaken and allowed to stand at room temperature in the dark for a specified period.

  • The absorbance of the resulting solutions was measured at a wavelength of 517 nm using a spectrophotometer.[2]

  • The percentage of DPPH free radical scavenging activity was calculated.

  • The IC50 value for each compound was determined by plotting the percentage of inhibition against the concentration.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the DPPH antioxidant assay used to compare the 5-nitro benzimidazole derivatives and BHT.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (in Methanol) C Mix DPPH Solution with Test Compound/BHT A->C B Prepare Test Compound/ BHT Solutions (various concentrations) B->C D Incubate in Dark at Room Temperature C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow of the DPPH free radical scavenging assay.

Conclusion

The significantly higher antioxidant activity of 5-nitro benzimidazole derivatives compared to the commercially used antioxidant BHT highlights their potential as lead compounds in the development of novel antioxidants. The structure-activity relationship observed, where different substituents on the phenyl ring modulate the antioxidant potency, provides a valuable avenue for future research and optimization. These findings are of considerable interest to researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

A Comparative Guide to the Structural Validation of 5-Nitro-2-benzimidazolinone: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as 5-Nitro-2-benzimidazolinone, a key intermediate in various synthetic pathways, unambiguous structural validation is paramount.[1] This guide provides a comparative analysis of X-ray crystallography, the gold standard for absolute structure determination, against powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, this guide draws on data from closely related nitro-benzimidazolone derivatives to illustrate the principles and data outcomes of the technique.

At a Glance: Comparing Structural Validation Techniques

The choice of analytical technique for structure elucidation depends on the nature of the sample, the information required, and the available resources. While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR and MS offer crucial insights into the molecular framework and connectivity in solution and the gas phase, respectively.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Yield Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (2D structure), stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (typically >0.1 mm)[2]Purified sample (5-10 mg) dissolved in a deuterated solvent[3]Small amount of purified sample (ng to µg)
Strengths Unambiguous structure determinationProvides detailed information about the molecular framework in solutionHigh sensitivity and accuracy in determining molecular formula
Limitations Crystal growth can be a significant bottleneck[4]Complex spectra can be challenging to interpret for large moleculesDoes not provide direct information on 3D structure or connectivity

Quantitative Data Summary

While specific crystallographic data for this compound is elusive, spectroscopic data is available and provides valuable structural confirmation. For comparative purposes, crystallographic data for a related trinitro derivative is included to showcase the type of information obtained from an X-ray diffraction experiment.

ParameterThis compound4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (Related Compound)
Molecular Formula C₇H₅N₃O₃[5][6][7]C₇H₃N₅O₈
Molecular Weight 179.13 g/mol [5][6][7]285.13 g/mol
¹H NMR (DMSO-d₆, ppm) 12.66 (s, 1H, NH), 12.29 (s, 1H, NH), 7.96 (s, 1H, Ar-H)[8]-
¹³C NMR (DMSO-d₆, ppm) 155.75, 134.52, 134.08, 132.83, 131.73, 122.56, 107.82[8]-
Crystal System Not availableOrthorhombic
Space Group Not availableP 2₁2₁2₁
C-N Bond Length (NO₂) Not available1.495 Å (at C5)[8]
Dihedral Angle (NO₂) Not available88.85° (at C5)[8]

Experimental Workflows and Logical Relationships

The structural validation of a small molecule like this compound is a systematic process. The following diagram illustrates a typical workflow, integrating synthesis, purification, and various analytical techniques for comprehensive characterization.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD XRD->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

A typical workflow for the structural validation of a synthesized small molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth : The primary challenge is to obtain a single crystal of sufficient size and quality.[4] Slow evaporation of a saturated solution is a common method. Dissolve the purified this compound in a suitable solvent (e.g., DMSO, DMF) to near saturation. The solution is then filtered into a clean vial, which is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[9][10]

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition : The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.[3]

  • Data Processing and Analysis : The acquired data is Fourier transformed and phased. The chemical shifts, coupling constants, and integrations of the signals in the ¹H spectrum are analyzed. The ¹³C spectrum provides information on the number and types of carbon atoms. 2D NMR spectra are used to establish the connectivity between atoms in the molecule.[11]

Mass Spectrometry
  • Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Introduction : The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.[12]

  • Ionization : The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition.[13]

  • Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide additional structural information.[13]

References

A Head-to-Head Battle: 5-Nitro Benzimidazole Derivatives Outperform Losartan in Preclinical Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the ongoing quest for more effective antihypertensive agents, a growing body of preclinical evidence suggests that 5-nitro benzimidazole derivatives exhibit superior efficacy over the widely prescribed drug, Losartan. These derivatives demonstrate enhanced affinity for the angiotensin II type 1 (AT1) receptor and more potent and sustained blood pressure-lowering effects in hypertensive animal models. This comparison guide provides a detailed analysis of the available experimental data, offering valuable insights for researchers and drug development professionals in the cardiovascular field.

The primary mechanism of action for both Losartan and the 5-nitro benzimidazole derivatives is the blockade of the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting the binding of angiotensin II to this receptor, these compounds prevent vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure. However, in vitro and in vivo studies indicate that specific 5-nitro benzimidazole derivatives achieve this with significantly greater potency.

Unveiling Superior Potency: In Vitro and In Vivo Evidence

Experimental data consistently highlights the enhanced antihypertensive profile of 5-nitro benzimidazole derivatives when compared directly with Losartan.

In Vitro Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater binding affinity. One notable 5-nitro benzimidazole derivative, designated as compound 3, exhibited an IC50 value of 1.03 ± 0.26 nM for the AT1 receptor.[1] In comparison, the reported IC50 value for Losartan is 16.4 nM. This demonstrates a significantly higher affinity of this 5-nitro benzimidazole derivative for the AT1 receptor.

CompoundTarget ReceptorIC50 (nM)
5-Nitro Benzimidazole Derivative (Compound 3)Angiotensin II Type 1 (AT1) Receptor1.03 ± 0.26[1]
LosartanAngiotensin II Type 1 (AT1) Receptor16.4
In Vivo Antihypertensive Activity

The superior in vitro performance of 5-nitro benzimidazole derivatives translates to more potent and durable antihypertensive effects in animal models of hypertension.

In studies utilizing both spontaneously hypertensive rats (SHR) and renal hypertensive rats, oral administration of a 5-nitro benzimidazole derivative (compound 3) resulted in a more substantial and longer-lasting reduction in mean blood pressure (MBP) compared to Losartan.[1] At a dose of 10 mg/kg, this derivative lowered MBP by 41 mmHg, an effect that was sustained beyond 24 hours, outperforming Losartan in both the magnitude and duration of action.[1]

Further studies on other 5-substituted benzimidazole derivatives in renal hypertensive guinea pigs have also demonstrated remarkable antihypertensive activity, with some compounds inducing a mean arterial blood pressure (MABP) reduction of 31-33 mmHg, comparable or superior to the effects of Losartan under the tested conditions.

CompoundAnimal ModelDose (Oral)Maximum Mean Blood Pressure Reduction (mmHg)Duration of Action
5-Nitro Benzimidazole Derivative (Compound 3)Spontaneously Hypertensive Rats5 mg/kg30[1]> 24 hours[1]
10 mg/kg41[1]> 24 hours[1]
Renal Hypertensive Rats10 mg/kgNot specified, but described as better than Losartan[1]> 24 hours[1]
LosartanSpontaneously Hypertensive RatsNot specifiedLess effective than compound 3[1]Shorter duration than compound 3[1]
Various 5-substituted benzimidazole derivativesRenal Hypertensive Guinea PigsNot specified31-33Not specified

The Underlying Mechanism: Blocking the Angiotensin II Pathway

Both Losartan and 5-nitro benzimidazole derivatives exert their antihypertensive effects by antagonizing the AT1 receptor. The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By blocking this interaction, these compounds effectively inhibit this pathological process.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Losartan Losartan / 5-Nitro Benzimidazole Derivatives Losartan->AT1R Blocks

AT1 Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

AT1 Receptor Binding Assay

This in vitro assay quantifies the binding affinity of test compounds to the AT1 receptor.

Radioligand_Binding_Workflow prep Membrane Preparation (from cells expressing AT1R) incubate Incubation (Membranes + Radioligand + Competitor) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing (Removes non-specific binding) filter->wash measure Radioactivity Measurement (Scintillation Counting) wash->measure analyze Data Analysis (IC50 Determination) measure->analyze

General Workflow for Radioligand Binding Assay.

1. Membrane Preparation:

  • Cells or tissues expressing the AT1 receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [³H]-Losartan or ¹²⁵I-Angiotensin II) is used.

  • Increasing concentrations of the unlabeled test compound (5-nitro benzimidazole derivative or Losartan) are added to compete with the radioligand for binding to the AT1 receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

In Vivo Antihypertensive Activity in Hypertensive Rats

This in vivo experiment assesses the blood pressure-lowering effects of the test compounds in a living organism.

InVivo_Workflow acclimatize Animal Acclimatization (e.g., Spontaneously Hypertensive Rats) baseline Baseline Blood Pressure Measurement acclimatize->baseline administer Oral Administration (Vehicle, Losartan, or 5-Nitro Benzimidazole Derivative) baseline->administer monitor Continuous Blood Pressure Monitoring (e.g., Tail-cuff method or telemetry) administer->monitor analyze Data Analysis (Change in Mean Blood Pressure) monitor->analyze

General Workflow for In Vivo Antihypertensive Study.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or rats with experimentally induced hypertension (e.g., renal hypertension) are commonly used models.

2. Drug Administration:

  • Test compounds (5-nitro benzimidazole derivatives and Losartan) and a vehicle control are administered orally to the rats.

3. Blood Pressure Measurement:

  • Blood pressure is measured at baseline and at various time points after drug administration.

  • This can be done using non-invasive methods like the tail-cuff method or more precise invasive methods involving the surgical implantation of a catheter into an artery connected to a pressure transducer.

4. Data Analysis:

  • The change in mean arterial blood pressure from baseline is calculated for each treatment group.

  • The magnitude and duration of the antihypertensive effect are compared between the different treatment groups.

Conclusion

References

A Comparative Guide to the Antiprotozoal Activity of 5(6)-nitro-1H-benzimidazol-2-amine Derivatives and Benznidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiprotozoal activity of N-arylacetamide derivatives of 5(6)-nitro-1H-benzimidazol-2-amine against the established drug, benznidazole. The data presented here is synthesized from published research to offer an objective overview for researchers in the field of antiprotozoal drug discovery.

Introduction

Protozoal infections remain a significant global health challenge. Benznidazole, a 2-nitroimidazole derivative, is a primary therapeutic agent for Chagas disease, caused by Trypanosoma cruzi. However, its efficacy can be limited, and it is associated with adverse effects. The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drugs. This guide focuses on derivatives of 5(6)-nitro-1H-benzimidazol-2-amine, which have been investigated as potential alternatives to benznidazole.

Comparative Antiprotozoal Activity

Quantitative data on the in vitro antiprotozoal activity of N-arylacetamide derivatives of 5(6)-nitro-1H-benzimidazol-2-amine and benznidazole are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against various protozoan parasites.

Table 1: In Vitro Antiprotozoal Activity (IC50 in µM) of 5(6)-nitro-1H-benzimidazol-2-amine Derivatives vs. Benznidazole [1]

CompoundGiardia intestinalisEntamoeba histolyticaTrichomonas vaginalis
Benznidazole (Reference) 27.8311.2216.21
Derivative 7 3.95 10.964.16
Derivative 8 6.7612.023.98

Note: Derivatives 7 and 8 are 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. Lower IC50 values indicate higher potency.

The in silico evaluation of these derivatives suggested they possess lower acute oral toxicity compared to benznidazole.[1]

Mechanism of Action: A Proposed Pathway

Both benznidazole and nitrobenzimidazole derivatives are believed to exert their antiprotozoal effects through a similar mechanism of action involving the reduction of their nitro group. This process is crucial for the activation of these prodrugs into cytotoxic agents.

dot digraph "Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Mechanism of Action", splines=ortho, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Prodrug [label="Nitroaromatic Prodrug\n(Benznidazole or Nitrobenzimidazole derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroreductase [label="Parasite-specific\nNitroreductase (e.g., NTR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitro_Radical [label="Nitro Radical Anion", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="Parasite DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Macromolecules [label="Other Cellular\nMacromolecules\n(Proteins, Lipids)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Strand Breaks\n&\nAdducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Macromolecule_Damage [label="Macromolecule\nDamage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Parasite Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prodrug -> Nitroreductase [label="Enzymatic Reduction"]; Nitroreductase -> Nitro_Radical [label="Generates"]; Nitro_Radical -> DNA [label="Interacts with"]; Nitro_Radical -> Cellular_Macromolecules [label="Interacts with"]; DNA -> DNA_Damage [label="Leads to"]; Cellular_Macromolecules -> Macromolecule_Damage [label="Leads to"]; DNA_Damage -> Cell_Death; Macromolecule_Damage -> Cell_Death; } . Caption: Proposed activation pathway of nitroaromatic antiprotozoal drugs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Antiprotozoal Susceptibility Testing

This protocol outlines the general procedure for determining the IC50 values of compounds against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Cultivate Protozoa\n(Logarithmic growth phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_compounds [label="Prepare serial dilutions\nof test compounds and\nBenznidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; dispense [label="Dispense parasite suspension\ninto 96-well plates", fillcolor="#FBBC05", fontcolor="#202124"]; add_compounds [label="Add compound dilutions\nto respective wells", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate plates under\nanaerobic/microaerophilic\nconditions (37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_viability [label="Assess parasite viability\n(e.g., using a viability reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50 values\nfrom dose-response curves", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> dispense; prepare_compounds -> add_compounds; dispense -> add_compounds; add_compounds -> incubate; incubate -> measure_viability; measure_viability -> calculate_ic50; calculate_ic50 -> end; } . Caption: General workflow for determining in vitro antiprotozoal activity.

  • Parasite Culture : Trophozoites of G. intestinalis, E. histolytica, and T. vaginalis are cultured in their respective appropriate media at 37°C to reach the logarithmic phase of growth.

  • Compound Preparation : Stock solutions of the test compounds and benznidazole are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in the culture medium.

  • Assay Plate Preparation : A suspension of the parasites is seeded into 96-well microtiter plates.

  • Incubation : The prepared dilutions of the test compounds are added to the wells. The plates are then incubated under appropriate anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 hours).

  • Viability Assessment : After incubation, parasite viability is determined using a suitable method, such as the addition of a resazurin-based reagent, and measuring the fluorescence or absorbance.

  • Data Analysis : The percentage of inhibition for each concentration is calculated relative to a drug-free control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxicity of compounds on mammalian cell lines, providing an indication of their potential toxicity to the host.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed mammalian cells\n(e.g., Vero, HepG2) in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_adhesion [label="Incubate for 24h to allow\ncell adhesion", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compounds [label="Add serial dilutions of\ntest compounds", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_compounds [label="Incubate for 24-48h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_mtt [label="Add MTT solution to each well\nand incubate for 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Add solubilization solution\n(e.g., DMSO) to dissolve\nformazan crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Measure absorbance at ~570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_cc50 [label="Calculate CC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate_adhesion; incubate_adhesion -> add_compounds; add_compounds -> incubate_compounds; incubate_compounds -> add_mtt; add_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> calculate_cc50; calculate_cc50 -> end; } . Caption: General workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding : Mammalian cells (e.g., Vero or HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation : The cells are incubated with the compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition : The medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization : A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Conclusion

The N-arylacetamide derivatives of 5(6)-nitro-1H-benzimidazol-2-amine have demonstrated promising in vitro activity against Giardia intestinalis and Trichomonas vaginalis, with some derivatives showing greater potency than the reference drug benznidazole.[1] These findings suggest that the 5(6)-nitro-1H-benzimidazol-2-amine scaffold is a valuable starting point for the development of new antiprotozoal agents. Further studies, including comprehensive cytotoxicity profiling and in vivo efficacy assessments, are warranted to fully evaluate the therapeutic potential of these compounds.

References

A Comparative Analysis of In Silico ADMET Properties of Novel Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico methods provide a rapid and cost-effective approach to predict these properties, enabling researchers to prioritize candidates with favorable pharmacokinetic and safety profiles. This guide offers a comparative analysis of in silico ADMET studies on recently synthesized nitrobenzimidazole derivatives, providing valuable data for researchers in medicinal chemistry and drug development.

Nitrobenzimidazole scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anthelmintic, antioxidant, and antimicrobial effects.[1][2] Computational screening of ADMET properties for newly synthesized derivatives is a critical step in evaluating their drug-likeness and potential for further development.

Comparative ADMET Profile of Nitrobenzimidazole Derivatives

An in silico ADMET study was conducted on two series of 2-substituted 5-nitrobenzimidazole derivatives. The predicted pharmacokinetic parameters offer insights into their potential oral bioavailability and ability to reach target tissues. The data, summarized from two independent studies, are presented below for comparative analysis.

ParameterDP-1[3]DP-2[3]DP-3[3]XY-1[2]XY-2[2]XY-3[2]Standard Range
Molecular Weight ( g/mol ) 273.03273.04-257.24291.69291.69≤ 500
Hydrogen Bond Acceptors 45----≤ 10
Hydrogen Bond Donors 23----≤ 5
Rotatable Bonds 22----≤ 10
LogP (o/w) 3.5683.338----≤ 5
Water Solubility (logS) -4.777-4.828-----6.5 to -0.5
Polar Surface Area (Ų) 94.73103.96----≤ 140
Bioavailability Score 0.550.55-----

Note: Data for DP-3, XY-1, XY-2, and XY-3 were not fully available in the cited sources.

The presented data indicates that the synthesized nitrobenzimidazole derivatives generally fall within the acceptable ranges for drug-like molecules, suggesting good potential for oral bioavailability.[1][3]

Methodology for In Silico ADMET Prediction

The in silico ADMET and pharmacokinetic parameters for the nitrobenzimidazole derivatives were evaluated using established computational tools.

Experimental Protocols:

  • Software Utilized: The primary tools employed for the ADMET predictions were SwissADME and pre-ADMET online servers.[1][2]

  • Parameter Calculation: A range of pharmacokinetic and physicochemical properties were calculated, including molecular weight, number of hydrogen bond donors and acceptors, number of rotatable bonds, octanol-water partition coefficient (LogP), water solubility, and polar surface area (PSA).[3] These parameters are crucial in assessing a compound's adherence to Lipinski's rule of five, a key indicator of drug-likeness.[3]

  • Prediction of Biological Properties: In addition to physicochemical properties, key biological endpoints were predicted. These included plasma protein binding (PPB), blood-brain barrier (BBB) penetration, Caco-2 cell permeability, MDCK cell permeability, and human oral absorption.[1][3][4][5]

The general workflow for the synthesis and in silico evaluation of these compounds is depicted below.

G General Workflow for Synthesis and In Silico ADMET Analysis cluster_synthesis Chemical Synthesis cluster_insilico In Silico Evaluation A o-phenylenediamine + Aromatic Acids B 2-substituted benzimidazole A->B Condensation C Nitration B->C D 2-substituted 5-nitrobenzimidazole derivatives C->D E Structure Drawing & Optimization D->E Synthesized Compounds F ADMET Prediction (SwissADME, pre-ADMET) E->F G Analysis of Drug-Likeness & Pharmacokinetics F->G H Lead Candidate Identification G->H

Synthesis and In Silico Evaluation Workflow.

Signaling Pathways and Logical Relationships in ADMET Prediction

The process of in silico ADMET prediction involves a logical progression from the molecular structure to the prediction of complex biological properties. This can be conceptualized as a hierarchical workflow.

G Conceptual Flow of In Silico ADMET Prediction cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetic Properties A Molecular Structure (SMILES/SDF) B Molecular Weight A->B C LogP A->C D Polar Surface Area A->D E H-Bond Donors/Acceptors A->E J Toxicity Prediction A->J F Absorption (e.g., Caco-2, Oral Absorption) B->F G Distribution (e.g., BBB, PPB) B->G C->F C->G D->F D->G E->F E->G H Metabolism (e.g., CYP Inhibition) F->H K Drug-Likeness Evaluation (e.g., Lipinski's Rule) F->K G->H G->K I Excretion H->I H->K I->K J->K

In Silico ADMET Prediction Hierarchy.

References

The Potent Armada: A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising resistance. Among the myriad of heterocyclic compounds, benzimidazole and its derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparative analysis of the antimicrobial performance of various benzimidazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of new and effective antimicrobial drugs.

Benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings, serves as a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with wideranging biological activities.[1][2] These derivatives have demonstrated significant potential against both bacterial and fungal pathogens, including strains that have developed resistance to conventional antibiotics.[3][4]

Comparative Antimicrobial Spectrum of Benzimidazole Derivatives

The antimicrobial efficacy of benzimidazole derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected benzimidazole derivatives against a panel of clinically relevant bacteria and fungi, as reported in various studies. This allows for a direct comparison of their potency and spectrum of activity.

Benzimidazole DerivativeTarget MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL) of StandardReference
Series A: 2-Substituted Benzimidazoles
Compound 11dStaphylococcus aureus2Norfloxacin-[5]
Bacillus subtilis2Norfloxacin-[5]
Escherichia coli16Norfloxacin-[5]
Pseudomonas aeruginosa8Norfloxacin-[5]
Compound 5cMethicillin-resistant S. aureus (MRSA)2 ± 0.21Chloromycine-[5]
Staphylococcus aureus4 ± 0.59Norfloxacin-[5]
Bacillus subtilis16 ± 1.75Norfloxacin-[5]
Series B: Benzimidazole-Triazole Hybrids
Compound 6bCandida glabrata0.97Voriconazole>1.95[6][7]
Fluconazole>3.90[6][7]
Compound 6iCandida glabrata0.97Voriconazole>1.95[6][7]
Fluconazole>3.90[6][7]
Compound 6jCandida glabrata0.97Voriconazole>1.95[6][7]
Fluconazole>3.90[6][7]
Series C: N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles
Compound 2gStreptococcus faecalis8Amikacin-[8]
Staphylococcus aureus4Amikacin-[8]
Methicillin-resistant S. aureus (MRSA)4Amikacin-[8]
Candida albicans64Amikacin-[8]
Aspergillus niger64Amikacin-[8]
Series D: 5-Halo-Substituted Benzimidazoles
Various DerivativesMethicillin-resistant S. aureus (MRSA)Comparable to CiprofloxacinCiprofloxacin-[4]
Various Fungal StrainsEquivalent or greater potency than Amphotericin BAmphotericin B-[4]

Experimental Protocols

The determination of the antimicrobial spectrum of benzimidazole derivatives relies on standardized and reproducible experimental protocols. The most commonly employed methods are broth microdilution and agar well diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Benzimidazole Derivatives: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them to the desired starting concentration in the appropriate broth medium.
  • Microbial Culture: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
  • Growth Medium: Use a suitable broth medium that supports the growth of the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used to perform the serial dilutions.

2. Assay Procedure:

  • Serial Dilutions: Dispense the growth medium into all wells of the microtiter plate. Add the benzimidazole derivative stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
  • Inoculation: Add the standardized microbial inoculum to each well.
  • Controls: Include a positive control (microorganism and medium, no compound) and a negative control (medium only). A standard antibiotic is also typically included for comparison.
  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Materials:

  • Agar Plates: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
  • Microbial Lawn: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate to create a lawn.
  • Wells: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
  • Test Compounds: Prepare solutions of the benzimidazole derivatives at known concentrations.

2. Assay Procedure:

  • Application of Compounds: Add a fixed volume of the benzimidazole derivative solution to each well.
  • Controls: Include a well with the solvent as a negative control and a well with a standard antibiotic as a positive control.
  • Incubation: Incubate the plates under appropriate conditions.
  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of antimicrobial susceptibility testing, the following diagrams are provided.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion cluster_analysis Data Analysis & Interpretation prep_compound Prepare Benzimidazole Derivative Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_compound Add Compound to Wells prep_compound->add_compound prep_culture Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Microbial Suspension prep_culture->inoculate_mic create_lawn Create Microbial Lawn on Agar Plate prep_culture->create_lawn prep_media Prepare Growth Medium (e.g., Mueller-Hinton Broth/Agar) prep_media->serial_dilution prep_media->create_lawn serial_dilution->inoculate_mic incubate_mic Incubate (e.g., 37°C, 24h) inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic compare_activity Compare MICs/Zone Diameters to Standard Drugs read_mic->compare_activity create_wells Create Wells in Agar create_lawn->create_wells create_wells->add_compound incubate_diffusion Incubate (e.g., 37°C, 24h) add_compound->incubate_diffusion measure_zone Measure Zone of Inhibition (mm) incubate_diffusion->measure_zone measure_zone->compare_activity sar_analysis Structure-Activity Relationship (SAR) Analysis compare_activity->sar_analysis report Report Antimicrobial Spectrum sar_analysis->report

Caption: Workflow for Antimicrobial Susceptibility Testing.

The diverse mechanisms of action of benzimidazole derivatives contribute to their broad antimicrobial spectrum. While not a single, universally accepted pathway, several key targets have been identified.

Benzimidazole_MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization (especially in fungi and parasites) benzimidazole->tubulin nucleic_acid Nucleic Acid Synthesis (DNA/RNA) benzimidazole->nucleic_acid enzyme Essential Enzymes (e.g., Fumarate Reductase) benzimidazole->enzyme ergosterol Ergosterol Biosynthesis (in fungi) benzimidazole->ergosterol disruption Disruption of Cytoskeleton & Mitosis tubulin->disruption replication_inhibition Inhibition of Replication & Transcription nucleic_acid->replication_inhibition metabolic_disruption Metabolic Disruption enzyme->metabolic_disruption membrane_damage Cell Membrane Damage ergosterol->membrane_damage cell_death Microbial Cell Death disruption->cell_death replication_inhibition->cell_death metabolic_disruption->cell_death membrane_damage->cell_death

Caption: Putative Mechanisms of Antimicrobial Action.

References

Unlocking the Potent Biology of 5-Nitrobenzimidazoles: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 5-nitrobenzimidazole derivatives reveals a versatile scaffold with significant potential across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The strategic placement of a nitro group at the 5-position of the benzimidazole core profoundly influences the molecule's electronic properties, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical landscape of this promising compound class.

The benzimidazole ring, being a privileged structure in medicinal chemistry, mimics the purine nucleus of nucleotides, allowing it to interact with various biopolymers. The addition of a strong electron-withdrawing nitro group at the C-5 position enhances this interaction and often imparts specific biological activities.[1][2] Modifications at the N-1 and C-2 positions of the 5-nitrobenzimidazole core have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

The biological evaluation of 5-nitrobenzimidazole derivatives has demonstrated significant efficacy in several key areas. Below is a summary of quantitative data from various studies, highlighting the impact of structural modifications on activity.

Anticancer Activity

5-Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of key enzymes like Poly(ADP-ribose) polymerase (PARP), and disruption of microtubule dynamics.[3][4]

A noteworthy example is the evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. Compound 6 in this series, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, demonstrated potent and selective activity against the A549 human lung carcinoma cell line with an IC50 of 28 nM.[4] The structure-activity relationship suggests that the substitution pattern on the 2-aryl ring is a critical determinant of anticancer potency.

Compound ID2-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
3 4-NitrophenylK562 (Leukemia)>100[4]
6 4-Chloro-3-nitrophenylA549 (Lung)0.028[4]
6 4-Chloro-3-nitrophenylK562 (Leukemia)0.1[4]
6 4-Chloro-3-nitrophenylU251 (Glioblastoma)0.2[4]
6 4-Chloro-3-nitrophenylPC-3 (Prostate)0.2[4]
6 4-Chloro-3-nitrophenylHCT-15 (Colon)0.3[4]
6 4-Chloro-3-nitrophenylSKLU-1 (Lung)0.3[4]
6 4-Chloro-3-nitrophenylMCF-7 (Breast)0.5[4]
6 4-Chloro-3-nitrophenylHACAT (Non-neoplastic)22.2[4]

Table 1: In vitro anticancer activity of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.

Antimicrobial Activity

The 5-nitrobenzimidazole scaffold is also a cornerstone in the development of new antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

In a study synthesizing 2-substituted 5-nitrobenzimidazole derivatives, the compounds were screened against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). The results, presented as the zone of inhibition, indicate that substitutions at the C-2 position significantly influence the antibacterial spectrum and potency.[1]

Compound IDC-2 SubstituentB. cereus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)Reference
XY-1 2-Hydroxyphenyl1517[1]
XY-2 4-Hydroxyphenyl1615[1]
XY-3 Phenyl1814[1]
Streptomycin Standard2020[1]

Table 2: Antibacterial activity of 2-substituted 5-nitrobenzimidazole derivatives.

Antiparasitic Activity

The antiparasitic potential of 5-nitrobenzimidazole derivatives has been investigated against various protozoan parasites. A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were designed as benznidazole analogues and evaluated for their in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The substitution pattern on the N-arylacetamide moiety was found to be crucial for antiparasitic efficacy.

Compound IDN-Aryl SubstituentG. intestinalis IC50 (µM)E. histolytica IC50 (µM)T. vaginalis IC50 (µM)Reference
1 Phenyl1.831.931.98
2 4-Fluorophenyl1.701.731.82
3 4-Chlorophenyl1.521.631.76
4 4-Bromophenyl1.481.521.63
5 4-Iodophenyl1.361.481.54
6 4-Methylphenyl1.962.122.18
7 4-Methoxyphenyl2.122.242.31
8 4-Nitrophenyl1.281.341.42
Metronidazole Standard1.891.962.04
Benznidazole Standard2.152.282.36

Table 3: In vitro antiprotozoal activity of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.

Key Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities of 5-nitrobenzimidazole derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of 2-Substituted-5-Nitrobenzimidazole Derivatives

A common and effective method for the synthesis of this class of compounds involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Dimethoxyethane (solvent)

  • Sodium metabisulfite (oxidizing agent)

  • Ice bath

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Chloroform:methanol (9:1) solvent system for TLC

Procedure:

  • In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

  • Add 1.01 equivalents of the respective aromatic aldehyde to the solution.

  • Stir the mixture at 0°C in an ice bath for 2 hours.

  • Following the initial stirring, reflux the mixture for 1 hour to form the Schiff base intermediate.

  • To cyclize the intermediate, add more dimethoxyethane and 1.01 equivalents of sodium metabisulfite.

  • Stir the reaction mixture under reflux for 48 hours.

  • Monitor the completion of the reaction using TLC with a chloroform:methanol (9:1) solvent system.

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-nitrobenzimidazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the logical relationships in the development and the mechanism of action of 5-nitrobenzimidazole derivatives, the following diagrams are provided.

G cluster_0 Synthesis & Initial Screening cluster_1 SAR-Guided Optimization start 4-Nitro-o-phenylenediamine + Aromatic Aldehyde reaction Condensation Reaction start->reaction product 5-Nitrobenzimidazole Derivative reaction->product screening Biological Screening (e.g., Anticancer, Antimicrobial) product->screening sar Structure-Activity Relationship Analysis screening->sar Activity Data design Design of New Derivatives sar->design synthesis2 Synthesis of Optimized Compounds design->synthesis2 testing In-depth Biological Testing synthesis2->testing testing->sar Enhanced Activity Data

A generalized workflow for the synthesis and SAR-guided optimization of 5-nitrobenzimidazole derivatives.

G cluster_0 Cellular Effects compound 5-Nitrobenzimidazole Derivative parp_inhibition PARP Inhibition compound->parp_inhibition Inhibits dna_damage DNA Single-Strand Breaks dna_damage->parp_inhibition PARP normally repairs ds_breaks DNA Double-Strand Breaks parp_inhibition->ds_breaks Leads to accumulation of apoptosis Apoptosis ds_breaks->apoptosis Induces cell_death Cancer Cell Death apoptosis->cell_death

Simplified signaling pathway of PARP inhibition by a 5-nitrobenzimidazole derivative leading to cancer cell apoptosis.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

We will follow a logical progression, starting from direct biochemical assays, moving to cell-based pathway analysis, and culminating in definitive proof of target engagement within a physiological context. Throughout this guide, we will use two hypothetical novel compounds as examples:

  • "BKI-853" : A putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[4]

  • "BTI-433" : A putative tubulin polymerization inhibitor, designed to disrupt microtubule dynamics.[5][6]

Part 1: The Hierarchical Approach to MoA Validation

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Phenotype & Pathway Analysis cluster_2 Tier 3: Direct Target Engagement A In Vitro Target Activity Assay (e.g., Kinase or Polymerization Assay) B Cell Viability / Proliferation Assay (e.g., MTT, MTS) A->B Is the compound active against the purified target? C Pathway Modulation Assay (e.g., Western Blot for pVEGFR-2) B->C Does target inhibition translate to a cellular phenotype? D Cellular Thermal Shift Assay (CETSA) (Confirms direct binding in cells) C->D Does the compound modulate the specific downstream pathway? E E D->E MoA Validated

Caption: A hierarchical workflow for MoA validation.

Part 2: Tier 1 - Biochemical & In Vitro Validation

The foundational step is to determine if the novel compound directly interacts with its purified, intended target in a controlled, cell-free environment. This eliminates the complexities of the cellular environment and provides the cleanest initial assessment of potency.

Case Study 1: BKI-853 (Putative Kinase Inhibitor)

For a putative kinase inhibitor like BKI-853, the primary question is: does it inhibit the enzymatic activity of VEGFR-2? A radiometric or luminescence-based in vitro kinase assay is the gold standard.[7]

Experimental Protocol: In Vitro Kinase Assay [8][9][10]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable buffer (e.g., 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

    • Enzyme : Use recombinant human VEGFR-2. The final concentration should be in the low nanomolar range (e.g., 1-5 nM).[8]

    • Substrate : A generic peptide substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

    • ATP : Prepare a stock solution. For IC50 determination, the concentration is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of kinase buffer containing the VEGFR-2 enzyme to each well.

    • Add 5 µL of the novel inhibitor (BKI-853) or a reference inhibitor (e.g., Sorafenib) at various concentrations. Include a DMSO-only vehicle control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and [γ-³³P]-ATP.[10]

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study 2: BTI-433 (Putative Tubulin Inhibitor)

For BTI-433, the goal is to measure its effect on the polymerization of tubulin dimers into microtubules. This is commonly assessed using a turbidity-based assay where the increase in light scattering is proportional to the formation of microtubules.[11][12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [13][14]

  • Reagent Preparation :

    • Tubulin : Use >99% pure bovine tubulin. Keep on ice to prevent spontaneous polymerization.

    • General Tubulin Buffer (GTB) : 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Initiation Mix : GTB supplemented with 1 mM GTP and 15% glycerol.

  • Assay Procedure (96-well plate format) :

    • Pre-warm a microplate reader to 37°C.

    • In a pre-chilled 96-well plate, add the test compound (BTI-433), a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control (DMSO) to appropriate wells.[12]

    • On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL in the Initiation Mix.

    • To initiate polymerization, dispense the cold tubulin mix into the wells containing the compounds.

    • Immediately place the plate in the pre-warmed microplate reader and begin measuring absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[11][13]

  • Data Analysis :

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear growth phase.

    • Calculate the percentage of inhibition of Vmax at each compound concentration relative to the vehicle control to determine the IC50 value.[13]

Data Presentation: Comparative Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)Reference CompoundRef. IC50 (nM)
BKI-853 VEGFR-2Radiometric Kinase Assay8.5Sorafenib6.0
BTI-433 TubulinTurbidimetric Polymerization150.2Nocodazole125.5

Part 3: Tier 2 - Cell-Based Phenotype & Pathway Analysis

Once direct target inhibition is confirmed, the next crucial step is to determine if this biochemical activity translates into a meaningful biological effect in a cellular context.

Step 2a: Assessing Cellular Viability

A primary phenotypic outcome for both kinase and tubulin inhibitors is the inhibition of cell proliferation or induction of cell death. The MTT or MTS assay is a robust, colorimetric method to quantify this effect. It measures the metabolic activity of cells, which correlates with the number of viable cells.[15]

Experimental Protocol: MTT Cell Viability Assay [16][17]

  • Cell Seeding : Seed cancer cells known to be dependent on the target pathway (e.g., HUVEC for VEGFR-2, HeLa for tubulin) in a 96-well plate at a density of 5,000-10,000 cells/well.[16] Allow cells to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of the novel compound (BKI-853 or BTI-433), a reference compound, and a vehicle control. Incubate for 48-72 hours.[16]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of viability relative to the vehicle control and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Potency

CompoundCell LineAssay TypeGI50 (nM)
BKI-853 HUVECMTT Assay (72h)25.4
BTI-433 HeLaMTT Assay (72h)210.8
Step 2b: Verifying Pathway Modulation

Observing a cellular phenotype is essential, but it doesn't definitively prove the MoA. The observed effect could be due to off-target activity. Therefore, we must demonstrate that the compound specifically modulates the intended signaling pathway. Western blotting is the ideal technique for this.[18]

For BKI-853 (Kinase Inhibitor): We will measure the phosphorylation status of VEGFR-2 and a key downstream effector, AKT. A potent inhibitor should decrease the phosphorylation of these proteins without affecting their total protein levels.[4][19]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates BKI853 BKI-853 BKI853->VEGFR2 Inhibits Autophosphorylation AKT AKT PI3K->AKT Activates (pAKT) Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.[20]

Experimental Protocol: Western Blot for Pathway Analysis [21][22]

  • Cell Treatment & Lysis :

    • Culture HUVEC cells until they are ~80% confluent.

    • Starve the cells (serum-free media) for 4-6 hours.

    • Pre-treat cells with BKI-853 (at 1x, 5x, and 10x GI50 concentration) or vehicle for 2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15 minutes to activate the pathway.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & Electrophoresis :

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer & Blocking :

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.[22]

  • Antibody Incubation :

    • Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR-2 (Tyr1175), total VEGFR-2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again and apply an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Expected Outcome: A dose-dependent decrease in the bands corresponding to p-VEGFR-2 and p-AKT should be observed in the BKI-853 treated samples, while the total protein and loading control bands remain unchanged. This provides strong evidence of on-target pathway modulation.

Part 4: Tier 3 - Direct Target Engagement in Cells

The final and most definitive step is to prove that the novel compound physically binds to its intended target within the complex and crowded environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[24][25]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [24][26]

  • Cell Treatment : Treat intact cells (e.g., HUVEC for BKI-853) with the novel compound at a high concentration (e.g., 10-20x GI50) or a vehicle control for 1-2 hours.

  • Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

  • Lysis : Lyse the cells by freeze-thaw cycles or sonication.

  • Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated/denatured proteins.

  • Analysis : Collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze the amount of the target protein (VEGFR-2 or β-tubulin) remaining by Western blot or ELISA.

  • Data Analysis :

    • For each temperature, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization. The difference in the melting temperature (ΔTm) quantifies the stabilization effect.[27]

G Start Treat Cells with Compound vs. Vehicle Heat Heat Aliquots across a Temperature Gradient Start->Heat Lyse Lyse Cells and Separate Soluble/Insoluble Fractions Heat->Lyse Analyze Analyze Soluble Fraction for Target Protein (Western Blot) Lyse->Analyze Plot Plot % Soluble Protein vs. Temperature Analyze->Plot Result Observe Thermal Shift (ΔTm)? Plot->Result Yes Target Engagement Confirmed Result->Yes Yes No No Direct Binding Detected Result->No No

Caption: Experimental workflow for CETSA.[24][28]

Data Presentation: Comparative Target Engagement

CompoundTargetCell LineCETSA ΔTm (°C)Interpretation
BKI-853 VEGFR-2HUVEC+4.2Strong evidence of direct binding in cells
BTI-433 β-TubulinHeLa+3.5Strong evidence of direct binding in cells

Conclusion

Validating the mechanism of action of a novel benzimidazole inhibitor is a systematic process of building a layered, evidence-based argument. By progressing through this three-tiered framework—from in vitro biochemistry to cellular pathway analysis and finally to direct target engagement—researchers can establish a high degree of confidence in their compound's MoA. This rigorous, multi-faceted approach is not merely an academic exercise; it is a critical component of the drug discovery pipeline, essential for de-risking candidates and building a compelling case for further preclinical and clinical development.[29]

References

Comparing the synthesis efficiency of different nitration methods for benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of nitrated benzimidazolone derivatives is of significant interest due to their utility as precursors for a variety of bioactive compounds. This guide provides a comparative analysis of different nitration methods for benzimidazolone, focusing on synthesis efficiency, reaction conditions, and product yields. The information is compiled from various scientific sources to offer an objective overview.

Comparison of Nitration Methodologies

The selection of a nitration method for benzimidazolone depends on the desired product, required yield, and available laboratory resources. The following table summarizes the key quantitative data for several common nitration methods.

Method IDNitrating Agent(s)Solvent(s)TemperatureReaction TimeProductYield (%)Reference
1Nitric AcidWater20-100°C2.5 hours5-Nitrobenzimidazolone96-98%[1]
2Fuming Nitric Acid, Sulfuric AcidSulfuric Acid0-5°CNot Specified5-Nitrobenzimidazolone68.5%[1]
3Fuming Nitric Acid, Sulfuric AcidSulfuric Acid0-5°CNot Specified5,6-Dinitrobenzimidazolone90.7% (crude)[2]
4Potassium Nitrate, Sulfuric AcidSulfuric Acid0-60°C~5 hours4,5,6-Trinitrobenzimidazolone83%[3]
5Nitric Acid, Acetic AnhydrideAcetic Acidup to 30°CNot Specified5-Nitrobenzimidazolone90.5%[1]
6Nitric AcidChlorobenzene80-90°C1 hour5-Nitro-6-methylbenzimidazolone90.3%[4]
740% N₂O₅/HNO₃Methylene Chloride0-40°C~5 hours5-Nitramino-4,6-dinitrobenzimidazolone DerivativesNot Specified[3]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and analysis of nitrated benzimidazolone derivatives.

Nitration of Benzimidazolone Workflow General Workflow for Benzimidazolone Nitration cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparative Evaluation Start Benzimidazolone Derivative Nitration Nitration Reaction (Select Method) Start->Nitration Workup Reaction Work-up (e.g., Quenching, Extraction) Nitration->Workup Evaluation Compare Methods based on: - Yield - Purity - Reaction Conditions - Safety - Cost Nitration->Evaluation Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Nitrated Benzimidazolone Purification->Product Yield Yield Calculation Purification->Yield Characterization Structural Characterization (NMR, IR, MS) Product->Characterization Purity Purity Assessment (HPLC, TLC) Product->Purity Purity->Evaluation Yield->Evaluation

Caption: Generalized workflow for the synthesis, analysis, and comparative evaluation of benzimidazolone nitration methods.

Detailed Experimental Protocols

Below are detailed experimental protocols for some of the key nitration methods.

Method 1: Nitration with Nitric Acid in Water

This method is notable for its high yield and the use of water as a solvent, which is environmentally benign.

Procedure:

  • To a suitable reaction vessel, add benzimidazolone-(2).

  • Add an aqueous solution of nitric acid (10-45% by weight). The molar ratio of nitric acid to benzimidazolone-(2) should be between 2:1 and 4:1.[1]

  • The reaction mixture is stirred at a temperature between 20°C and 100°C. A specific example maintains the temperature at 50-75°C for 2 hours.[1]

  • To improve the filterability of the product, the mixture is then heated to 90°C for 30 minutes.[1]

  • After cooling to room temperature, the precipitated 5-nitrobenzimidazolone-(2) is collected by suction filtration.

  • The product is washed with water and dried. This method has been reported to yield 96-98% of the desired product.[1]

Method 2: Nitration with Fuming Nitric Acid in Concentrated Sulfuric Acid

This is a classic and potent nitration method, though it requires careful temperature control to avoid the formation of dinitro byproducts.

Procedure for 5-nitrobenzimidazolone:

  • Dissolve benzimidazolone in concentrated sulfuric acid in a reaction vessel equipped with cooling and stirring.

  • Cool the solution to 0°C.

  • Slowly add a mixture of concentrated sulfuric acid and an equimolar amount of fuming nitric acid, maintaining the temperature at 0°C with vigorous agitation.[1]

  • After the addition is complete, the reaction mixture is worked up to isolate the 5-nitrobenzimidazolone-(2). A reported yield for this mononitration is 68.5%.[1] A Polish patent, however, suggests a yield of approximately 97% can be achieved under low-temperature conditions.[4]

Procedure for 5,6-dinitrobenzimidazolone:

  • Dissolve 0.50 mol of benzimidazolone-2 in 450 g of 98% sulfuric acid and cool the solution to 0–5°C in an ice bath.[2]

  • A nitrating mixture of 1.14 mol of 90% fuming nitric acid in 470 g of 98% sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 5°C.[2]

  • After the addition, the cold solution is poured onto 3 kg of ice.[2]

  • The yellow precipitate of 5,6-dinitrobenzimidazolone-2 is collected by filtration, washed thoroughly with cold water, and dried. The crude yield is reported to be 90.7%.[2]

Method 4: Nitration with Potassium Nitrate in Concentrated Sulfuric Acid

This method is effective for producing highly nitrated benzimidazolone derivatives.

Procedure for 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO):

  • To a solution of 0.33 mol of potassium nitrate in 100 mL of 98% sulfuric acid, add 0.1 mol of 1,3-dihydro-2H-benzimidazol-2-one in small portions with stirring and cooling in an ice/water bath.[3]

  • After the addition, the reaction mixture is slowly warmed to 60°C over 1 hour.[3]

  • The mixture is then stirred at 50–60°C for 4 hours.[3]

  • The reaction is cooled to room temperature and then further cooled to 4°C for 12 hours.[3]

  • The resulting yellow crystalline product is filtered, washed with cold 50% sulfuric acid, then with cold distilled water, and dried at 100°C. The reported yield is 83%.[3]

Concluding Remarks

The choice of nitration method for benzimidazolone is a critical step in the synthesis of its derivatives. For the preparation of 5-nitrobenzimidazolone, nitration with nitric acid in water offers an exceptionally high yield and a more environmentally friendly approach.[1] For the synthesis of dinitro or trinitro derivatives, stronger nitrating systems such as fuming nitric acid in sulfuric acid or potassium nitrate in sulfuric acid are necessary, although these require more stringent temperature control and handling of hazardous materials.[2][3] The one-pot synthesis in chlorobenzene also presents an efficient route for substituted nitrobenzimidazolones with high yields.[4] Researchers should select the most appropriate method based on the desired nitration level, yield requirements, and safety considerations.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Benzimidazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of strategies and experimental data related to the cross-reactivity of antibodies raised against benzimidazole haptens. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between hapten design, antibody performance, and the ultimate utility of an immunoassay for detecting this critical class of compounds.

The Benzimidazole Challenge: Why Antibody Specificity is Paramount

Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds widely used as anthelmintic drugs in veterinary and human medicine (e.g., Albendazole, Fenbendazole) and as fungicides in agriculture.[1][2] Their presence as residues in food products like milk, eggs, and tissue is a significant concern for food safety and human health, necessitating sensitive and reliable detection methods.[3][4]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput, cost-effective, and sensitive alternative to traditional chromatographic methods.[5][6] However, the success of any immunoassay hinges on the specificity of the antibody. For benzimidazoles, two distinct analytical goals are often pursued:

  • Broad-Spectrum Detection: Developing an antibody that recognizes a wide range of benzimidazole analogues to screen for the entire class of compounds in a single test.

  • Specific Detection: Creating a highly specific antibody that targets a single benzimidazole compound, often including its key metabolites, which may be the regulatory residue markers.[7][8]

The ability of an antibody to bind to structurally related compounds is known as cross-reactivity. Mastering the art of inducing the desired cross-reactivity profile begins with the rational design of the hapten.

The Art of Hapten Design: Dictating Antibody Recognition

Because small molecules like benzimidazoles are not immunogenic on their own, they must be covalently linked to a large carrier protein (e.g., Bovine Serum Albumin, BSA; Keyhole Limpet Hemocyanin, KLH) to elicit an immune response. This small molecule, or hapten , is the critical component that dictates the resulting antibody's binding characteristics. The hapten's structure and the point of its conjugation to the carrier determine which epitopes are presented to the immune system.

Causality in Hapten Strategy

The choice of where to introduce a linker or spacer arm on the benzimidazole molecule is the single most important decision in developing the desired antibody. The core principle is to expose the unique or common structural motifs that you want the antibody to recognize, while using the conjugation site to "hide" parts of the molecule you wish the antibody to ignore.

  • Strategy 1: Targeting Broad-Class Recognition. To generate antibodies that recognize multiple benzimidazoles, the hapten should be designed to present the common benzimidazole core structure. Previous studies have often targeted the carbamate group, which is a common feature in many benzimidazoles, to prepare broad-spectrum antibodies.[7] A more advanced approach, termed a "zero epitope loss" strategy, involves introducing the spacer arm at a position distant from the core benzimidazole ring system, such as the imino group of the imidazole ring.[4][9] This maximizes the exposure of the entire characteristic structure, increasing the likelihood of generating a broadly reactive antibody.

  • Strategy 2: Targeting a Specific Drug and its Metabolites. For targeted detection, the hapten design must be more nuanced. Consider Albendazole (ABZ), whose residue markers include its sulfoxide (ABZSO) and sulfone (ABZSO2) metabolites.[8] To create an antibody that recognizes ABZ and these key metabolites, the hapten should expose the characteristic sulfanyl group. One successful study designed an unreported hapten, 5-(propylthio)-1H-benzo[d]imidazol-2-amine, which strategically preserved this sulfanyl moiety, leading to a monoclonal antibody capable of simultaneously detecting ABZ and its primary metabolites with high affinity.[7][10]

The following diagram illustrates the fundamental workflow for preparing an immunogen, the first step in antibody generation.

Hapten_Conjugation_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation cluster_product Final Product Hapten Benzimidazole Hapten (Small Molecule) Reaction Conjugation Reaction (e.g., EDC/NHS, Glutaraldehyde) Hapten->Reaction Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Reaction Immunogen Immunogen (Hapten-Protein Conjugate) Reaction->Immunogen Covalent Bond Formation

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Performance Comparison: Cross-Reactivity Data

The performance of an antibody is quantified by its sensitivity (IC₅₀ value) and its cross-reactivity (CR) with related compounds. The IC₅₀ is the concentration of an analyte that causes a 50% inhibition of the signal in a competitive ELISA.[11] Cross-reactivity is then calculated relative to the primary target analyte.

Cross-Reactivity (%) = (IC₅₀ of Target Analyte / IC₅₀ of Competing Compound) x 100 [12]

Below is a comparative table summarizing experimental data from studies using different hapten designs to achieve distinct cross-reactivity profiles.

Antibody Target & Hapten Strategy Compound IC₅₀ (µg/L or ng/mL) Cross-Reactivity (%) Reference
Specific: Albendazole & Metabolites Albendazole (ABZ)0.20100%[7][8]
(Hapten exposing sulfanyl group)Albendazole-sulfone (ABZSO₂)0.2676.9%[7][8]
Albendazole-sulfoxide (ABZSO)0.7726.0%[7][8]
Albendazole-2-amino-sulfone (ABZNH₂SO₂)10.51.9%[7][8]
Broad-Spectrum: 18 Benzimidazoles Albendazole (ABZ)0.05100%[9]
(Hapten with "zero epitope loss" design)Fenbendazole (FBZ)0.04125%[9]
Mebendazole (MBZ)0.1145.5%[9]
Oxfendazole0.04125%[9]
Flubendazole0.0955.6%[9]
Thiabendazole1.254.0%[9]

Analysis of Performance:

  • The antibody generated by exposing the sulfanyl group demonstrates excellent recognition of Albendazole and its key oxidative metabolites (ABZSO₂ and ABZSO), making it highly suitable for specific residue monitoring.[7][8] The low cross-reactivity with the amino-sulfone metabolite indicates that the antibody's recognition is highly dependent on the structure around the sulfur atom.

  • The "zero epitope loss" strategy produced a remarkable broad-spectrum antibody.[9] Its high affinity (low IC₅₀ values) for multiple major benzimidazole drugs like Albendazole, Fenbendazole, and Oxfendazole makes it an ideal tool for general screening of food samples for this entire class of anthelmintics.

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust and well-validated protocols. The following sections detail the methodologies for key experiments in a cross-reactivity study.

Protocol 1: Hapten Synthesis & Immunogen Preparation

This protocol provides a generalized method based on common synthesis strategies.[4][9]

  • Hapten Modification:

    • Accurately weigh 0.001 mol of the parent benzimidazole drug (e.g., Albendazole).

    • Dissolve in an appropriate solvent (e.g., 20 mL of pyridine) in a round-bottomed flask.

    • Add a molar excess (e.g., 0.003 mol) of a linker molecule containing a carboxyl group (e.g., succinic anhydride) and a catalyst (e.g., 13.0 mg DMAP).

    • Allow the reaction to proceed for 18-24 hours at room temperature, protected from light. The linker attaches to a reactive site on the hapten (e.g., the imino group), introducing a terminal carboxyl group needed for protein conjugation.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting hapten derivative using HPLC to ensure high purity.

  • Immunogen Conjugation (BSA):

    • Dissolve 10 mg of the purified hapten and 20 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 mg of NHS (N-hydroxysuccinimide) in 1 mL of DMF (dimethylformamide). This activates the carboxyl group on the hapten.

    • Stir for 4 hours at room temperature.

    • Separately, dissolve 34 mg of BSA in 5 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Add the activated hapten solution dropwise to the BSA solution while stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Dialyze the resulting immunogen (hapten-BSA conjugate) extensively against PBS for 3 days with multiple buffer changes to remove unconjugated hapten and reagents.

  • Coating Antigen Conjugation (OVA):

    • Repeat step 2, but substitute BSA with Ovalbumin (OVA). Using a different carrier protein for the coating antigen is crucial to prevent the selection of antibodies that recognize the carrier protein itself rather than the hapten.

  • Validation:

    • Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A shift in the spectral properties or an increase in molecular weight compared to the unconjugated protein confirms a successful reaction.

Protocol 2: Indirect Competitive ELISA (icELISA) for Cross-Reactivity Assessment

This protocol outlines the core immunoassay for determining IC₅₀ values.[13][14]

icELISA_Workflow start Start step1 1. Coating Plate wells coated with Hapten-OVA conjugate. start->step1 step2 2. Blocking Unbound sites blocked with BSA or milk protein. step1->step2 step3 3. Competition Add antibody mixed with sample/standard (Free Hapten). step2->step3 step4 4. Incubation & Wash Antibody binds to coated hapten OR free hapten. Unbound reagents washed away. step3->step4 note1 Free Hapten from sample competes with coated Hapten for antibody binding sites. step3->note1 step5 5. Detection Add enzyme-conjugated secondary antibody. step4->step5 step6 6. Substrate Addition Add chromogenic substrate (e.g., TMB). step5->step6 step7 7. Signal Development Enzyme converts substrate to colored product. Stop reaction. step6->step7 end 8. Read Absorbance (Signal is inversely proportional to analyte concentration) step7->end

Caption: Workflow of an Indirect Competitive ELISA (icELISA).

  • Plate Coating:

    • Dilute the hapten-OVA coating antigen to a predetermined optimal concentration (e.g., 1 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL per well to a 96-well microtiter plate.

    • Incubate overnight at 4°C.[13]

  • Washing & Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.[13]

    • Incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of the standard benzimidazole compounds and the cross-reactants in PBST.

    • In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution and 50 µL of the primary antibody (at its optimal working dilution). Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of this antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Generation & Measurement:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[14]

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

    • Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of OD versus the log of the analyte concentration.

    • Fit the data using a four-parameter logistic function to determine the IC₅₀ value for each tested compound.

    • Calculate the cross-reactivity for each compound using the formula provided earlier.

Mitigating Interference: The Matrix Effect

A critical, field-proven insight is the need to address the matrix effect .[15] Biological samples like milk, serum, or tissue homogenates are complex mixtures containing proteins, lipids, and other substances that can interfere with antibody-antigen binding, leading to inaccurate results.[16][17]

Validation and Mitigation Strategies:

  • Spike and Recovery: To test for matrix effects, a known quantity of the target analyte is "spiked" into a blank sample matrix.[18] The sample is then processed and analyzed. The percentage of the spiked amount that is measured (the "recovery") is calculated. Acceptable recovery is typically within 80-120%.[18]

  • Sample Dilution: The simplest way to reduce matrix interference is to dilute the sample in the assay buffer. This lowers the concentration of interfering components.[18]

  • Matrix-Matched Calibration: For optimal accuracy, the standard curve should be prepared in a blank matrix that is identical to the sample type (e.g., using certified benzimidazole-free milk to create standards for testing milk samples).[19] This ensures that the standards and the samples are affected by the matrix in the same way.

By understanding the causality behind hapten design, employing robust and validated protocols, and accounting for real-world challenges like matrix effects, researchers can develop powerful and reliable immunoassays for the detection of benzimidazole residues.

References

Benchmarking Novel Anthelmintic Derivatives Against the Gold Standard, Albendazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of anthelmintic resistance necessitates the urgent discovery and development of novel nematicides. Albendazole, a broad-spectrum benzimidazole anthelmintic, has long been a cornerstone of treatment against a wide range of helminth infections. Its primary mechanism of action involves the inhibition of β-tubulin polymerization, leading to the disruption of microtubule-dependent cellular processes in the parasite.[1][2][3] This guide provides a comparative analysis of the anthelmintic potency of new derivatives against albendazole, supported by experimental data and detailed methodologies, to aid researchers in the ongoing search for more effective anti-parasitic agents.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vitro efficacy of recently developed anthelmintic derivatives in comparison to albendazole against various nematode species. The data highlights the potential of these new chemical entities as effective alternatives or complementary treatments.

Table 1: In Vitro Efficacy of 1,2,4-Triazole Derivatives Against Rhabditis sp.

CompoundTarget HelminthAssay TypeEfficacy Metric (LC50)Reference
Albendazole Rhabditis sp.Nematocidal Assay19.24 µg/µL[4]
Compound 12 (1,2,4-Triazole Derivative) Rhabditis sp.Nematocidal Assay~2.4 µg/µL (Approx. 8x more potent) [4][5]
Compound 14 (1,2,4-Triazole Derivative) Rhabditis sp.Nematocidal Assay6.550 ± 0.866 µg/µL (Approx. 3x more potent) [4][5]

Note: Compound 12 demonstrated significantly higher potency than albendazole, showing approximately eight times greater nematocidal activity.[4][5] Compound 14 also proved to be more effective than the reference drug.[4][5]

Table 2: Efficacy of a Benzimidazole Derivative Against Trichuris muris

Compound/DerivativeTarget HelminthAssay TypeEfficacy Metric (IC50)Reference
Benzimidazole Derivative (BZ12) Trichuris muris (L1)Motility Assay4.17 µM[2]

Note: Direct comparative data for albendazole in the same assay was not available in the cited literature, but this provides a benchmark for a newer benzimidazole derivative.

Unveiling the Mechanisms: From Tubulin to Mitochondria

Albendazole's Established Mechanism of Action

Albendazole and other benzimidazoles selectively bind to the β-tubulin subunit of nematode microtubules, inhibiting their polymerization.[1][2][3] This disruption of the cytoskeleton interferes with essential cellular functions, including cell division, glucose uptake, and intracellular transport, ultimately leading to parasite paralysis and death.[1][3][6][7]

Albendazole_Mechanism Albendazole Albendazole BetaTubulin β-Tubulin Subunit Albendazole->BetaTubulin Binds to Microtubules Microtubule Polymerization Disruption Disruption of Microtubule Functions Microtubules->Disruption Inhibits GlucoseUptake Impaired Glucose Uptake Disruption->GlucoseUptake CellDivision Inhibition of Cell Division Disruption->CellDivision Paralysis Paralysis & Death GlucoseUptake->Paralysis CellDivision->Paralysis

Caption: Mechanism of action of Albendazole.

Novel Mechanisms of Action: Targeting Parasite Respiration

Recent research has identified a new class of anthelmintic candidates that operate through a novel mechanism, distinct from that of benzimidazoles. These compounds have been shown to inhibit complex I of the mitochondrial electron transport chain in Caenorhabditis elegans.[8] This pathway is crucial for the parasite's energy metabolism, particularly in the low-oxygen environment of the host's gut.[8] Targeting this unique metabolic adaptation presents a promising strategy for developing new drugs with a reduced likelihood of cross-resistance to existing anthelmintics.

Novel_Anthelmintic_Mechanism NewDerivatives Novel Anthelmintic Derivatives ComplexI Mitochondrial Complex I NewDerivatives->ComplexI Inhibits ETP Electron Transport Pathway ATP ATP Production ETP->ATP Disrupts Paralysis Paralysis & Death ATP->Paralysis Leads to

Caption: Novel mechanism targeting mitochondrial respiration.

Experimental Protocols for Anthelmintic Potency Assessment

Standardized in vitro and in vivo assays are critical for the reliable evaluation of new anthelmintic candidates. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Adult Motility Assay (AMA)

This assay directly assesses the effect of a compound on the viability and motor activity of adult worms.

  • Objective: To determine the time to paralysis and death of adult helminths upon exposure to test compounds.

  • Materials:

    • Adult worms (e.g., Pheretima posthuma, Haemonchus contortus)

    • Phosphate Buffered Saline (PBS) or other suitable culture medium

    • Test compounds and reference standard (Albendazole) dissolved in an appropriate solvent (e.g., DMSO)

    • Petri dishes or multi-well plates

    • Incubator

    • Dissecting microscope

  • Procedure:

    • Wash freshly collected adult worms with PBS to remove any debris.

    • Place a single worm or a small group of worms in each well of a multi-well plate or a Petri dish containing the test compound at various concentrations.

    • Include a negative control (solvent only) and a positive control (Albendazole).

    • Incubate the plates at a suitable temperature (e.g., 37°C for parasitic worms).

    • Observe the motility of the worms at regular time intervals (e.g., every 15-30 minutes).

    • Record the time taken for paralysis (no movement except when prodded) and death (no movement even after prodding).

2. Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of nematode eggs.

  • Objective: To determine the concentration of a compound that inhibits 50% of egg hatching (IC50).

  • Materials:

    • Freshly collected nematode eggs (e.g., from fecal samples of infected animals)

    • Test compounds and reference standard (Albendazole)

    • Multi-well plates (e.g., 96-well)

    • Incubator

    • Inverted microscope

  • Procedure:

    • Isolate nematode eggs from fecal samples using a standard flotation technique.

    • Prepare a suspension of eggs in water or a suitable buffer.

    • Add a known number of eggs (e.g., 100-200) to each well of a 96-well plate.

    • Add the test compounds at various concentrations to the wells.

    • Include negative and positive controls.

    • Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 48-72 hours.

    • Count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50 value.

In Vivo Assay

1. Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a host animal.

  • Objective: To determine the percentage reduction in fecal egg count after treatment with an anthelmintic.

  • Materials:

    • Infected host animals (e.g., sheep, goats, cattle)

    • Test compound and vehicle/placebo

    • Fecal collection bags or containers

    • Microscope and counting chamber (e.g., McMaster slide)

    • Saturated salt solution (for flotation)

  • Procedure:

    • Select a group of animals with a pre-treatment fecal egg count of at least 150-200 eggs per gram (EPG).[7]

    • Divide the animals into a treatment group and a control group.

    • Collect individual fecal samples from all animals on Day 0 (before treatment).

    • Administer the test compound to the treatment group and a placebo to the control group.

    • Collect fecal samples again from all animals on a specified post-treatment day (e.g., Day 10 or 14).

    • Perform fecal egg counts on all samples using a standardized technique like the McMaster method.

    • Calculate the percentage reduction in the mean EPG for the treated group compared to the control group using the following formula: FECRT (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound New Anthelmintic Derivatives AMA Adult Motility Assay Compound->AMA EHA Egg Hatch Assay Compound->EHA Data1 Paralysis/Death Time AMA->Data1 Data2 IC50 (Egg Hatch) EHA->Data2 LeadCompound Lead Compound Data1->LeadCompound Select Lead Compound FECRT Fecal Egg Count Reduction Test LeadCompound->FECRT Efficacy In Vivo Efficacy (%) FECRT->Efficacy

Caption: General experimental workflow for anthelmintic drug screening.

This guide provides a framework for the comparative evaluation of new anthelmintic derivatives against albendazole. By employing standardized protocols and considering novel mechanisms of action, the scientific community can accelerate the discovery of next-generation anthelmintics to combat the growing challenge of drug resistance.

References

Unlocking Potential: A Comparative Docking Analysis of 5-Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 5-nitrobenzimidazole derivatives reveals promising avenues for drug discovery. This guide provides a comparative analysis of their docking studies against various therapeutic targets, supported by experimental data and detailed protocols to inform future research and development.

Scientists are increasingly turning to 5-nitrobenzimidazole scaffolds in the quest for novel therapeutic agents. Their versatile structure allows for modifications that can target a range of biological entities, from bacterial enzymes to human receptors involved in cancer and hypertension. Molecular docking studies have become an indispensable tool in this process, offering predictive insights into the binding affinities and interaction patterns of these derivatives at the molecular level. This guide synthesizes findings from multiple studies to offer a comparative overview of their docking performance.

Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies on 5-nitrobenzimidazole derivatives, highlighting their binding affinities against different protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target protein.

Derivative ClassTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamideM. tuberculosis transcription inhibitor3Q3SSchrodinger's Maestro 10.5-5.038 to -7.576Not specified[1]
2-substituted-5-nitrobenzimidazolesE. coli proteinNot specifiedPyRx tool 4.2Appreciable (qualitative)Not specified[2]
2-substituted-5-nitrobenzimidazolesB. cereus proteinNot specifiedPyRx tool 4.2Moderate (qualitative)Not specified[2]
5-nitro-2-phenoxymethylbenzimidazolePyrrole inhibitorNot specifiedAutoDock 4.2, AutoDock Vina 1.1.2-8.3Not specified[3]
5-NitrobenzimidazoleEpidermal Growth Factor Receptor (EGFR)Not specifiedNot specifiedNot specifiedNot specified[4][5]
5-NitrobenzimidazoleEstrogen Receptor α (ERα)Not specifiedNot specifiedNot specifiedNot specified[4][5]
Keto- and Amino-benzimidazolesWild-type EGFR (EGFRwt)3VJOAutoDock Vinaup to -8.1Not specified[6]
Keto- and Amino-benzimidazolesMutant EGFR (T790M)2JITAutoDock Vinaup to -8.4Not specified[6]
Nitro substituted benzamidesInducible Nitric Oxide Synthase (iNOS)Not specifiedNot specifiedNot specifiedNot specified[7][8]
5-nitro benzimidazole with indole derivativesAngiotensin II type 1 receptor (AT1)Not specifiedNot specifiedIC50: 1.03±0.26nMNot specified[9]
5-nitro benzimidazole derivativesAT-2 receptor model1L9H (template)VLife MDS3.5-14.39 to -36.16Not specified[10]

Deciphering the Interactions: A Look at the Methodology

The insights gleaned from molecular docking are heavily dependent on the experimental protocols employed. Below is a detailed, generalized methodology synthesized from the common practices reported in the cited studies.

Experimental Protocol: Molecular Docking of 5-Nitrobenzimidazole Derivatives

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.[11]

  • Protonation and Optimization: Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are assigned, typically at a physiological pH. The structure is then energy minimized to relieve any steric clashes.[11]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the 5-nitrobenzimidazole derivatives are drawn and converted into 3D structures.[11]

  • Energy Minimization: The 3D ligand structures are subjected to energy minimization using a suitable force field (e.g., MMFF) to obtain a low-energy conformation.[11]

3. Docking Simulation:

  • Binding Site Definition: The active binding site on the receptor is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or identified using binding site prediction software.[11]

  • Grid Generation: A grid box is generated around the defined binding site to encompass the volume where the ligand is likely to bind.

  • Docking Execution: The docking simulation is performed using software such as AutoDock, Schrodinger's Maestro, or VLife MDS.[1][6][10] The software explores various possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the best-ranked ligand poses and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[6]

Visualizing the Path to Discovery

To better understand the processes involved in these computational studies, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway that could be targeted by these derivatives.

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis pdb Obtain Protein Structure (PDB) preprocess Remove Water & Ligands pdb->preprocess protonate Add Hydrogens & Assign Protonation preprocess->protonate minimize_protein Energy Minimization protonate->minimize_protein define_site Define Binding Site minimize_protein->define_site draw_2d Draw 2D Structure convert_3d Convert to 3D draw_2d->convert_3d minimize_ligand Energy Minimization convert_3d->minimize_ligand run_docking Perform Docking Simulation minimize_ligand->run_docking define_site->run_docking analyze Analyze Binding & Interactions run_docking->analyze

Experimental Workflow for Molecular Docking.

signaling_pathway receptor Receptor (e.g., EGFR) downstream Downstream Signaling Cascade receptor->downstream ligand 5-Nitrobenzimidazole Derivative ligand->receptor Binding & Inhibition response Cellular Response (e.g., Inhibition of Proliferation) downstream->response

Conceptual Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of 5-Nitro-2-benzimidazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Nitro-2-benzimidazolinone, ensuring the safety of laboratory personnel and compliance with regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a fume hood. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety Goggles: To protect against splashes and fine particles.

  • Lab Coat: To prevent skin contact.

  • Nitrile Gloves: To protect hands from chemical exposure.

Spill Management: In the event of a spill, absorb the material with an inert absorbent and collect it for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 93-84-5
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.13 g/mol
Hazard Statements H315, H319, H335
Precautionary Statements P261, P305+P351+P338

Hazard and Precautionary statement codes are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

III. Disposal Procedures: A Step-by-Step Guide

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or treat this chemical in the laboratory without a validated protocol can be dangerous.

Step 1: Waste Identification and Segregation

  • Waste Determination: Classify this compound waste as hazardous.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents and strong bases.[2]

Step 2: Containerization and Labeling

  • Container: Use a clearly labeled, sealed, and appropriate container for the waste. The container must be compatible with the chemical.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "93-84-5"

    • An indication of the hazards (e.g., "Irritant")

    • The accumulation start date

Step 3: Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Conditions: Keep the container away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and documentation.

Alternative Disposal Method (for facilities with incineration capabilities): Some safety data sheets suggest that this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This method should only be performed by trained professionals in a licensed facility.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A This compound Waste Generated B Assess for Contamination with Other Chemicals A->B C Segregate from Incompatible Materials (e.g., Strong Bases, Oxidizers) B->C D Place in a Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Professional Disposal by Licensed Contractor F->G

Disposal Workflow for this compound.

V. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and the required safety and disposal procedures.

cluster_properties Chemical Properties cluster_procedures Required Procedures prop1 Hazardous (Irritant) H315, H319, H335 proc1 Use Personal Protective Equipment (PPE) prop1->proc1 proc4 Label as Hazardous Waste prop1->proc4 prop2 Incompatible with Strong Oxidizers & Bases proc2 Segregate from Incompatible Chemicals prop2->proc2 prop3 Forms NOx upon Combustion proc3 Professional Incineration with Scrubber prop3->proc3

Relationship between Chemical Properties and Disposal Procedures.

References

Essential Safety and Operational Guide for 5-Nitro-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Nitro-2-benzimidazolinone (CAS No. 93-84-5). Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol [1]
CAS Number93-84-5[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [2]

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

Hazard Statements: H315, H319, H335[2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the primary defense against exposure.

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet European Standard EN166 or OSHA 29 CFR 1910.133 standards.[2][4]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[2][5]
Lab CoatStandard laboratory coat.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved respirator or work under a certified chemical fume hood. For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.[2][4]
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential for minimizing the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[2]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.[5] Do not use compromised equipment.

2. Handling the Chemical:

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2]

  • Minimize Dust: Avoid the formation of dust and aerosols.[2]

  • Grounding: For procedures that may generate static electricity, take measures to prevent the build-up of electrostatic charge.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[2] Do not eat, drink, or smoke in the work area.[3]

3. Storage:

  • Container: Keep the container tightly closed.[3]

  • Conditions: Store in a cool, dry, and well-ventilated place.[6]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents.

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

In case of a large spill, evacuate the area and prevent the spillage from entering drains or water courses.[6] Use dry clean-up procedures to avoid generating dust.[6] Collect the spilled material in a sealed container for disposal.[2][6]

Disposal Plan

  • Unused Product: Dispose of the unused product in a suitable, closed container.[2] Disposal must be in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Do not re-use empty containers.

Visual Safety Guides

G Hierarchy of Controls for this compound cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with PPE)

Caption: Hierarchy of controls for minimizing exposure.

G Workflow for Handling this compound A 1. Preparation - Inspect PPE - Verify fume hood function - Prepare workspace B 2. Handling - Don appropriate PPE - Weigh/transfer in fume hood - Avoid dust generation A->B C 3. Post-Handling - Decontaminate work surfaces - Doff PPE correctly B->C D 4. Storage - Store in a tightly sealed container - Place in a cool, dry, ventilated area C->D E 5. Disposal - Segregate waste - Label waste container - Follow institutional disposal procedures C->E

Caption: Step-by-step handling workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-benzimidazolinone
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-benzimidazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.